2-Imino-2H-chromene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9(13)7-5-6-3-1-2-4-8(6)14-10(7)12/h1-5,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPXOPKWRCEMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344697 | |
| Record name | 2-Imino-2H-chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52218-17-4 | |
| Record name | 2-Imino-2H-chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Synthesis of 2-Imino-2H-chromene-3-carboxamide
This guide provides a comprehensive overview of the fundamental principles and practical methodologies for the synthesis of 2-imino-2H-chromene-3-carboxamide and its derivatives. This scaffold is a cornerstone in medicinal chemistry, serving as a vital building block for a diverse range of biologically active compounds.[1][2][3] Researchers and drug development professionals will find this document a thorough resource, blending theoretical underpinnings with actionable experimental protocols.
The Strategic Importance of the 2-Imino-2H-chromene-3-carboxamide Core
The 2-imino-2H-chromene-3-carboxamide framework is a privileged heterocyclic structure renowned for its broad spectrum of pharmacological activities. As a bioisosteric replacement for the ketone group in traditional coumarins, the imino functional group often enhances biological efficacy.[1] These compounds have demonstrated significant potential as cytotoxic agents against various human cancer cell lines, making them a focal point in the development of novel anticancer therapeutics.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[2][3]
Core Synthetic Strategy: The Multicomponent Approach
The most prevalent and efficient method for constructing the 2-imino-2H-chromene-3-carboxamide core is through a one-pot, multicomponent reaction. This approach is favored for its operational simplicity, high atom economy, and the ability to generate structurally diverse libraries of compounds from readily available starting materials.[4] The fundamental transformation involves the condensation of a salicylaldehyde derivative with an N-substituted 2-cyanoacetamide.
Mechanistic Insights: A Tale of Condensation and Cyclization
The reaction proceeds through a well-established sequence of Knoevenagel condensation followed by an intramolecular cyclization.[5][6][7]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the salicylaldehyde and the active methylene group of the N-substituted 2-cyanoacetamide. The base, typically a mild one such as sodium carbonate or an amine, deprotonates the α-carbon of the cyanoacetamide, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration yields a 2-cyanocinnamide intermediate.
-
Intramolecular Cyclization (Oxo-Michael Addition): The phenolic hydroxyl group of the salicylaldehyde moiety then acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system in an intramolecular oxo-Michael addition. This ring-closing step forms the chromene ring.
-
Tautomerization: The final product, 2-imino-2H-chromene-3-carboxamide, is formed through tautomerization.
Below is a visualization of the generalized reaction workflow:
Caption: Generalized workflow for the synthesis of 2-Imino-2H-chromene-3-carboxamide.
Experimental Protocol: A Field-Tested Methodology
This section provides a detailed, step-by-step protocol for a representative synthesis of a 2-imino-2H-chromene-3-carboxamide derivative. This method is adapted from established, peer-reviewed procedures and is designed for high reproducibility.[1][5]
Materials and Reagents
-
Substituted Salicylaldehyde (1.0 eq)
-
N-Substituted 2-Cyanoacetamide (1.0 eq)
-
Base Catalyst (e.g., Sodium Acetate, 1.2 eq)
-
Solvent (e.g., Glacial Acetic Acid or Ethanol)
-
Deionized Water
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted salicylaldehyde (1.0 eq) and the N-substituted 2-cyanoacetamide (1.0 eq) in the chosen solvent (e.g., glacial acetic acid).
-
Catalyst Addition: To this solution, add the base catalyst (e.g., sodium acetate, 1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the specific substrates.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-imino-2H-chromene-3-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Presentation: A Comparative Overview
The choice of catalyst and solvent system can significantly impact the reaction efficiency. The following table summarizes typical outcomes for the synthesis of various 2-imino-2H-chromene-3-carboxamide derivatives under different conditions.
| Entry | Salicylaldehyde Substituent | N-Substituent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | Phenyl | Sodium Acetate | Glacial Acetic Acid | 5 | 85 | [1] |
| 2 | 5-Bromo | 4-Chlorophenyl | Sodium Acetate | Glacial Acetic Acid | 6 | 82 | [1] |
| 3 | H | Ethyl | Sodium Carbonate | Water | 2 | 95 | [5] |
| 4 | 4-Hydroxy | Phenyl | Piperidine | Ethanol | 4 | 90 | [8] |
| 5 | H | H | Pyridine-2-carboxylic acid | Water/Ethanol | 1 | 92 | [9] |
Concluding Remarks
The multicomponent synthesis of 2-imino-2H-chromene-3-carboxamides represents a robust and versatile strategy for accessing a class of compounds with significant therapeutic potential. The operational simplicity, high yields, and amenability to diversification make this an attractive approach for both academic research and industrial drug discovery programs. Further exploration of novel catalysts and reaction conditions continues to refine and enhance the efficiency and greenness of these synthetic routes.
References
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Costa, M., et al. (2008). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 10(9), 995-998. [Link]
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Kumar, A., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. [Link]
-
Ali, T. E., et al. (2018). Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. Journal of Molecular Structure, 1155, 584-596. [Link]
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Ali, T. E., et al. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6). [Link]
-
Ali, T. E., et al. (2020). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]
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Patel, H. D., et al. (2015). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 127(8), 1429-1436. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2246-2263. [Link]
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Rivero-Müller, A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3185. [Link]
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Ali, T. E., et al. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][5][10]diazaphosphinines and Chromeno[4,3-c][1][5]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. [Link]
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Sviridova, L. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]
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Sharma, P., et al. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 13(25), 17188-17197. [Link]
-
Cruz-Navarro, Á. D., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Chemistry, 4(3), 856-868. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. [Link]
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Sadeghpour, M., et al. (2021). Synthesis of 2-imino-2H-chromene-3-carbonitrile (5) using LiOH·H2O. ResearchGate. [Link]
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Sviridova, L. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. ResearchGate. [Link]
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Alipour, M., et al. (2019). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. DARU Journal of Pharmaceutical Sciences, 27(1), 1-1. [Link]
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Spectroscopic Profile of 2-Imino-2H-chromene-3-carboxamide: A Technical Guide for Researchers
Introduction: The Significance of the 2-Imino-2H-chromene Scaffold
The 2-imino-2H-chromene scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide range of biologically active compounds.[1][2] The presence of the imino group at the 2-position, in place of the more common carbonyl of coumarins, imparts distinct chemical reactivity and potential for diverse pharmacological activities, including anticancer properties.[3] This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the parent compound, 2-Imino-2H-chromene-3-carboxamide. Understanding the characteristic spectral signatures of this foundational molecule is crucial for researchers in the field for structure elucidation, reaction monitoring, and the rational design of novel therapeutics.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Pathways
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 2-Imino-2H-chromene-3-carboxamide (C₁₀H₈N₂O₂), the expected exact mass is approximately 188.06 Da.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
A standard and robust method for the analysis of relatively small, volatile organic molecules like 2-Imino-2H-chromene-3-carboxamide is Electron Ionization (EI) Mass Spectrometry.
Methodology:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
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Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, yielding a series of daughter ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of 2-Imino-2H-chromene-3-carboxamide is expected to exhibit a prominent molecular ion peak. The fragmentation pattern provides valuable structural information.
Expected Key Fragments:
| m/z Value | Proposed Fragment | Plausible Neutral Loss |
| 188 | [M]⁺• (Molecular Ion) | - |
| 171 | [M - NH₃]⁺• | Loss of ammonia from the carboxamide |
| 145 | [M - CONH₂]⁺• | Loss of the carboxamide radical |
| 144 | [M - CO - NH₂]⁺ | Sequential loss of CO and NH₂ |
| 117 | [C₈H₅O]⁺ | Fragmentation of the chromene ring |
Causality of Fragmentation: The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral species. The initial loss of small, stable molecules like ammonia is a common fragmentation pathway for primary amides. Subsequent fragmentation often involves cleavages within the heterocyclic ring system, driven by the formation of stable aromatic cations. The study of fragmentation patterns in a broader range of heterocyclic compounds provides a solid foundation for these interpretations.[4][5]
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier-Transform Infrared (FT-IR) Spectroscopy that requires minimal sample preparation.
Methodology:
-
Sample Preparation: A small amount of the solid, purified 2-Imino-2H-chromene-3-carboxamide is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal in such a way that it reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
Analysis: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
Interpretation of the IR Spectrum
The IR spectrum of 2-Imino-2H-chromene-3-carboxamide will be characterized by distinct absorption bands corresponding to its key functional groups: the imine, the primary amide, and the aromatic chromene core.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| 3450 - 3150 | N-H stretching (asymmetric and symmetric) | Primary Amide (-CONH₂) | The presence of two bands in this region is characteristic of a primary amide.[6] |
| ~3300 | N-H stretching | Imine (=NH) | This absorption can sometimes overlap with the amide N-H stretches. |
| 1680 - 1650 | C=O stretching (Amide I band) | Primary Amide (-CONH₂) | A strong absorption indicative of the amide carbonyl group. |
| 1650 - 1620 | C=N stretching | Imine (=NH) | Confirms the presence of the imine functionality. |
| 1620 - 1580 | N-H bending (Amide II band) | Primary Amide (-CONH₂) | Another characteristic band for primary amides. |
| 1600 - 1450 | C=C stretching | Aromatic Ring | Multiple bands indicating the aromatic nature of the chromene ring system. |
| 1250 - 1000 | C-O-C stretching (asymmetric and symmetric) | Aryl Ether | Characteristic of the ether linkage within the chromene ring. |
Expert Insights: The precise positions of the N-H and C=O stretching frequencies are sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected to broaden these bands and shift them to lower wavenumbers compared to a dilute solution in a non-polar solvent. The conjugation of the amide and imine groups with the chromene ring system also influences the electronic distribution and, consequently, the positions of the C=O and C=N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for the complete structural characterization of 2-Imino-2H-chromene-3-carboxamide.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the strong magnetic field of the spectrometer. A radiofrequency pulse is applied to excite the nuclei, and the resulting free induction decay (FID) is recorded.
-
Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum (signal intensity vs. chemical shift in parts per million, ppm).
-
2D NMR Experiments: For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their coupling relationships.
Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆):
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H4 | 8.0 - 8.5 | Singlet (s) | - | Olefinic proton, deshielded by the adjacent imine and carboxamide groups. |
| Ar-H | 7.0 - 7.8 | Multiplet (m) | - | Four protons of the benzene ring of the chromene system. |
| -CONH₂ | 7.0 - 8.0 | Broad Singlet (br s) | - | Two exchangeable protons of the primary amide. |
| =NH | 8.5 - 9.5 | Broad Singlet (br s) | - | Exchangeable proton of the imine group, often significantly deshielded. |
Causality of Chemical Shifts: The chemical shifts are influenced by the electron density around the protons. The aromatic protons appear in the typical downfield region. The H4 proton is significantly deshielded due to the anisotropic effects of the adjacent π-systems of the imine and carboxamide groups. The amide and imine protons are exchangeable with deuterium and their signals will disappear upon addition of D₂O to the NMR sample; they also tend to be broad due to quadrupole effects and chemical exchange.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Approximate Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | 165 - 170 | Carbonyl carbon of the amide group. |
| C=N | 155 - 160 | Imino carbon, highly deshielded. |
| C-O (Ar) | 150 - 155 | Aromatic carbon attached to the ether oxygen. |
| Ar-C | 115 - 135 | Aromatic carbons of the chromene ring. |
| C4 | 130 - 140 | Olefinic carbon at position 4. |
| C3 | 100 - 110 | Carbon at position 3, attached to the carboxamide group. |
Expert Insights: The chemical shifts of the carbons in the chromene ring are characteristic of this heterocyclic system. The use of Density Functional Theory (DFT) calculations can aid in the precise assignment of ¹H and ¹³C NMR chemical shifts by correlating experimental data with theoretically predicted values.[7][8][9] 2D NMR experiments are invaluable for confirming the assignments. For instance, an HMBC experiment would show a correlation between the H4 proton and the C3 and C=O carbons, confirming their proximity in the structure.
Visualization of Molecular Structure and Spectroscopic Relationships
Graphical representations can aid in the visualization of the molecular structure and the relationships between different spectroscopic data points.
Molecular Structure
Caption: Molecular structure of 2-Imino-2H-chromene-3-carboxamide with atom numbering.
Experimental Workflow for Spectroscopic Analysis
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a novel organic compound.
Conclusion: A Foundational Spectroscopic Fingerprint
The comprehensive spectroscopic analysis of 2-Imino-2H-chromene-3-carboxamide provides a foundational "fingerprint" for this important heterocyclic scaffold. The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for researchers, providing not only the expected spectral data but also the underlying principles for their interpretation. A thorough understanding of these spectroscopic characteristics is paramount for the successful synthesis, characterization, and development of novel 2-imino-2H-chromene-based compounds with potential therapeutic applications.
References
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- Couto, I., et al. (2011). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 13(1), 133-138.
- Kumar, A., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92.
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- El-Faham, A., et al. (2022). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety. Molecules, 27(21), 7201.
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The Ascendant Scaffold: A Technical Guide to the Discovery of Novel 2-Imino-2H-chromene-3-carboxamide Analogs
Abstract
The 2-imino-2H-chromene-3-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an in-depth technical exploration of this molecular framework, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies for analog generation, delve into the spectrum of biological targets, and present detailed protocols for evaluation. Our narrative is grounded in mechanistic rationale and validated methodologies, offering a comprehensive resource for the discovery and development of novel therapeutics based on this promising scaffold.
Introduction: The Emergence of a Versatile Pharmacophore
The chromene ring system is a ubiquitous motif in natural products and synthetic compounds, exhibiting a wide array of pharmacological properties. The introduction of a 2-imino and a 3-carboxamide functionality creates a unique electronic and steric environment, establishing the 2-imino-2H-chromene-3-carboxamide as a versatile pharmacophore. This core structure serves as a rigid scaffold, allowing for the strategic placement of various substituents to modulate pharmacokinetic and pharmacodynamic properties.
The bioisosteric replacement of the ketone group in coumarins with an imine group has proven to be a successful strategy in the quest for novel bioactive agents.[1] This modification significantly influences the molecule's reactivity and potential for hydrogen bonding, opening new avenues for targeting a range of biological entities. Heterocyclic-fused derivatives of iminochromenes, both from natural and synthetic origins, have demonstrated a remarkable spectrum of activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[2]
Synthetic Pathways: Constructing the Core and Its Analogs
The synthesis of 2-imino-2H-chromene-3-carboxamide analogs is primarily achieved through multicomponent reactions, which offer efficiency and diversity in a single step. The Knoevenagel condensation is a cornerstone of this synthetic approach.
One-Pot Multicomponent Synthesis
A prevalent and efficient method involves the one-pot, three-component reaction of a substituted salicylaldehyde, an appropriate active methylene nitrile (e.g., malononitrile or 2-cyanoacetamide), and a diverse set of reagents in the presence of a catalyst.[1][3] This strategy allows for the rapid generation of a library of analogs with varied substituents on the chromene ring and the carboxamide moiety.
Rationale: The choice of a one-pot reaction is driven by atom economy and procedural simplicity, which are critical in a drug discovery setting. The use of catalysts like ammonium acetate facilitates the initial Knoevenagel condensation between the salicylaldehyde and the active methylene nitrile, followed by an intramolecular cyclization to form the chromene ring.[3]
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Preliminary Biological Screening of 2-Imino-2H-chromene-3-carboxamides: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-imino-2H-chromene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This guide provides a comprehensive, technically-grounded framework for the preliminary biological screening of novel compounds based on this versatile core. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, establish self-validating systems for data integrity, and provide actionable, step-by-step methodologies for key in vitro assays. This document is designed to empower researchers to efficiently identify promising lead compounds for further development.
Introduction: The Rationale for Screening
The discovery of novel therapeutic agents is a multi-stage process, beginning with the synthesis of new chemical entities. The 2-imino-2H-chromene-3-carboxamide framework is of significant interest due to its structural similarity to coumarins and its inherent reactivity, making it a valuable building block in synthetic chemistry.[3][4] Derivatives have been reported to possess potent biological activities, making them attractive candidates for drug discovery programs.[5]
A preliminary biological screen is the critical first step in evaluating the therapeutic potential of these newly synthesized compounds. The objective is not exhaustive characterization but rather a rapid, cost-effective, and robust assessment to identify "hits"—compounds showing significant activity in one or more areas. This initial triage allows for the prioritization of resources toward the most promising candidates. Our screening strategy focuses on three of the most frequently reported activities for this scaffold: cytotoxicity, antimicrobial efficacy, and antioxidant potential.
Foundational Step: Synthesis and Characterization
While this guide focuses on biological screening, the purity and structural integrity of the test compounds are paramount. A common and efficient method for synthesizing the core scaffold is the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides.[6][7]
It is imperative that prior to any biological evaluation, all compounds are rigorously purified (e.g., via chromatography or recrystallization) and their structures confirmed using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy. Impurities can lead to false-positive or false-negative results, invalidating the entire screening effort.
The Screening Cascade: A Multi-Pronged Approach
We advocate for a parallel screening approach to efficiently probe the bioactivity profile of the synthesized compounds. This workflow ensures a comprehensive initial assessment.
Caption: High-level workflow for preliminary biological screening.
Core Assay I: Cytotoxicity Screening
Many chromene derivatives have been investigated for their potential as anticancer agents.[8] A primary screen for cytotoxicity against cancer cell lines is therefore a logical starting point.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[11] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.
Caption: Principle of the MTT colorimetric assay for cell viability.
Experimental Protocol: MTT Assay
A detailed, step-by-step methodology is provided in Appendix A .
Data Presentation and Interpretation
Results are typically expressed as the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Compound ID | Substituent (R¹) | Substituent (R²) | Cell Line | IC₅₀ (µM)[5] |
| STD-Dox | - | - | MCF-7 | 0.45 |
| Cpd-01 | H | 4-NO₂ | MCF-7 | 14.7 |
| Cpd-02 | 6-Br | 4-Cl | MCF-7 | 8.5 |
| Cpd-03 | H | 4-OCH₃ | MCF-7 | > 100 |
| Cpd-04 | 6-Br | H | A-549 | 0.9 |
Table 1: Example data summary for cytotoxicity screening. STD-Dox refers to the standard drug Doxorubicin. Data is illustrative.
A lower IC₅₀ value indicates higher cytotoxic potency. In the example table, Cpd-04 shows the most potent activity. This data forms the basis for preliminary Structure-Activity Relationship (SAR) analysis. For instance, comparing Cpd-01 and Cpd-03 suggests that an electron-withdrawing group (NO₂) on the R² aryl ring may be more favorable for cytotoxicity than an electron-donating group (OCH₃).
Core Assay II: Antimicrobial Screening
The emergence of multidrug-resistant pathogens necessitates the search for new antimicrobial agents. Chromene derivatives have shown promise in this area.[12][13]
Principle of the Agar Well Diffusion Method
This method provides a straightforward qualitative and semi-quantitative assessment of antimicrobial activity. A standardized inoculum of a test microorganism is spread evenly across the surface of a sterile agar plate. Wells are then created in the agar, and a known concentration of the test compound is added to each well. The plate is incubated, allowing the compound to diffuse into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area around the well known as a "zone of inhibition." The diameter of this zone is proportional to the antimicrobial activity of the compound.[12]
Experimental Protocol: Agar Well Diffusion
A detailed, step-by-step methodology is provided in Appendix B .
Data Presentation and Interpretation
The diameter of the zone of inhibition (in mm) is measured for each compound against each microbial strain. The results are compared to a positive control (a standard antibiotic) and a negative control (the solvent, e.g., DMSO).
| Compound ID | Gram-positive: S. aureus (mm) | Gram-negative: E. coli (mm) | Fungi: C. albicans (mm) |
| STD-Cipro | 25 | 28 | - |
| STD-Keto | - | - | 22 |
| Solvent | 0 | 0 | 0 |
| Cpd-01 | 14 | 8 | 10 |
| Cpd-02 | 18 | 11 | 15 |
| Cpd-03 | 9 | 7 | 8 |
Table 2: Example data summary for antimicrobial screening (Zone of Inhibition in mm). STD-Cipro is Ciprofloxacin, STD-Keto is Ketoconazole. Data is illustrative.
Compounds showing significant zones of inhibition (e.g., >10 mm) are considered active and can be selected for further quantitative testing to determine their Minimum Inhibitory Concentration (MIC).
Core Assay III: Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest.[14]
Principle of the DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity. DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[15] When an antioxidant compound is added, it donates a hydrogen atom or an electron to DPPH, neutralizing the free radical. This causes the violet color to fade to a pale yellow, resulting in a decrease in absorbance. The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[16]
Experimental Protocol: DPPH Assay
A detailed, step-by-step methodology is provided in Appendix C .
Data Presentation and Interpretation
Similar to the cytotoxicity assay, antioxidant activity is often expressed as an IC₅₀ value—the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound ID | DPPH Scavenging IC₅₀ (µg/mL)[7] |
| STD-AA | 5.0 |
| Cpd-01 | 25.8 |
| Cpd-02 | 15.2 |
| Cpd-03 | 8.7 |
Table 3: Example data summary for antioxidant screening. STD-AA is the standard, Ascorbic Acid. Data is illustrative.
A lower IC₅₀ value indicates stronger antioxidant activity. In this example, Cpd-03 is the most potent antioxidant, approaching the activity of the standard.
Conclusion and Future Directions
This guide outlines a robust, efficient, and technically sound strategy for the preliminary biological screening of novel 2-imino-2H-chromene-3-carboxamide derivatives. By employing a parallel workflow of cytotoxicity, antimicrobial, and antioxidant assays, researchers can rapidly identify hit compounds and gather initial SAR data.
Compounds identified as "hits" in this preliminary phase should be subjected to further, more specific secondary screening. For example:
-
Cytotoxic hits: Test against a broader panel of cancer cell lines, including non-cancerous control lines to assess selectivity. Investigate the mechanism of action (e.g., cell cycle analysis, apoptosis assays, specific enzyme inhibition like AKR1B10).[8]
-
Antimicrobial hits: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) through broth microdilution methods.
-
Antioxidant hits: Evaluate using different antioxidant assays (e.g., ABTS, FRAP) to understand the mechanism of action.
The preliminary screen is a foundational pillar in the drug discovery process. A methodologically sound and well-interpreted initial screen ensures that the most promising compounds are advanced, maximizing the potential for the successful development of new therapeutic agents.
Appendices: Detailed Experimental Protocols
Appendix A: Protocol for MTT Cytotoxicity Assay
1. Materials:
- 96-well flat-bottom sterile tissue culture plates.
- Test compounds dissolved in DMSO (10 mM stock).
- Selected cancer cell line (e.g., MCF-7).
- Complete culture medium (e.g., DMEM with 10% FBS).
- MTT solution: 5 mg/mL in sterile PBS, filtered.[10]
- Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[9]
- Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a positive control (e.g., Doxorubicin), a negative control (medium with DMSO, matching the highest concentration used for test compounds), and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
- MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.
- Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[10]
- Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Negative Control) * 100.
- Plot % viability vs. log[concentration] and use non-linear regression to determine the IC₅₀ value.
Appendix B: Protocol for Agar Well Diffusion Assay
1. Materials:
- Sterile Petri dishes, sterile cotton swabs, well-borer (cork borer).
- Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi).
- Standardized microbial cultures (e.g., 0.5 McFarland standard).
- Test compounds (e.g., 1 mg/mL in DMSO).
- Standard antibiotic (e.g., Ciprofloxacin, 1 mg/mL) and antifungal (e.g., Ketoconazole, 1 mg/mL).
2. Procedure:
- Plate Preparation: Pour molten sterile agar into Petri dishes and allow them to solidify.
- Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and spread it evenly over the entire surface of the agar plate to create a lawn.
- Well Creation: Use a sterile well-borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
- Compound Addition: Add a fixed volume (e.g., 50 µL) of each test compound, positive control, and negative control (solvent) into separate wells.[12]
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[12]
- Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
3. Data Analysis:
- Record the diameter of the clear zone around each well. A larger diameter indicates greater antimicrobial activity.
Appendix C: Protocol for DPPH Radical Scavenging Assay
1. Materials:
- 96-well microplate.
- DPPH solution: 0.1 mM in methanol (prepare fresh and keep in the dark).
- Test compounds dissolved in methanol at various concentrations.
- Standard antioxidant (Ascorbic acid).
- Microplate reader.
2. Procedure:
- Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
- Compound Addition: Add 100 µL of the test compound dilutions (or standard/methanol blank) to the wells. The final volume in each well is 200 µL.
- Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]
- Measurement: Read the absorbance at 517 nm.
3. Data Analysis:
- Calculate the percentage of radical scavenging activity: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100.
- Plot % scavenging activity vs. log[concentration] to determine the IC₅₀ value.
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Title: A Researcher's Guide to the In Silico Prioritization of 2-Imino-2H-chromene-3-carboxamide Derivatives in Early-Stage Drug Discovery
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-imino-2H-chromene-3-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] As the synthesis and screening of large compound libraries are resource-intensive, computational (in silico) methods have become indispensable for prioritizing candidates with the highest potential for success.[4][5] This guide provides a comprehensive walkthrough of a robust, multi-stage in silico workflow designed to predict the physicochemical, pharmacokinetic, and pharmacodynamic properties of novel 2-imino-2H-chromene-3-carboxamide derivatives. By integrating property prediction, quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, researchers can make more informed decisions, reduce attrition rates in the development pipeline, and accelerate the journey from hit identification to lead optimization.[6][7]
The Strategic Imperative for In Silico Analysis
In the modern drug discovery paradigm, for every 5,000 to 10,000 compounds that enter the pipeline, only one or two will ultimately reach the market, a process that can take over a decade.[4] A significant percentage of these failures occur due to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (T).[8] Early-stage computational assessment allows for the rapid, cost-effective evaluation of these critical properties before any synthesis is undertaken.[5][9] This "fail early, fail cheap" philosophy enables research efforts to be concentrated on a smaller number of compounds with a higher probability of clinical success.[6] This guide details a validated workflow that systematically filters and characterizes novel 2-imino-2H-chromene-3-carboxamide derivatives.
Caption: Integrated workflow for computational screening of drug candidates.
Foundational Screening: ADMET and Physicochemical Profiling
The first and most critical filter for any virtual compound library is the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10] These characteristics determine how a drug behaves within the body and are a primary cause of late-stage clinical failures.[8]
Causality Behind the Protocol
The goal of this stage is not to find a perfect molecule but to eliminate molecules with obvious liabilities. We analyze properties like lipophilicity (logP) and solubility because they govern absorption.[10] We check for potential inhibition of Cytochrome P450 (CYP) enzymes, as this can lead to dangerous drug-drug interactions. Finally, we screen for toxicity alerts to flag compounds that might be harmful.[11] This initial screen dramatically narrows the field to candidates with more favorable pharmacokinetic profiles.[9]
Experimental Protocol 1: High-Throughput ADMET Prediction
-
Structure Preparation: Draw the chemical structures of the 2-imino-2H-chromene-3-carboxamide derivatives using chemical drawing software (e.g., ChemDraw) and save them in a machine-readable format like SMILES or SDF.
-
Tool Selection: Utilize a validated, freely available web server for ADMET prediction, such as SwissADME or pkCSM.[9] These platforms host pre-built models for a wide range of properties.
-
Batch Submission: Submit the list of SMILES strings or the SDF file to the selected server.
-
Data Collection: The server will return a comprehensive set of predicted physicochemical and pharmacokinetic properties. Key parameters to collect include:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and Aqueous Solubility (LogS).[12]
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and CYP enzyme (e.g., CYP1A2, CYP2C9, CYP3A4) inhibition.
-
Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps identify compounds with properties common to orally active drugs.[13]
-
Toxicity: Screening for structural alerts that are associated with toxicity, such as mutagenicity or carcinogenicity.[14]
-
-
Data Consolidation and Filtering: Organize the output data into a summary table. Apply filters to remove compounds that fall outside acceptable ranges (e.g., high LogP, poor solubility, predicted CYP inhibition, presence of toxicity alerts).
Data Presentation: Sample ADMET Profile
| Compound ID | MW ( g/mol ) | LogP | LogS | GI Absorption | BBB Permeant | CYP3A4 Inhibitor | Lipinski Violations | Toxicity Alerts |
| ICC-001 | 350.4 | 2.5 | -3.1 | High | Yes | No | 0 | 0 |
| ICC-002 | 480.2 | 5.8 | -6.2 | Low | No | Yes | 2 | 1 |
| ICC-003 | 375.3 | 3.1 | -3.5 | High | No | No | 0 | 0 |
Based on this sample data, ICC-002 would be deprioritized due to its high molecular weight, high lipophilicity, predicted low absorption, CYP inhibition, and a toxicity alert.
Predicting Biological Activity: QSAR and Pharmacophore Modeling
After filtering for desirable ADMET properties, the next step is to predict the biological activity of the remaining compounds against the therapeutic target of interest. Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling are powerful ligand-based design tools used for this purpose.[15][16]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational approach that develops mathematical models to relate the chemical structure of a molecule to its biological activity.[17] The underlying principle is that variations in a molecule's structure are responsible for variations in its biological effects.[18]
A QSAR model, once built and validated using a known dataset of active and inactive compounds, can predict the activity of new, untested molecules.[19] This allows for the rapid screening of a virtual library to identify derivatives that are most likely to be potent. The model essentially learns the key molecular features (descriptors) that are positively or negatively correlated with activity.[20]
Caption: A typical workflow for creating a predictive QSAR model.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.[21]
By identifying a common pharmacophore from a set of known active molecules, we can screen our virtual library of 2-imino-2H-chromene-3-carboxamides to see which ones fit this 3D arrangement of features.[22] This is a rapid and effective way to identify structurally diverse compounds that still possess the key interaction points required for activity.[16] This method is particularly useful when the 3D structure of the target protein is unknown.[15]
Target-Based Screening: Molecular Docking
For projects where the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking is the method of choice.[23] Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.[24]
Causality Behind the Protocol
The primary goal of docking is twofold: to predict the binding pose of the ligand in the active site and to estimate the strength of the interaction via a scoring function (binding affinity).[25] A lower binding energy score generally indicates a more stable complex and a potentially more potent compound.[24] Analyzing the predicted pose reveals key interactions (like hydrogen bonds or π-π stacking) that stabilize the binding, providing crucial insights for further optimization.[26] This allows us to rank our candidate molecules based on their predicted affinity for the specific target of interest.
Experimental Protocol 2: A General Molecular Docking Workflow
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7]
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein by removing water molecules, adding polar hydrogen atoms, and repairing any missing atoms or residues.[25][27]
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Generate a 3D conformation of each 2-imino-2H-chromene-3-carboxamide derivative.
-
Assign partial charges and define rotatable bonds.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
-
Binding Site Definition:
-
Define the search space for the docking simulation. This is typically a grid box centered on the known active site of the protein.[24] The size of the box should be large enough to accommodate the ligand in various orientations.
-
-
Docking Simulation:
-
Results Analysis:
-
Analyze the output file, which will contain multiple binding poses for each ligand, ranked by their predicted binding affinity (e.g., in kcal/mol).
-
Visualize the top-ranked pose for the most promising compounds in the context of the protein's active site using software like PyMOL or Chimera.
-
Identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein residues.
-
Data Presentation: Sample Molecular Docking Results
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| ICC-001 | -9.2 | TYR-234, SER-112 | H-Bond, π-π Stacking |
| ICC-003 | -8.5 | TYR-234, LEU-150 | H-Bond, Hydrophobic |
| ICC-007 | -7.1 | GLN-88 | H-Bond |
In this example, ICC-001 shows the strongest predicted binding affinity and engages in multiple favorable interactions, making it a high-priority candidate.
Refining Predictions: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the binding event, the reality is that proteins and ligands are dynamic entities.[28] Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing deeper insights into the stability of the protein-ligand complex.[29]
Causality Behind the Protocol
An MD simulation can validate a docking pose. If a ligand is truly a good binder, it should remain stably bound within the active site throughout the simulation.[26] Unstable ligands may drift out of the binding pocket. MD simulations allow us to analyze the flexibility of the complex, the persistence of key interactions (like hydrogen bonds), and to calculate binding free energies with higher accuracy than docking scores alone.[28][29] This final step provides the highest level of confidence in a candidate before committing to chemical synthesis.
Experimental Protocol 3: Protein-Ligand Complex Stability Simulation
-
System Preparation:
-
Use the best-ranked docked pose of the protein-ligand complex as the starting structure.
-
Place the complex in a simulation box filled with explicit water molecules and add counter-ions to neutralize the system.
-
Select an appropriate force field (e.g., AMBER, CHARMM) that accurately describes the physics of both the protein and the ligand.[30]
-
-
Simulation Execution:
-
Perform an initial energy minimization to remove any steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure.
-
Run the production MD simulation for a significant timescale (typically tens to hundreds of nanoseconds) using software like GROMACS or NAMD.[26][30]
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory (a "movie" of the molecular motions).
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. A stable RMSD indicates the complex is not undergoing major structural changes.
-
Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein upon ligand binding.[26]
-
Analyze the persistence of key hydrogen bonds and other interactions identified during docking.
-
Conclusion
The in silico prediction of properties for novel 2-Imino-2H-chromene-3-carboxamide derivatives is not a replacement for experimental validation but a critical strategic tool for enriching the "hit rate" of drug discovery campaigns. By employing a tiered approach—starting with broad ADMET filtering, moving to activity prediction with QSAR, and culminating in target-specific validation with molecular docking and MD simulations—researchers can intelligently navigate vast chemical spaces. This evidence-based, computational-first methodology ensures that precious laboratory resources are dedicated to synthesizing and testing only the most promising candidates, ultimately enhancing the efficiency and success rate of the drug development process.[15][31]
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Unlocking Heterocyclic Complexity: A Technical Guide to the Reactivity of the C-4 Position in 2-Imino-2H-chromene-3-carboxamide
An In-Depth Technical Guide for Scientific Professionals
This guide provides an in-depth exploration of the synthetic versatility of the 2-imino-2H-chromene-3-carboxamide scaffold, with a specific focus on the unique reactivity of its C-4 position. For researchers in medicinal chemistry and materials science, understanding and manipulating this core structure is paramount for the development of novel, high-value heterocyclic compounds. The strategic placement of imino and carboxamide functionalities renders the C-4 position the principal reactive site within the pyran ring, making it a pivotal hub for molecular elaboration.[1][2][3]
The 2-Imino-2H-chromene Core: A Privileged Scaffold
The 2-imino-2H-chromene framework is a cornerstone in synthetic chemistry, serving as a versatile building block for a diverse array of condensed heterocyclic systems.[1][2] These structures are of significant interest due to their prevalence in biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[4][5]
The defining characteristic of the 2-imino-2H-chromene-3-carboxamide system is the electronic landscape created by the interplay between the C-2 imine and the C-3 carboxamide groups. These electron-withdrawing groups create a conjugated system that significantly influences the electron density of the pyran ring, rendering the C-4 position electrophilic and thus highly susceptible to attack by nucleophiles. This inherent reactivity is the key to its synthetic utility.
Caption: Core structure highlighting the electrophilic C-4 position.
Synthesis of the Scaffold: The Knoevenagel Condensation
The primary and most efficient route to 2-imino-2H-chromene-3-carboxamides is the Knoevenagel condensation.[6][7] This reaction involves the condensation of a substituted salicylaldehyde with an active methylene compound, typically an N-substituted 2-cyanoacetamide.
The choice of a mild base as a catalyst is critical. Strong bases could induce self-condensation of the starting aldehyde or lead to unwanted side reactions.[7] Eco-friendly protocols utilizing aqueous sodium carbonate or bicarbonate at room temperature have proven highly effective, offering excellent yields and high atom economy.[6]
Mechanism of Knoevenagel Condensation
-
Deprotonation: A mild base abstracts a proton from the α-carbon of the N-substituted 2-cyanoacetamide, creating a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde.
-
Aldol Addition: This addition forms an intermediate alkoxide.
-
Protonation & Dehydration: The alkoxide is protonated, and subsequent dehydration yields a vinyl-substituted intermediate.
-
Intramolecular Cyclization (Oxa-Michael Addition): The phenolic hydroxyl group attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile, leading to the formation of the chromene ring.
-
Tautomerization: A final tautomerization step yields the stable 2-imino-2H-chromene-3-carboxamide product.
Caption: Workflow for the synthesis of the chromene scaffold.
Experimental Protocol: Synthesis of 2-Imino-2H-chromene-3-carboxamides[6]
-
Reagent Preparation: Dissolve salicylaldehyde derivatives (1 mmol) and N-substituted 2-cyanoacetamides (1 mmol) in a suitable solvent (e.g., ethanol or water).
-
Catalyst Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) as a catalyst.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the collected solid with water and then ethanol to remove unreacted starting materials and catalyst. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-imino-2H-chromene-3-carboxamide.
Key Reactions at the C-4 Position: A Gateway to Complexity
The electrophilic nature of the C-4 carbon is the linchpin for the construction of a multitude of fused heterocyclic systems. This section details the primary reaction classes that leverage this reactivity.
Michael Addition Reactions
The C-4 position serves as an excellent Michael acceptor.[8][9] This 1,4-conjugate addition of a nucleophile is a powerful C-C bond-forming reaction, enabling the introduction of a wide range of substituents at this position. This is often the initial step in cascade or domino reactions that lead to complex polycyclic structures.[10]
Mechanism of Michael Addition at C-4:
-
A nucleophile (e.g., an enolate, an amine, or a thiol) attacks the electron-deficient C-4 carbon.
-
The attack pushes electron density through the conjugated system, forming a resonance-stabilized enolate intermediate.
-
Protonation of this intermediate yields the C-4 functionalized 2-amino-4H-chromene derivative.[11]
Caption: General mechanism of Michael Addition at the C-4 position.
Cycloaddition and Annulation Reactions
The reactivity of the C-4 position is extensively used in cycloaddition and annulation reactions to construct fused ring systems. These reactions are synthetically valuable as they can rapidly build molecular complexity from simple precursors.
Example: Synthesis of Pyrano[2,3-b]pyridines
A prominent application is the synthesis of pyrano[2,3-b]pyridine derivatives, which are known for their biological activities.[12] The reaction often proceeds by reacting the 2-imino-2H-chromene-3-carboxamide scaffold with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base.[13]
Experimental Protocol: Synthesis of Chromenopyrano[2,3-b]pyridine Derivatives [13]
-
Mixing Reagents: To a solution of a pyranochromene derivative (1 mmol) and malononitrile (1.2 mmol) in a solvent such as DMSO, add a catalytic amount of a base (e.g., Na₂CO₃, 10 mol%).
-
Heating: Heat the reaction mixture at 100 °C. Monitor the reaction's progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure chromenopyrano[2,3-b]pyridine product.
| Entry | Base Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | DMSO | 100 | 90 |
| 2 | K₂CO₃ | DMSO | 100 | 85 |
| 3 | Et₃N | EtOH | Reflux | 70 |
| 4 | Piperidine | EtOH | Reflux | 75 |
| Data derived from studies on related pyranochromene systems demonstrating typical conditions and yields for this type of annulation.[13] |
Reactions with Phosphorus Reagents
The C-4 position readily reacts with various phosphorus-based nucleophiles, such as phosphorus esters and halides.[14][15] These reactions lead to the formation of novel organophosphorus heterocycles, including chromeno[4,3-c][1][2]azaphospholes and chromeno[2,3-d][1][2][3]diazaphosphinines.[2][14][15] These compounds are of interest for their potential antioxidant and cytotoxic properties.[14]
The reaction with P-chlorodiphenylphosphine, for instance, proceeds via a nucleophilic addition of the phosphorus atom to the C-4 carbon, followed by rearrangement to yield the fused azaphosphole product.[15]
| Compound | Reagent | Product Type | IC₅₀ (μg/mL) vs. A-549 Cell Line |
| 1 | P-chlorodiphenylphosphine | Chromeno[4,3-c][1][2]azaphosphole | ~5.0 |
| 2 | Triethyl phosphite | Dialkyl chromenyl phosphonate | > 50 |
| 3 | P₂S₅ | Chromeno[2,3-d][1][2][3]diazaphosphinine | ~7.5 |
| Representative data illustrating the cytotoxic potential of phosphorus-containing chromene derivatives.[2][4][14] |
Conclusion and Future Outlook
The 2-imino-2H-chromene-3-carboxamide scaffold is a testament to the power of strategic functional group placement in directing chemical reactivity. The electrophilic C-4 position serves as a versatile handle for a wide array of chemical transformations, most notably Michael additions and cycloannulations. This predictable reactivity allows for the rational design and synthesis of complex, fused heterocyclic systems with significant potential in drug discovery and materials science. Future research will likely focus on developing enantioselective methodologies for functionalizing the C-4 position and expanding the library of accessible fused systems to further probe their biological and physical properties.
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Wang, H., et al. (2019). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes. Organic Letters, 21(14), 5658–5662. [Link]
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Ali, T. E., et al. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][2][3]diazaphosphinines and Chromeno[4,3-c][1][2]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. [Link]
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Basava, V., & Shaw, J. T. (2017). Mechanistically Inspired Route toward Hexahydro-2H-chromenes via Consecutive [4 + 2] Cycloadditions. PMC. [Link]
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Methodological & Application
One-Pot Synthesis of 2-Imino-2H-chromene-3-carboxamide Derivatives: An Application Note and Protocol
Introduction: The Therapeutic Potential of the 2-Imino-2H-chromene Scaffold
The 2-imino-2H-chromene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines, making them promising candidates for the development of novel anticancer agents.[1][2] The presence of the imino and amide functionalities provides unique electronic and steric properties, allowing for diverse interactions with biological targets.[3][4] Specifically, these compounds have been investigated as inhibitors of aldo-keto reductase 1B10 (AKR1B10), an enzyme overexpressed in several types of cancer.[2] Furthermore, certain derivatives have demonstrated significant antioxidant properties.[5] The efficient and versatile synthesis of a library of these compounds is therefore of paramount importance for structure-activity relationship (SAR) studies and the identification of lead compounds. This application note details a robust and eco-friendly one-pot procedure for the synthesis of 2-imino-2H-chromene-3-carboxamide derivatives.
Reaction Mechanism: A Knoevenagel Condensation-Intramolecular Cyclization Cascade
The one-pot synthesis of 2-imino-2H-chromene-3-carboxamide derivatives proceeds through a sequential Knoevenagel condensation and intramolecular cyclization. This elegant cascade reaction offers high atom economy and operational simplicity.[5]
The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between a substituted salicylaldehyde and an N-substituted-2-cyanoacetamide.[5] The base, such as sodium carbonate or piperidine, deprotonates the active methylene group of the cyanoacetamide, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields a stable Knoevenagel adduct, an electron-deficient alkene.
The second and final step is an intramolecular cyclization. The phenolic hydroxyl group of the salicylaldehyde moiety, in its phenoxide form under basic conditions, acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile. This intramolecular Michael-type addition results in the formation of the six-membered pyran ring, yielding the final 2-imino-2H-chromene-3-carboxamide derivative.
Caption: Reaction mechanism for the one-pot synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the one-pot synthesis of 2-imino-2H-chromene-3-carboxamide derivatives.
Caption: General experimental workflow.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of 2-imino-2H-chromene-3-carboxamide derivatives. Specific amounts and reaction times may vary depending on the substrates used.
Materials:
-
Substituted Salicylaldehyde (1.0 mmol)
-
N-Substituted-2-cyanoacetamide (1.0 mmol)
-
Sodium Carbonate (Na₂CO₃) (1.0 mmol) or Sodium Acetate (NaOAc)
-
Water or Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted salicylaldehyde (1.0 mmol), the N-substituted-2-cyanoacetamide (1.0 mmol), and the base (sodium carbonate, 1.0 mmol).
-
Solvent Addition: Add a minimal amount of the appropriate solvent. For sodium carbonate, water is an effective and environmentally benign choice.[5] For sodium acetate, glacial acetic acid can be used.[1]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC. The formation of the product can often be visualized as a new, more polar spot.
-
Workup: Upon completion of the reaction (typically indicated by the disappearance of the starting materials), the solid product often precipitates directly from the reaction mixture.
-
Isolation: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the solid product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Data Summary: Synthesis of Representative Derivatives
The following table summarizes the synthesis of various 2-imino-2H-chromene-3-carboxamide derivatives using the one-pot methodology.
| Entry | Salicylaldehyde Substituent | N-Substituent of Cyanoacetamide | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | H | Phenyl | NaOAc | Glacial Acetic Acid | 6 | 85 | [1] |
| 2 | 5-Br | Phenyl | NaOAc | Glacial Acetic Acid | 7 | 82 | [1] |
| 3 | 5-NO₂ | Phenyl | NaOAc | Glacial Acetic Acid | 5 | 88 | [1] |
| 4 | H | 4-Cl-Phenyl | NaOAc | Glacial Acetic Acid | 6 | 80 | [1] |
| 5 | H | 4-MeO-Phenyl | NaOAc | Glacial Acetic Acid | 7 | 78 | [1] |
| 6 | H | 4-Me-Phenyl | NaOAc | Glacial Acetic Acid | 6 | 83 | [1] |
| 7 | H | Benzyl | Na₂CO₃ | Water | 2 | 92 | [5] |
| 8 | 5-Cl | Benzyl | Na₂CO₃ | Water | 2.5 | 90 | [5] |
Trustworthiness and Self-Validation
The robustness of this protocol is demonstrated by its high yields and the purity of the isolated products, often without the need for extensive chromatographic purification. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The final products can be readily characterized by standard spectroscopic methods (NMR, IR, MS), allowing for unambiguous structure confirmation. The consistency of results across a range of substrates, as documented in the literature, further validates the reliability of this synthetic approach.[1][5]
Conclusion and Future Perspectives
The one-pot synthesis of 2-imino-2H-chromene-3-carboxamide derivatives via a Knoevenagel condensation-intramolecular cyclization cascade is a highly efficient, atom-economical, and environmentally friendly method for generating a diverse library of these medicinally important compounds. The mild reaction conditions, simple workup procedure, and high yields make this protocol amenable to high-throughput synthesis and medicinal chemistry campaigns. Further exploration of different catalysts and reaction conditions could lead to even more efficient and versatile synthetic routes. The continued investigation of the biological activities of these derivatives holds significant promise for the discovery of novel therapeutic agents.
References
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Gill, R. K., Kumari, J., & Bariwal, J. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85–92. [Link]
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Fassihi, A., Abedi, D., Sabet, R., Fazeli, H., Saghaie, L., Naderi, S., & Shafiee, A. (2012). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl Moieties. Iranian Journal of Pharmaceutical Research, 11(4), 1137–1146. [Link]
-
Ali, T. E., El-Shaaer, H. M., & Hassanin, N. M. (2019). Reaction of 2-imino-2H-chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 1029-1037. [Link]
-
Ali, T. E., El-Shaaer, H. M., Ali, S. M. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6), 755-775. [Link]
-
Proença, F., & Costa, M. (2008). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 10(9), 995-998. [Link]
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- 4. The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
Green Synthesis of 2-Imino-2H-chromene-3-carboxamides: Application Notes and Protocols for Sustainable Drug Discovery
Introduction: The Imperative for Greener Pathways to Bioactive Chromenes
The 2-imino-2H-chromene-3-carboxamide scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of these valuable compounds, however, has traditionally relied on methods that often involve hazardous organic solvents, harsh reaction conditions, and multi-step procedures that generate significant chemical waste.
In alignment with the principles of green chemistry, the development of sustainable synthetic routes is not merely an academic exercise but a critical necessity for the pharmaceutical industry. This guide provides detailed application notes and protocols for the green synthesis of 2-imino-2H-chromene-3-carboxamides, focusing on methodologies that offer high efficiency, atom economy, and a significantly reduced environmental footprint. These protocols are designed for researchers, scientists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows without compromising on yield or purity.
Core Principles of Green Synthesis for Chromene Derivatives
The protocols detailed below are grounded in several key principles of green chemistry:
-
Use of Safer Solvents: Prioritizing water or benign solvent systems like ethanol-water mixtures.
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product through multicomponent reactions.
-
Energy Efficiency: Employing alternative energy sources like ultrasound and microwave irradiation to reduce reaction times and energy consumption.
-
Catalysis: Utilizing mild and, where possible, reusable catalysts, or developing catalyst-free pathways.
Protocol 1: Aqueous-Based Knoevenagel Condensation
This protocol outlines a simple, highly efficient, and environmentally friendly approach for the synthesis of 2-imino-2H-chromene-3-carboxamides at room temperature using an aqueous basic solution.[3] This method exemplifies the use of water as a green solvent and a mild base, eliminating the need for volatile organic compounds (VOCs).
Causality and Mechanistic Insight
The reaction proceeds via a Knoevenagel condensation between a salicylaldehyde derivative and an N-substituted cyanoacetamide. The aqueous sodium carbonate or bicarbonate solution acts as a mild base, facilitating the deprotonation of the active methylene group of the cyanoacetamide. This generates a nucleophilic carbanion that attacks the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the desired 2-imino-2H-chromene-3-carboxamide. The use of an aqueous medium is advantageous as it is non-toxic, non-flammable, and readily available.
Experimental Workflow Diagram
Caption: Workflow for aqueous-based synthesis.
Step-by-Step Protocol
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the N-substituted cyanoacetamide (1.0 mmol) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate (10 mL).
-
To this solution, add the salicylaldehyde derivative (1.0 mmol).
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours, as indicated by the formation of a precipitate.
-
-
Work-up and Isolation:
-
Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Wash the solid product with an ample amount of cold water to remove any inorganic impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
-
Characterization:
-
The structure and purity of the synthesized 2-imino-2H-chromene-3-carboxamides can be confirmed using standard spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Data Summary
| Starting Materials | Base | Time (h) | Yield (%) |
| Salicylaldehyde, N-phenyl-2-cyanoacetamide | Na₂CO₃ | 1.5 | 95 |
| 5-Bromosalicylaldehyde, N-phenyl-2-cyanoacetamide | NaHCO₃ | 2.0 | 92 |
| 3-Methoxysalicylaldehyde, N-methyl-2-cyanoacetamide | Na₂CO₃ | 1.0 | 96 |
Note: Yields are representative and may vary based on specific substrates and reaction scale.
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis in Aqueous Media
This protocol leverages the synergistic effects of ultrasound irradiation and an aqueous medium to achieve a rapid and efficient synthesis of 2-imino-2H-chromene derivatives without the need for a catalyst.[1][4][5] This method is a prime example of process intensification in green chemistry.
Causality and Mechanistic Insight
Ultrasound irradiation promotes the reaction through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in the liquid medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating the reaction rate. In this synthesis, ultrasound facilitates the Knoevenagel condensation and subsequent cyclization in a catalyst-free manner. The use of water as the solvent aligns with green chemistry principles.
Experimental Workflow Diagram
Caption: Workflow for ultrasound-assisted synthesis.
Step-by-Step Protocol
-
Reagent Preparation:
-
In a suitable reaction vessel, prepare a suspension of the salicylaldehyde derivative (1.0 mmol) and the N-substituted cyanoacetamide or malononitrile (1.0 mmol) in water (10 mL).
-
-
Reaction:
-
Place the reaction vessel in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
-
Work-up and Isolation:
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the product with a cold ethanol-water mixture to remove unreacted starting materials.
-
Dry the product under vacuum.
-
-
Characterization:
-
Confirm the structure of the product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Summary
| Starting Materials | Time (min) | Yield (%) |
| Salicylaldehyde, N-phenyl-2-cyanoacetamide | 20 | 94 |
| 5-Chlorosalicylaldehyde, N-phenyl-2-cyanoacetamide | 25 | 91 |
| Salicylaldehyde, Malononitrile | 15 | 96 |
Note: Yields are representative and may vary based on specific substrates and ultrasound equipment.
Protocol 3: One-Pot, Three-Component Synthesis in an Ethanol-Water System
This protocol describes a highly convergent and atom-economical one-pot synthesis of chromene derivatives from an aldehyde, malononitrile, and a C-H acid (like dimedone or 4-hydroxycoumarin) in a green solvent system.[6][7] While this example leads to 2-amino-4H-chromenes, the principles are directly applicable to the synthesis of the broader chromene family, including precursors to 2-imino-2H-chromene-3-carboxamides.
Causality and Mechanistic Insight
Multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent usage, energy consumption, and waste generation.[8] In this reaction, an initial Knoevenagel condensation between the aldehyde and malononitrile forms a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the C-H acid to the intermediate. Subsequent intramolecular cyclization and tautomerization yield the final chromene product. The use of an ethanol-water mixture provides a benign reaction medium.
Experimental Workflow Diagram
Caption: Workflow for one-pot, three-component synthesis.
Step-by-Step Protocol
-
Reagent Preparation:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the C-H acid (e.g., 4-hydroxycoumarin, 1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add a catalytic amount of a mild base such as piperidine or a reusable catalyst if required by the specific reaction.[7][9]
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature, which usually results in the precipitation of the product.
-
Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any impurities.
-
Dry the product.
-
-
Characterization:
-
Characterize the synthesized chromene derivative using appropriate spectroscopic methods.
-
Data Summary
| Aldehyde | C-H Acid | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | 4-Hydroxycoumarin | Piperidine | 3 | 92 |
| 4-Chlorobenzaldehyde | 4-Hydroxycoumarin | Co-Fe Tartrate | 2 | 95 |
| 4-Nitrobenzaldehyde | 4-Hydroxycoumarin | Piperidine | 2.5 | 94 |
Note: This table is illustrative of the general one-pot approach for chromene synthesis.
Comparative Analysis of Green Synthesis Methods
| Method | Key Green Advantage | Reaction Time | Conditions | Catalyst |
| Aqueous Knoevenagel | Water as solvent, high atom economy | 1-2 hours | Room Temp | Mild Base |
| Ultrasound-Assisted | Energy efficient, rapid, catalyst-free | 15-30 mins | Room Temp | None |
| One-Pot, Three-Component | High atom economy, reduced waste | 2-3 hours | Reflux | Mild Base/Reusable Catalyst |
Conclusion and Future Outlook
The adoption of green synthesis methods for producing 2-imino-2H-chromene-3-carboxamides and related heterocyclic compounds is a significant step towards a more sustainable pharmaceutical industry. The protocols detailed in this guide demonstrate that environmentally responsible chemistry can be achieved without sacrificing efficiency or yield. Future research should continue to explore novel reusable catalysts, solvent-free reaction conditions (mechanochemistry), and the use of bio-based starting materials to further enhance the green credentials of these synthetic pathways.
References
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Bogolubsky, A. V., Ryabukhin, S. V., Ostapchuk, E. N., & Volochnyuk, D. M. (2010). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 12(11), 1964-1969. [Link]
-
Sharma, M. G., Vankar, S. D., & Makwana, H. M. (2023). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 13(25), 17189-17198. [Link]
-
Hakobyan, A. S., Stepanyan, G. M., Arsenyan, F. H., & Hakobyan, S. V. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings, 14(1), 8. [Link]
-
Ali, T. E., El-Shaaer, H. M., & Hassanin, N. M. (2019). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. Mini-Reviews in Organic Chemistry, 18(6), 738-753. [Link]
-
Hakobyan, A. S., Stepanyan, G. M., Arsenyan, F. H., & Hakobyan, S. V. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]
-
Vaghani, H., et al. (2022). Ultrasonic assisted synthesis and optimization of 2-amino-4h-chromene's derivatives. Heterocyclic Letters, 12(1), 101-108. [Link]
-
Ali, T. E., et al. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][3][6]diazaphosphinines and Chromeno[4,3-c][3][6]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. [Link]
-
Mallikarjuna, R., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129. [Link]
-
Ali, T. E., El-Shaaer, H. M., & Mohamed, S. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Bentham Science. [Link]
-
Kumar, A., et al. (2014). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed, 24(10), 4160-8. [Link]
-
Martínez-Mata, D., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
-
Kumar, R., et al. (2021). One-Pot Three-Component Synthesis of 2-Amino-5-oxo- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by Cob. Letters in Applied NanoBioScience, 10(3), 2603-2610. [Link]
-
Li, X., et al. (2019). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. MDPI. [Link]
-
Al-Majedy, Y. K., & Al-Amiery, A. A. (2016). Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. ResearchGate. [Link]
-
Yahaya, N. D., et al. (2022). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Ali, T. E., et al. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. ResearchGate. [Link]
-
Yahaya, N. D., et al. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
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- 3. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Piperidine-Catalyzed Synthesis of 2-Imino-2H-chromene-3-carboxamides
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis of 2-imino-2H-chromene-3-carboxamides, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocol leverages a piperidine-catalyzed, multi-component reaction that is efficient, operationally simple, and high-yielding.
Introduction and Significance
The 2-imino-2H-chromene scaffold is a privileged structure in drug discovery, serving as a bioisosteric replacement for the more common coumarin (2-oxo-2H-chromene) core.[1] Derivatives of this family have demonstrated a wide range of pharmacological activities, including potent cytotoxic effects against various human cancer cell lines, making them attractive candidates for the development of new antineoplastic agents.[1] The synthesis of these molecules is therefore of great interest to medicinal chemists.
The method detailed herein describes a one-pot condensation reaction between salicylaldehyde derivatives and N-substituted cyanoacetamides, catalyzed by a catalytic amount of piperidine. This approach is a variation of the Knoevenagel condensation and offers several advantages:
-
High Atom Economy: As a one-pot, three-component reaction, it minimizes waste.
-
Mild Reaction Conditions: The reaction often proceeds efficiently at room temperature or with gentle heating.
-
Operational Simplicity: The procedure involves simple mixing of reagents, and the product often precipitates directly from the reaction mixture, simplifying purification.[2]
-
High Yields: This method consistently produces the desired products in good to excellent yields.[3][4]
The Catalytic Mechanism: The Role of Piperidine
The synthesis proceeds via a domino Knoevenagel condensation/intramolecular Michael addition sequence. Piperidine, a secondary amine, functions as a highly effective base catalyst in this transformation.[5] Theoretical and experimental studies have elucidated the crucial role of the amine catalyst in facilitating the condensation.[6][7][8]
The reaction mechanism can be broken down into the following key steps:
-
Enolate Formation: Piperidine abstracts an acidic proton from the α-carbon of the N-substituted 2-cyanoacetamide, forming a resonance-stabilized enolate. This increases the nucleophilicity of the α-carbon.
-
Knoevenagel Condensation: The enolate anion performs a nucleophilic attack on the carbonyl carbon of the salicylaldehyde. The resulting intermediate subsequently undergoes dehydration to yield a 2-cyano-3-(2-hydroxyphenyl)acrylamide derivative (a Knoevenagel adduct).
-
Intramolecular Michael Addition: The phenoxide ion, formed by deprotonation of the hydroxyl group on the salicylaldehyde moiety, acts as an intramolecular nucleophile. It attacks the β-carbon of the α,β-unsaturated system.
-
Cyclization and Tautomerization: This attack leads to the formation of a six-membered ring. A subsequent tautomerization of the endocyclic double bond results in the final, stable 2-imino-2H-chromene-3-carboxamide product.
Experimental Protocol
This section provides a general, self-validating protocol for the synthesis. The high purity of the precipitated product often eliminates the need for chromatographic purification, making the process highly efficient.
Materials and Equipment
-
Reagents:
-
Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-Bromosalicylaldehyde)
-
N-Substituted 2-Cyanoacetamide (e.g., 2-Cyano-N-phenylacetamide)
-
Piperidine (Catalyst)
-
Ethanol (Solvent)
-
Methanol (for washing)
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F254) and developing chamber
-
Step-by-Step Synthesis Procedure
The following workflow diagram outlines the key stages of the synthesis and purification process.
-
Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the salicylaldehyde derivative (10 mmol, 1.0 eq) and the N-substituted 2-cyanoacetamide (10 mmol, 1.0 eq) in absolute ethanol (30 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. In some cases, gentle refluxing may be required to drive the reaction to completion. A solid precipitate usually begins to form within 30-60 minutes.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).
-
Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold methanol or ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The resulting solid is often of high purity (>95%).
Results: Substrate Scope and Efficiency
The protocol is robust and applicable to a variety of substituted salicylaldehydes and N-substituted cyanoacetamides. The table below summarizes representative results, demonstrating the versatility and high yields of this method.
| Entry | Salicylaldehyde (R¹) | N-Aryl-2-cyanoacetamide (R²) | Time (h) | Yield (%) |
| 1 | H | Phenyl | 1.5 | 92 |
| 2 | 5-Br | Phenyl | 1.0 | 95 |
| 3 | 5-Cl | Phenyl | 1.0 | 94 |
| 4 | H | 4-Chlorophenyl | 2.0 | 89 |
| 5 | 5-Br | 4-Chlorophenyl | 1.5 | 91 |
| 6 | 3-OCH₃ | Phenyl | 2.5 | 85 |
Data compiled from representative literature procedures.[1][2][3]
Discussion of Results:
The data clearly indicates that the reaction proceeds efficiently, with yields consistently above 85%. The presence of electron-withdrawing groups (e.g., -Br, -Cl) on the salicylaldehyde ring (Entries 2, 3, 5) appears to accelerate the reaction, likely by increasing the electrophilicity of the carbonyl carbon. This leads to shorter reaction times and excellent yields. The straightforward precipitation and washing steps provide a highly pure product, validating the trustworthiness and practicality of this protocol for library synthesis in a drug discovery context.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure starting materials. 2. Insufficient catalyst. 3. Reaction temperature is too low. | 1. Check the purity of salicylaldehyde and cyanoacetamide. 2. Add one more drop of piperidine. 3. Gently heat the reaction mixture to reflux. |
| Incomplete Reaction | 1. Short reaction time. 2. Poor solubility of reactants. | 1. Allow the reaction to stir for a longer period. 2. Add a small amount of a co-solvent like DMF, or increase the volume of ethanol. |
| Oily Product | Impurities or side products are present. | Triturate the oily residue with a cold solvent like diethyl ether or a hexane/ethanol mixture to induce crystallization. If unsuccessful, purify by column chromatography. |
Conclusion
The piperidine-catalyzed synthesis of 2-imino-2H-chromene-3-carboxamides is a powerful and reliable method for accessing a class of compounds with significant therapeutic potential. Its operational simplicity, use of an inexpensive catalyst, mild conditions, and consistently high yields make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. This protocol provides a robust and validated pathway for the rapid generation of diverse chemical libraries for biological screening and drug development programs.
References
-
Bernasconi, C. F., & Renfrow, R. A. (1987). Nucleophilic Addition to Olefins. 21. Kinetics of the Reaction of 1,1-Dicyano-2,2-bis(trifluoromethyl)ethylene with Amines in Acetonitrile. A New Mechanistic Extreme for Amine Catalysis. The Journal of Organic Chemistry, 52(14), 3035–3041. Available at: [Link]
-
El-Agrody, A. M., et al. (2023). Synthesis of New 2-Pyridinone and 2-Iminochromene Derivatives Bearing Biologically Active Pyrrole Moiety as Expected Antibacterial and Antifungal Agents. Polycyclic Aromatic Compounds. Available at: [Link]
-
Gouda, M. A., et al. (2023). Synthesis of new coumarin derivatives bearing 2-iminochromene moiety. Acta Chimica Slovenica, 70(3), 380-384. Available at: [Link]
-
Heravi, M. M., et al. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry, Sec. B, 56B, 652-657. Available at: [Link]
-
Langa, F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300–5307. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Proença, F., & Costa, M. (2008). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 10(9), 995-998. Available at: [Link]
-
Reddy, T. J., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. Available at: [Link]
-
Shaaban, M. R., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(14), 4659. Available at: [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]
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Synthesis of Novel Phosphorus-Containing 2-Imino-2H-chromene-3-carboxamide Heterocycles: Application Notes and Protocols
Introduction: The Significance of Phosphorus-Containing Chromenes in Medicinal Chemistry
The 2-imino-2H-chromene scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. The incorporation of a phosphorus-containing functional group into this structure can significantly modulate its physicochemical and pharmacological properties, leading to enhanced therapeutic potential. These organophosphorus compounds, particularly those containing phosphonate moieties, are of significant interest to researchers in drug discovery and development due to their diverse biological activities, which include antioxidant and cytotoxic properties against various cancer cell lines.[1][2]
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of a variety of phosphorus-containing 2-imino-2H-chromene-3-carboxamide heterocycles. The methodologies described herein are based on established and reliable synthetic routes, offering researchers a practical resource for accessing these valuable compounds. We will delve into the synthesis of the crucial starting material, 2-imino-2H-chromene-3-carboxamide, and subsequently explore its transformation into various phosphorus-containing derivatives through reactions with different phosphorus esters. The causality behind the experimental choices and the underlying reaction mechanisms will be discussed to provide a deeper understanding of the synthetic processes.
Core Synthetic Strategy: From Knoevenagel Condensation to Phosphorus Heterocycles
The overall synthetic approach involves a two-stage process. First, the synthesis of the key intermediate, 2-imino-2H-chromene-3-carboxamide, is achieved via a Knoevenagel condensation. This is followed by the introduction of the phosphorus moiety through various reactions with phosphorus esters, leading to the desired phosphorus-containing heterocycles.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Imino-2H-chromene-3-carboxamide (Starting Material)
The synthesis of the foundational molecule, 2-imino-2H-chromene-3-carboxamide, is accomplished through a Knoevenagel condensation of salicylaldehyde with cyanoacetamide.[2] This reaction is typically catalyzed by a base, such as piperidine, and proceeds via the formation of a Knoevenagel adduct, which then undergoes intramolecular cyclization.
Reaction Mechanism: Knoevenagel Condensation and Intramolecular Cyclization
The reaction is initiated by the base-catalyzed deprotonation of the active methylene group of cyanoacetamide, forming a carbanion. This nucleophile then attacks the carbonyl carbon of salicylaldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization to yield the 2-imino-2H-chromene-3-carboxamide.
Sources
Application Notes and Protocols for Evaluating the Cytotoxic Effects of 2-Imino-2H-chromene-3-carboxamides on Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anticancer potential of 2-imino-2H-chromene-3-carboxamide derivatives. It offers not just a series of protocols, but a strategic approach to evaluating the cytotoxic and mechanistic properties of this promising class of compounds.
Introduction: The Therapeutic Potential of 2-Imino-2H-chromene-3-carboxamides
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[1] The 2-imino-2H-chromene-3-carboxamide core, in particular, has emerged as a focal point for the development of novel cytotoxic agents.[2][3] These compounds are of significant interest due to their synthetic accessibility and the tunability of their structure to optimize potency and selectivity against various cancer cell lines.[2][3][4]
A key molecular target for some of these derivatives is aldo-keto reductase family 1 member B10 (AKR1B10), an enzyme upregulated in several cancers, including hepatocellular carcinoma.[5] Inhibition of AKR1B10 has been linked to the induction of apoptosis and the suppression of cell proliferation, making it a compelling target for anticancer drug design.[6][7][8] This document will guide the user through the essential in vitro assays required to characterize the cytotoxic effects of novel 2-imino-2H-chromene-3-carboxamide compounds and to probe their mechanism of action, with a focus on AKR1B10-mediated pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-imino-2H-chromene-3-carboxamides is typically achieved through a Knoevenagel condensation of substituted salicylaldehydes with N-substituted 2-cyanoacetamides.[3] This versatile reaction allows for the introduction of various substituents on both the chromene and the N-aryl carboxamide moieties, enabling a systematic exploration of the structure-activity relationship (SAR).
Key SAR Insights:
-
Substitution on the N-aryl ring: The electronic properties of substituents on the N-aryl ring of the carboxamide group can significantly influence cytotoxic activity. Studies have shown that electron-withdrawing groups can enhance potency.
-
Substitution on the Chromene Ring: Modifications to the chromene backbone also play a crucial role in determining the biological activity of these compounds.
-
Bioisosteric Replacement: The replacement of the ketone group at the 2-position of the coumarin scaffold with an imine group has been a successful strategy in the design of these potent cytotoxic agents.[3]
Quantitative Data Summary: A Comparative Overview
A critical aspect of evaluating a library of novel compounds is the systematic comparison of their cytotoxic potency. The half-maximal inhibitory concentration (IC50) is a standard measure for this. The following table provides a template for summarizing the IC50 values of various 2-imino-2H-chromene-3-carboxamide derivatives against a panel of cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| VIa | A-549 (Lung) | 0.9 | Doxorubicin | - |
| VIa | MCF-7 (Breast) | 8.5 | Docetaxel | - |
| VIa | Caco-2 (Colorectal) | 9.9 | 5-Fluorouracil | - |
| VIa | PC-3 (Prostate) | 35.0 | Doxorubicin | - |
| Compound 5 | HCT-116 (Colon) | 4.96-7.44 | Doxorubicin | 0.426–0.493 |
| Compound with 4-nitrobenzyl triazole | MCF-7 (Breast) | 14.7 | Cisplatin/Doxorubicin | - |
Note: The data presented for compound VIa and the 4-nitrobenzyl triazole derivative are from separate studies and contexts.[3][5] The data for Compound 5 is presented as a range.[4][9]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.
General Cell Culture and Compound Preparation
-
Cell Lines: A panel of relevant human cancer cell lines should be used. Examples include HCT-116 (colon), Hep-G2 (liver), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and Caco-2 (colorectal).[3]
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) of the test compounds in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
2-Imino-2H-chromene-3-carboxamide test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of test compounds using the MTT assay.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.[10]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise.[3] Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[3]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the pellet twice with PBS.[3]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
Proposed Mechanism of Action and Signaling Pathway
Several 2-imino-2H-chromene-3-carboxamide derivatives have been shown to target AKR1B10.[5][12] The inhibition of AKR1B10 can disrupt cellular homeostasis and trigger apoptotic pathways. AKR1B10 has a complex role in cancer; in some contexts, its overexpression is pro-tumorigenic, while in others, like colorectal cancer, it can be a transcriptional target of the tumor suppressor p53 and its downregulation is associated with a poor prognosis.[7][8] Inhibition of AKR1B10 by these compounds may lead to apoptosis through several interconnected pathways, including the modulation of the p53 and PI3K/AKT signaling cascades.[6][13]
Proposed Signaling Pathway for Cytotoxicity
Caption: Putative signaling pathway of 2-imino-2H-chromene-3-carboxamides.
Conclusion and Future Directions
The 2-imino-2H-chromene-3-carboxamide scaffold represents a versatile platform for the development of novel anticancer agents. The protocols outlined in this guide provide a robust starting point for the comprehensive evaluation of their cytotoxic effects and elucidation of their mechanism of action. Future studies should focus on in vivo efficacy and toxicity profiling of lead compounds, as well as further investigation into the specific molecular interactions with their targets to guide the next generation of rational drug design.
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Anticancer Agents in Medicinal Chemistry. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Flow Cytometry Facility, University of Iowa. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
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UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]
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SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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DARU Journal of Pharmaceutical Sciences. Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. [Link]
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Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Taylor & Francis Online. Homeobox A5 activates p53 pathway to inhibit proliferation and promote apoptosis of adrenocortical carcinoma cells by inducing Aldo-Keto reductase family 1 member B10 expression. [Link]
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American Association for Cancer Research. AKR1B10, a Transcriptional Target of p53, Is Downregulated in Colorectal Cancers Associated with Poor Prognosis. [Link]
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PubMed. AKR1B10, a transcriptional target of p53, is downregulated in colorectal cancers associated with poor prognosis. [Link]
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Taylor & Francis Online. Reaction of 2-imino-2H-chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. [Link]
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National Center for Biotechnology Information. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway. [Link]
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ResearchGate. 2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. [Link]
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ResearchGate. Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Potential of 2-Imino-2H-chromene-3-carboxamides
Abstract
The emergence of multidrug-resistant microbial and fungal pathogens presents a formidable challenge to global health.[1][2] The 2-imino-2H-chromene-3-carboxamide scaffold has been identified as a promising heterocyclic framework, demonstrating significant potential in the development of novel antimicrobial and antifungal agents.[3][4] Derivatives of this class have exhibited potent activity against a range of pathogens, in some cases comparable to or exceeding that of standard reference drugs.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and characterization of these compounds. It includes an exploration of their proposed mechanisms of action, detailed protocols for antimicrobial and antifungal screening, and essential methods for assessing cytotoxicity to determine their therapeutic potential.
Introduction: The Therapeutic Promise of Iminochromenes
Chromenes and their fused heterocyclic derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The 2-imino-2H-chromene-3-carboxamide core, in particular, represents a versatile and synthetically accessible scaffold. The presence of the imino and amide functionalities offers unique electronic and structural characteristics, making C-4 of the pyran ring a reactive site for further chemical modifications.[5] This allows for the generation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize for potency and selectivity against microbial and fungal targets.
Proposed Mechanisms of Action
While the precise mechanisms for all derivatives are still under investigation, the antimicrobial and antifungal effects of chromene-based compounds are believed to be multifactorial. The diverse mechanisms underscore the versatility of the chromene scaffold in targeting critical cellular processes in pathogens.[1]
Key Putative Mechanisms Include:
-
Inhibition of Cell Wall Synthesis: Certain chromene derivatives are hypothesized to interfere with key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to loss of cellular integrity and subsequent cell lysis.[1]
-
Disruption of DNA Replication and Synthesis: Some compounds may act as inhibitors of essential enzymes like DNA gyrase or topoisomerase, which are crucial for managing DNA supercoiling during replication.[1] Inhibition of these enzymes leads to catastrophic DNA damage and cell death.
-
Enzyme Inhibition: A primary mechanism for many azole antifungal drugs is the inhibition of sterol 14α-demethylase (CYP51), an enzyme vital for the synthesis of ergosterol, a key component of the fungal cell membrane.[6] Molecular docking studies on novel chromenol derivatives suggest that inhibition of CYP51 is a probable mechanism of their antifungal action.[6] The iminochromene scaffold may similarly interact with critical microbial enzymes.
-
Aldo-Keto Reductase (AKR) Inhibition: Iminochromenes have been identified as promising inhibitors of the human isoform of aldo-keto reductase (AKR1B10), an enzyme that is upregulated in certain cancers. While this is a host-cell target, it highlights the ability of this scaffold to interact with specific enzyme active sites, a property that can be leveraged for designing inhibitors of essential microbial enzymes.
The following diagram illustrates a generalized workflow for investigating these potential mechanisms.
Caption: Workflow for Investigating the Mechanism of Action.
Synthesis and Characterization
The synthesis of the 2-imino-2H-chromene-3-carboxamide scaffold is typically achieved through a one-pot, multi-component reaction. A common and efficient method involves the Knoevenagel condensation of a substituted salicylaldehyde with a suitable active methylene compound, such as cyanoacetamide, often catalyzed by a base like piperidine.
Protocol 3.1: General Synthesis of 2-Imino-2H-chromene-3-carboxamides
This protocol describes a representative synthesis. Researchers should adapt molar ratios, solvents, and reaction times based on the specific reactivity of the chosen starting materials.
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Ethanol or other suitable solvent
-
Piperidine (catalytic amount, ~0.1 eq)
-
Reaction flask with reflux condenser
-
Stirring apparatus (magnetic stirrer)
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq) and cyanoacetamide (1.0 eq) in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).[7]
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[3][8]
In Vitro Antimicrobial and Antifungal Screening
The primary method for evaluating the efficacy of new antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC).[9][10] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[9][13]
Protocol 4.1: Broth Microdilution Assay for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized 2-imino-2H-chromene-3-carboxamide derivatives
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Multichannel pipette
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of each test compound (e.g., 1000 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1%, as it can affect microbial growth.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]
-
Within 15 minutes, dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Plate Setup and Serial Dilution:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 50 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last dilution column. This creates a concentration gradient.
-
-
Inoculation:
-
Add 50 µL of the final diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.[12]
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: MIC Values
Results should be summarized in a clear, tabular format.
| Compound ID | R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| ICC-01 | H | 16 | 32 | 64 |
| ICC-02 | 4-Cl | 4 | 8 | 16 |
| ICC-03 | 4-NO₂ | 2 | 4 | 8 |
| Ampicillin | - | 2 | 4 | NA |
| Fluconazole | - | NA | NA | 8 |
| NA: Not Applicable. Data are representative examples. |
Cytotoxicity Assessment
A crucial step in drug development is to ensure that a compound is selectively toxic to the pathogen and minimally harmful to host cells.[14][15] Cytotoxicity assays measure the degree to which an agent causes damage to mammalian cells.[16] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16][17]
Protocol 5.1: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[16]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation: Cytotoxicity and Selectivity Index
The Therapeutic Index or Selectivity Index (SI) provides a measure of the compound's specificity for the pathogen over host cells. It is calculated as IC₅₀ / MIC.
| Compound ID | IC₅₀ vs HEK293 (µg/mL) | MIC vs S. aureus (µg/mL) | Selectivity Index (SI) |
| ICC-01 | >128 | 16 | >8 |
| ICC-02 | 95 | 4 | 23.75 |
| ICC-03 | 78 | 2 | 39 |
| Higher SI values are desirable, indicating greater selectivity for the microbial target. |
Conclusion and Future Directions
The 2-imino-2H-chromene-3-carboxamide scaffold is a fertile ground for the discovery of new antimicrobial and antifungal agents. The synthetic accessibility and potential for diverse functionalization allow for systematic exploration of structure-activity relationships. For instance, studies have shown that the introduction of electron-withdrawing groups on the N-phenyl ring can significantly affect the biological potency of related compounds.[5] By following the robust protocols outlined in this guide for synthesis, antimicrobial screening, and cytotoxicity evaluation, researchers can efficiently identify and advance promising lead candidates. Future work should focus on elucidating precise molecular targets, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most potent and selective derivatives.
References
-
Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate.[Link]
-
Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][3][5][18]diazaphosphinines and Chromeno[4,3-c][5][18]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate.[Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI.[Link]
-
Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. ResearchGate.[Link]
-
Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. ResearchGate.[Link]
-
Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. ResearchGate.[Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[Link]
-
Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry.[Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.[Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.[Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma.[Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.[Link]
-
Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed Central.[Link]
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Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI.[Link]
-
A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate.[Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.[Link]
-
Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. ResearchGate.[Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed.[Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health).[Link]
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Synthesis, Characterization and Antimicrobial Activity of some New Dihydropyrano[c] Chromenes. ResearchGate.[Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.[Link]
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A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate.[Link]
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Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry.[Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals.[Link]
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Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.[Link]
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Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid. MDPI.[Link]
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Application Notes & Protocols: The 2-Imino-2H-chromene-3-carboxamide Scaffold in Modern Drug Design
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents due to their favorable structural and physicochemical properties. These are termed "privileged scaffolds." The chromene (benzopyran) ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, highly versatile derivative: 2-imino-2H-chromene-3-carboxamide . By performing a bioisosteric replacement of the C-2 ketone group found in common coumarins with an imine moiety, this scaffold gains unique electronic properties and additional vectors for chemical modification, making it an exceptionally rich platform for drug discovery.[3]
The 2-imino-2H-chromene-3-carboxamide core has been successfully leveraged to develop potent anticancer, antimicrobial, and antioxidant agents.[4][5] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing not only the synthetic and analytical protocols but also the critical scientific rationale behind the experimental choices and design strategies.
Section 1: The Scaffold: Synthesis and Chemical Reactivity
The utility of any scaffold begins with its accessibility and its potential for chemical diversification. The 2-imino-2H-chromene-3-carboxamide scaffold excels in both areas, being readily synthesized via established condensation reactions and offering multiple sites for modification.
Core Synthesis: The Knoevenagel Condensation
The most common and efficient route to the core scaffold is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde with an N-substituted-2-cyanoacetamide.[3][6] Modern protocols have been optimized for efficiency and environmental friendliness, employing mild bases and aqueous conditions, which results in high yields and excellent atom economy.[7]
Caption: General workflow for the synthesis of the 2-imino-2H-chromene-3-carboxamide scaffold.
Protocol 1: Eco-Friendly Synthesis of a 2-Imino-2H-chromene-3-carboxamide Derivative
This protocol describes a green chemistry approach adapted from published methods.[7] The use of an aqueous carbonate solution as a base avoids harsh organic solvents and simplifies work-up.
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
N-Aryl-2-cyanoacetamide (1.0 eq)
-
1 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-aryl-2-cyanoacetamide (1.0 eq) in a minimal amount of ethanol. Add the substituted salicylaldehyde (1.0 eq) to the solution.
-
Initiation: While stirring vigorously at room temperature, add the 1 M aqueous Na₂CO₃ solution dropwise. The addition of a base is critical as it deprotonates the active methylene group of the cyanoacetamide, initiating the condensation.
-
Reaction Monitoring: A precipitate usually forms within 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold deionized water to remove the inorganic base, followed by a wash with cold ethanol to remove any unreacted starting materials. The resulting product is often of high purity. If necessary, recrystallization from ethanol or an ethanol/water mixture can be performed.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Chemical Reactivity and Derivatization
The 2-imino-2H-chromene-3-carboxamide scaffold is more than just a static core; it's a versatile building block for creating extensive compound libraries.[8] The key to its utility lies in the strategic modification of its peripheral groups.
Caption: Key diversification points on the 2-imino-2H-chromene-3-carboxamide scaffold.
Section 2: Applications in Anticancer Drug Design
One of the most promising therapeutic applications for this scaffold is in oncology. Derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and prostate.[3]
Mechanistic Insight: Inhibition of Aldoketoreductase (AKR1B10)
A key molecular target for many cytotoxic 2-imino-2H-chromene-3-carboxamide derivatives is the enzyme aldo-keto reductase family 1 member B10 (AKR1B10). This enzyme is upregulated in several cancers, such as hepatocellular carcinoma, and plays a role in cell proliferation and detoxification. Its inhibition disrupts critical cellular processes, leading to an anti-proliferative effect.[9] Molecular docking studies have revealed that the scaffold effectively fits into the AKR1B10 active site, forming crucial interactions like π-π stacking with Trp112 and hydrogen bonds with key residues.[9]
Caption: Simplified pathway showing inhibition of AKR1B10 by the iminochromene scaffold.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the scaffold has yielded critical insights into the structural requirements for potent anticancer activity. These findings are crucial for the rational design of next-generation drug candidates.
| Scaffold Position/Moiety | Substitution Type | Impact on Cytotoxicity | Rationale / Causality | Reference |
| N-Aryl Amide Group | Electron-Withdrawing (e.g., -NO₂, -Cl) | Increased Activity | Enhances binding affinity within the target's active site, potentially through favorable electronic or dipole interactions. | |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreased Activity | May cause unfavorable steric hindrance or alter the electronic distribution, weakening target engagement. | ||
| Bulky Groups | Decreased Activity | Steric clashes within the confined space of the enzyme's active site can prevent optimal binding orientation. | ||
| Chromene Ring | Hydroxylation Position | Varies | The specific position of hydroxyl groups can significantly alter hydrogen bonding capabilities and overall potency. | [10] |
| C2 Position | Imino Group (=NH) | Essential | The bioisosteric replacement of a ketone with an imine group is fundamental to the observed activity profile of this compound class. | [3] |
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. This protocol outlines its use for determining the cytotoxic potential of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A-549) and a non-cancerous control cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized compounds dissolved in DMSO (stock solutions).
-
MTT reagent (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Section 3: Applications in Antimicrobial Drug Design
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-imino-2H-chromene-3-carboxamide scaffold has also shown significant promise in this area, with derivatives exhibiting activity against both bacteria and fungi.[4][11]
Protocol 3: Antimicrobial Susceptibility Testing
A two-tiered approach is recommended for evaluating antimicrobial potential. An initial agar well diffusion assay provides a qualitative screen for activity, while a subsequent broth microdilution assay quantifies the potency by determining the Minimum Inhibitory Concentration (MIC).
Part A: Agar Well Diffusion (Screening)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus) and fungal strains (Candida albicans).
-
Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi).
-
Sterile petri dishes, cotton swabs, well borer.
-
Test compounds (at a fixed concentration, e.g., 1 mg/mL in DMSO).
-
Positive control (e.g., Streptomycin for bacteria, Nystatin for fungi) and negative control (DMSO).
Procedure:
-
Plate Preparation: Prepare microbial lawns by evenly spreading a standardized inoculum onto the surface of the agar plates with a sterile swab.
-
Well Creation: Use a sterile well borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Add a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Part B: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Microbial strains, 96-well microtiter plates.
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Test compounds, positive and negative controls.
Procedure:
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plate under the appropriate conditions (as above).
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.
Conclusion and Future Perspectives
The 2-imino-2H-chromene-3-carboxamide scaffold represents a highly "privileged" and adaptable platform in drug design. Its straightforward and eco-friendly synthesis, coupled with multiple points for chemical diversification, allows for the rapid generation of compound libraries. The demonstrated efficacy of its derivatives as potent anticancer and antimicrobial agents validates its continued exploration.
Future research should focus on optimizing the scaffold for improved pharmacokinetic and toxicological profiles (ADMET properties). Further elucidation of molecular mechanisms and the identification of new biological targets will continue to expand the therapeutic potential of this remarkable chemical entity.
References
-
Hassanzadeh, F., Ghasemi, S., Shafiee, F., & Jalali, M. (2019). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. Advanced Pharmaceutical Bulletin, 9(3), 445–452.
-
Meena, P., Kumar, A., & Kumar, R. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92.
-
Ali, T. E., El-Shaaer, H. M., & Hassan, M. (2018). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate.
-
Ali, T. E., El-Shaaer, H. M., & Mohamed, S. M. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6).
-
Cimarelli, C., & Palmieri, G. (2010). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 12(4), 653-658.
-
BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. BenchChem Application Note.
-
Kovtun, A. L., et al. (2021). Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes. ResearchGate.
-
Salar, U., et al. (2021). 2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. ResearchGate.
-
Ali, T. E., et al. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. ResearchGate.
-
Sargsyan, A. S., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Molbank, 2023(4), M1794.
-
Ali, T. E., et al. (2018). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][3][10]diazaphosphinines and Chromeno[4,3-c][3]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate.
-
Owa, O. O., et al. (2021). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Kimika, 32(2), 43-56.
-
Adejayan, O. A., et al. (2021). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. ResearchGate.
-
Singh, M., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Chemistry, 6(3), 85.
-
Al-Salahi, R. A. (2014). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar.
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- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
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- 8. The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides | Bentham Science [benthamscience.com]
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- 10. researchgate.net [researchgate.net]
- 11. islandscholar.ca [islandscholar.ca]
Derivatization of 2-Imino-2H-chromene-3-carboxamide for biological studies
Application Notes & Protocols
Topic: Derivatization of 2-Imino-2H-chromene-3-carboxamide for Biological Studies
Abstract: The 2-imino-2H-chromene-3-carboxamide scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its rigid framework and multiple points for chemical modification make it an ideal template for developing targeted therapeutic agents and molecular probes. This guide provides a comprehensive overview of the strategic derivatization of this core structure, detailing synthetic protocols, explaining the rationale behind experimental designs, and outlining methodologies for subsequent biological evaluation. The focus is on providing researchers with the foundational knowledge and practical steps required to explore the chemical space of these compounds and unlock their therapeutic potential.
Rationale and Strategic Overview
The biological activity of the 2-imino-2H-chromene-3-carboxamide core is intrinsically linked to its structural and electronic properties. The exocyclic imino group, the carboxamide moiety, and the fused bicyclic chromene ring system all present opportunities for chemical modification to modulate physicochemical properties and biological targets.
Key Derivatization Sites:
-
N-2 Imino Group: This nitrogen is nucleophilic and can be readily acylated, alkylated, or used in condensation reactions. Modifications here can significantly impact hydrogen bonding capabilities and steric interactions within a biological target's binding pocket.
-
N-3 Carboxamide Group: The primary or secondary amine of the carboxamide can be modified. These modifications are crucial for altering solubility, lipophilicity, and forming key interactions with target proteins.
-
C-4 Position: This position on the pyran ring can sometimes participate in Michael addition reactions, offering another avenue for diversification.
-
Benzene Ring (C-6, C-7, C-8): The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the entire molecule, which can influence everything from cell permeability to target binding affinity.
The overall strategy involves a systematic exploration of these sites to build a structure-activity relationship (SAR) profile, guiding the design of more potent and selective compounds.
Synthetic Protocols and Methodologies
Synthesis of the Core Scaffold
The parent 2-imino-2H-chromene-3-carboxamide is typically synthesized via a Knoevenagel condensation reaction.[1][2][3] This classic carbon-carbon bond-forming reaction involves the condensation of a substituted salicylaldehyde with an active methylene compound, in this case, 2-cyanoacetamide.
Causality: The reaction is catalyzed by a weak base (e.g., sodium acetate, piperidine, or even aqueous sodium carbonate for a greener approach).[1][4][5] The base facilitates the deprotonation of the α-carbon of 2-cyanoacetamide, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. An intramolecular cyclization follows, driven by the attack of the phenolic hydroxyl group onto the nitrile, which, after tautomerization, yields the final iminocoumarin structure. The choice of a mild base is critical to prevent self-condensation of the aldehyde.[2]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Imino-2H-chromene-3-carboxamide
Welcome to the technical support center for the synthesis of 2-imino-2H-chromene-3-carboxamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and product purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides solutions to specific problems that may arise during the synthesis of 2-imino-2H-chromene-3-carboxamide, which is typically achieved through the Knoevenagel condensation of a salicylaldehyde derivative with an N-substituted cyanoacetamide.[1]
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered starting materials. What are the likely causes and how can I fix this?
Answer: Low or no yield in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:
1. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the salicylaldehyde and N-substituted cyanoacetamide are pure. Impurities in salicylaldehyde, such as the corresponding carboxylic acid (salicylic acid), can inhibit the reaction. Consider purification of starting materials if their purity is questionable.
-
Stoichiometry: While a 1:1 molar ratio of salicylaldehyde to cyanoacetamide is standard, slight adjustments can sometimes be beneficial.[2] Ensure accurate weighing and molar calculations.
2. Catalyst Activity and Choice:
-
Base Strength: The choice and amount of base are critical. Common catalysts include weak inorganic bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), and organic bases like piperidine or triethylamine.[1][3]
-
If using an inorganic base in an aqueous medium, ensure it has not degraded (e.g., absorbed excessive moisture).[1]
-
If using an organic base, ensure it is fresh and not contaminated. The amount of catalyst can also be optimized; typically, catalytic amounts are sufficient.
-
3. Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction. While eco-friendly approaches using aqueous solutions of sodium carbonate have proven effective, traditional methods often employ solvents like ethanol or glacial acetic acid.[1][4] If one solvent system is failing, consider switching to another. For instance, using sodium acetate in glacial acetic acid is another reported method.[4]
-
Temperature: This reaction is often performed at room temperature.[1] However, if the reaction is sluggish, gentle heating might be necessary. Conversely, excessive heat can lead to side reactions and degradation of the product. Monitor the reaction temperature closely.
-
Reaction Time: The reaction time can vary depending on the specific substrates and conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, it may be due to catalyst deactivation or equilibrium being reached.
4. Reaction Work-up:
-
Product Precipitation: The product, 2-imino-2H-chromene-3-carboxamide, is often isolated by precipitation from the reaction mixture. Ensure the pH and solvent composition are optimal for precipitation. If the product is soluble in the reaction medium, extraction or chromatography may be necessary.
Issue 2: Formation of Impurities and Side Products
Question: My final product is impure, showing multiple spots on TLC. What are the common side reactions, and how can I minimize them?
Answer: The reaction between salicylaldehydes and active methylene compounds like N-substituted cyanoacetamides can sometimes lead to a variety of side products.[2][3] Understanding these potential side reactions is key to minimizing their formation.
Common Side Reactions:
-
Formation of Dimeric Adducts: Under certain conditions, particularly with prolonged reaction times or specific base/solvent systems, dimerization of the 2-iminochromene product can occur.[2] This happens through a Michael addition of one molecule of the product onto another.
-
Hydrolysis of the Imino Group: The imino group in the product is susceptible to hydrolysis, especially under acidic or strongly basic conditions during work-up, leading to the corresponding 2-oxo-2H-chromene-3-carboxamide (a coumarin derivative).[1]
-
Formation of (2-amino-3-cyano-4H-chromen-4-yl)malononitrile: This can occur if malononitrile is used instead of a cyanoacetamide, or if the cyanoacetamide degrades.[5][6]
Strategies for Minimizing Impurities:
-
Control Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting materials are consumed to prevent the formation of dimers and other byproducts.
-
Optimize Catalyst and Temperature: Use the mildest effective base and the lowest practical temperature to suppress side reactions. For example, aqueous sodium carbonate at room temperature is often a good choice for minimizing byproducts.[1]
-
Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid extremes of pH that could cause hydrolysis of the imino group.
-
Purification: If impurities are still present, purification by recrystallization or column chromatography is necessary. A suitable solvent system for recrystallization should be determined empirically.
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure solid product from my reaction mixture. What are the best practices for isolation and purification?
Answer: Effective product isolation is crucial for obtaining a high yield of pure 2-imino-2H-chromene-3-carboxamide.
Isolation Techniques:
-
Precipitation: In many cases, the product will precipitate directly from the reaction mixture upon completion. If precipitation is slow, cooling the mixture in an ice bath can help.
-
Solvent Addition: If the product is soluble in the reaction solvent, adding a non-solvent can induce precipitation. For example, if the reaction is run in ethanol, adding water may cause the product to precipitate.
-
Extraction: If the product does not precipitate, it may be necessary to perform a liquid-liquid extraction. First, neutralize the reaction mixture, then extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.
Purification Methods:
-
Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. Common solvents to try include ethanol, methanol, isopropanol, or mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful purification technique. The choice of eluent (solvent system) is determined by running TLC plates with different solvent mixtures to find one that gives good separation between the product and impurities (typically aiming for an Rf value of 0.2-0.4 for the product).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 2-imino-2H-chromene-3-carboxamide?
A1: The synthesis proceeds through a domino reaction that begins with a Knoevenagel condensation followed by an intramolecular cyclization.[7] The base deprotonates the α-carbon of the N-substituted cyanoacetamide, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. The resulting intermediate undergoes dehydration to form a vinylidene intermediate. Finally, an intramolecular cyclization occurs via a nucleophilic attack of the phenolic oxygen onto the nitrile carbon, followed by tautomerization to yield the 2-imino-2H-chromene-3-carboxamide product. This intramolecular cyclization can also be viewed as a Thorpe-Ziegler type reaction.[8][9][10]
Reaction Mechanism Overview
Caption: Knoevenagel condensation followed by cyclization.
Q2: How does the choice of substituents on the salicylaldehyde and the N-substituted cyanoacetamide affect the reaction?
A2: The electronic properties of the substituents can influence the reaction rate and yield.
-
Substituents on Salicylaldehyde: Electron-withdrawing groups on the salicylaldehyde ring can make the carbonyl carbon more electrophilic, potentially accelerating the initial Knoevenagel condensation step. Conversely, electron-donating groups may slow it down.
-
Substituents on N-substituted Cyanoacetamide: The nature of the substituent on the amide nitrogen can affect the acidity of the α-protons and the stability of the final product. Bulky substituents may introduce steric hindrance, which could affect the cyclization step.
Q3: Can other active methylene compounds be used in this reaction?
A3: Yes, other active methylene compounds can be used, but this will lead to different products. For example, using malononitrile instead of an N-substituted cyanoacetamide will result in the formation of 2-imino-2H-chromene-3-carbonitrile.[2] Using ethyl cyanoacetate would yield an ethyl 2-imino-2H-chromene-3-carboxylate. The reactivity of the active methylene compound is determined by the electron-withdrawing nature of the groups attached to the methylene carbon.
Q4: Are there any green chemistry approaches for this synthesis?
A4: Absolutely. A highly efficient and environmentally friendly method involves using an aqueous solution of sodium carbonate or sodium bicarbonate as the catalyst and solvent at room temperature.[1] This approach avoids the use of volatile and often toxic organic solvents and typically results in high yields and excellent atom economy. Other green methods may involve the use of reusable catalysts or solvent-free conditions.[5][6]
Q5: My product seems to be unstable. How should I store it?
A5: The 2-imino-2H-chromene-3-carboxamide structure can be sensitive to light, heat, and acidic or basic conditions. For long-term storage, it is recommended to keep the purified, dry solid in a tightly sealed, amber-colored vial in a cool, dark, and dry place, such as a desiccator or refrigerator. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.
Experimental Protocols
Protocol 1: Eco-Friendly Synthesis using Aqueous Sodium Carbonate[1]
This protocol is adapted from a green chemistry approach and is recommended for its simplicity and high yield.
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
N-substituted Cyanoacetamide (1.0 eq)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask, dissolve the N-substituted cyanoacetamide in a 1 M aqueous solution of sodium carbonate.
-
Add the substituted salicylaldehyde to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Upon completion (typically when the starting materials are no longer visible on TLC), a solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified product under vacuum.
Synthesis Workflow
Caption: General workflow for the synthesis.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 2-imino-2H-chromene-3-carboxamide
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Once crystallization is complete, collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Summary of Reaction Conditions
| Catalyst System | Solvent | Temperature | Typical Yield | Reference |
| Sodium Carbonate (aq.) | Water | Room Temp. | Excellent | [1] |
| Sodium Bicarbonate (aq.) | Water | Room Temp. | Excellent | [1] |
| Sodium Acetate | Glacial Acetic Acid | Not specified | Good | [4] |
| Piperidine | Ethanol | Reflux | Good | [11] |
References
- Ali, T. E., El-Shaaer, H. M., Abdel-Gawad, S. M., & Ali, A. M. (2020). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. Mini-Reviews in Organic Chemistry, 18(6).
- Costa, M., Pinho e Melo, T. M., & Gonsalves, A. M. (2008). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 10(9), 995-998.
- Kaur, R., Kumar, S., Kumar, V., & Gupta, M. K. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92.
- Ali, T. E., El-Shaaer, H. M., Abdel-Gawad, S. M., & Ali, A. M. (2021). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6), 753-768.
- Sheibani, H., & Seifi, M. (2007). Three component reaction of salicylaldehyde, malononitrile and a ketone 11a–c in the presence of MgO.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2012). Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes.
- Freeman, F. (1981). Chemistry of malononitrile. Chemical Reviews, 81(4), 329-350.
- Timofeeva, T. V., Kuhn, G. H., Nesterov, V. V., Nesterov, V. N., Frazier, D. O., Penn, B. G., & Antipin, M. Y. (2008). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. The Journal of Organic Chemistry, 73(5), 1954-1962.
- Bhat, M. A., Siddiqui, S. A., & Al-Omar, M. A. (2016). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: Solvent and catalyst free synthesis of 4H-chromenes and quinolines.
- Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
- Glushkov, V. A., Shklyaev, Y. V., & Shklyaeva, E. V. (2023).
- Bhat, M. A., Siddiqui, S. A., & Al-Omar, M. A. (2016). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines. RSC Advances, 6(92), 89634-89643.
- Velasco-López, M., Villegas-García, C., Cruz-Gregorio, S., & Cruz-Castillo, D. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(14), 4616.
- Fassihi, A., Abedi, D., & Saghaie, L. (2017). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. Research in Pharmaceutical Sciences, 12(5), 374-384.
- Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
- Thorpe-Ziegler Reaction. (2014, March 2).
-
Ali, T. E., Abdel-Gawad, S. M., El-Shaaer, H. M., & Ali, A. M. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][4][12]diazaphosphinines and Chromeno[4,3-c][1][12]azaphosphole and Their Antioxidant and Cytotoxicity Properties. Polycyclic Aromatic Compounds, 41(5), 1018-1031.
- Thorpe reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026.
- Thorpe reaction. (2024). In Grokipedia.
- Thomas, R., Thomas, A., & Varghese, A. (2017). Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies. Journal of Fluorescence, 27(5), 1781-1793.
- Velasco-López, M., Villegas-García, C., Cruz-Gregorio, S., Cruz-Castillo, D., & Hernández-Abreu, O. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(14), 4616.
- Thorpe reaction. (2020, September 24). L.S.College, Muzaffarpur.
- Rivera, G., Muñoz-Ochoa, M., & Maldonado, L. A. (2018). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 23(10), 2469.
- El-Sayed, N. N., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 7(51), 48135-48150.
- Pinho e Melo, T. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2236-2253.
- Molnar, M., & Komar, M. (2020).
- General methods for the synthesis of coumarin-3-carboxamides.
- Chen, J., Wang, Y., & Zhang, Y. (2022). Continuous Flow Biocatalysis: Synthesis of Coumarin Carboxamide Derivatives by Lipase TL IM from Thermomyces lanuginosus.
- Chen, J., Wang, Y., Zhang, Y., & Li, X. (2022). Continuous Flow Biocatalysis: Synthesis of Coumarin Carboxamide Derivatives by Lipase TL IM from Thermomyces lanuginosus.
- Costa, M., Pinho e Melo, T. M., & Gonsalves, A. M. (2008). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides.
- Ali, T. E., Abdel-Gawad, S. M., El-Shaaer, H. M., Ali, A. M., & Mohamed, M. M. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. Journal of the Chinese Chemical Society, 66(11), 1269-1278.
- Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Tita, B. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Bioorganic & Medicinal Chemistry, 22(15), 4047-4054.
- Kumar, A., & Sharma, S. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(10), 226-231.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. grokipedia.com [grokipedia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Imino-2H-chromene-3-carboxamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-imino-2H-chromene-3-carboxamides. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. As versatile building blocks in synthetic chemistry and possessing a range of biological activities, the efficient synthesis of these iminocoumarins is critical.[1][2]
This guide provides in-depth, field-tested insights into troubleshooting common side reactions and addressing frequently encountered experimental challenges. The information is presented in a practical question-and-answer format to directly resolve issues you may face in the lab.
Core Synthesis Pathway: An Overview
The most common and efficient route to 2-imino-2H-chromene-3-carboxamides is the Knoevenagel condensation of a substituted salicylaldehyde with an N-substituted-2-cyanoacetamide.[3] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and proceeds through two key steps: an initial intermolecular condensation followed by an intramolecular cyclization.[4][5]
Caption: The primary reaction pathway for the synthesis of 2-imino-2H-chromene-3-carboxamides.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems encountered during the synthesis. Each question represents a common experimental observation, followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My final product is contaminated with a significant amount of the corresponding 2-oxo-2H-chromene-3-carboxamide. Why is this happening and how can I prevent it?
A1: Root Cause Analysis & Mechanism
This is the most common side reaction. The exocyclic imine bond (C=NH) in your product is susceptible to hydrolysis, converting it into a more stable carbonyl group (C=O) to form the 2-oxo-coumarin analogue.[3] This hydrolysis can be catalyzed by acid and may occur during the reaction itself if protic solvents are used for extended periods, or more commonly, during aqueous workup or purification.
Troubleshooting & Prevention Protocol:
-
Control Reaction pH: The Knoevenagel condensation is base-catalyzed. However, using an overly strong base or prolonged reaction times can promote side reactions. A weak base like piperidine, sodium carbonate, or triethylamine is generally sufficient.[3][6]
-
Anhydrous Conditions: While some protocols use aqueous solutions, performing the reaction under anhydrous conditions (e.g., in dry ethanol or toluene) can minimize premature hydrolysis.
-
Modified Workup: This is the most critical step. Avoid acidic washes (e.g., HCl wash) during the workup. Instead, quench the reaction by removing the solvent under reduced pressure and directly purify the crude product, or wash with a neutral (brine) or slightly basic (saturated NaHCO₃) aqueous solution.
-
Purification Strategy: When performing column chromatography, ensure the silica gel is neutralized. This can be achieved by preparing the slurry with a solvent system containing a small amount of a neutral or basic additive, like 1% triethylamine in the eluent, to prevent on-column hydrolysis.
Q2: The reaction is slow and my yield is poor. TLC analysis shows a major spot that is not the starting material or the product. What is this intermediate?
A2: Root Cause Analysis & Mechanism
A common reason for poor yield is the stalling of the reaction after the initial Knoevenagel condensation but before the final intramolecular cyclization.[7] The intermediate you are likely observing is the open-chain α,β-unsaturated nitrile (the Knoevenagel adduct). The cyclization step, an intramolecular Michael addition of the phenolic hydroxyl group onto the activated nitrile, can sometimes be the rate-limiting step.
Caption: Kinetic bottleneck leading to the accumulation of the Knoevenagel adduct intermediate.
Troubleshooting & Prevention Protocol:
-
Increase Catalyst Loading: A slight increase in the amount of base catalyst can facilitate the deprotonation of the phenolic hydroxyl group, promoting the cyclization step.
-
Thermal Promotion: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy for the cyclization to occur. Monitor the reaction carefully by TLC to avoid decomposition or the formation of other side products.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes accelerate the cyclization step compared to alcohols, although they may complicate product isolation.
-
Microwave Irradiation: Using microwave synthesis has been shown to dramatically reduce reaction times and can efficiently drive the reaction to completion, overcoming the kinetic barrier of cyclization.[8]
Q3: I'm observing the formation of higher molecular weight byproducts. What could they be?
A3: Root Cause Analysis & Mechanism
The formation of dimers or other complex structures can occur, particularly when using highly reactive starting materials like malononitrile (instead of a cyanoacetamide).[9] There are two primary pathways for this:
-
Intermolecular Michael Addition: The Knoevenagel adduct can act as a Michael acceptor for another molecule of the deprotonated cyanoacetamide (the nucleophile), leading to a dimeric structure instead of cyclizing.
-
Retro-Michael Reaction & Dimerization: In some cases, a retro-Michael reaction can occur, leading to complex rearrangements and the formation of fused heterocyclic systems.[9]
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry: Ensure a precise 1:1 stoichiometry between the salicylaldehyde and the cyanoacetamide. An excess of the cyanoacetamide can favor intermolecular side reactions.
-
Gradual Addition: Adding the cyanoacetamide slowly to the mixture of salicylaldehyde and catalyst can help maintain a low concentration of the nucleophile, favoring the intramolecular cyclization over intermolecular reactions.
-
Lower Temperature: Running the reaction at room temperature or even cooler (if kinetics allow) can disfavor the higher activation energy pathways that lead to these complex byproducts.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best catalyst for this synthesis? | Piperidine is the most commonly cited and effective catalyst for this transformation, providing a good balance of basicity to promote the reaction without causing excessive side products.[5][8] However, inorganic bases like Sodium Carbonate (Na₂CO₃) in aqueous or alcoholic solutions have been used effectively in green chemistry protocols.[3] |
| How does solvent choice impact the reaction? | Ethanol is a standard, effective solvent that facilitates both the dissolution of starting materials and the reaction progress. For less reactive substrates, Toluene with a Dean-Stark trap can be used to drive the initial condensation. Solvent-free conditions, often with microwave irradiation, offer a green and rapid alternative.[8][10] |
| What are the best general conditions to start with for a new substrate? | A reliable starting point is to react equimolar amounts of the salicylaldehyde and the N-substituted-2-cyanoacetamide in ethanol at room temperature with a catalytic amount (5-10 mol%) of piperidine. Monitor the reaction by TLC over 2-4 hours. |
| How can I purify the final product? | The product often precipitates directly from the reaction mixture upon completion or cooling. If it does, it can be isolated by simple filtration and washing with cold ethanol. If it remains in solution, purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (with a neutralized eluent as described in Q1). |
Validated Experimental Protocols
Protocol 1: Standard Synthesis of N-phenyl-2-imino-2H-chromene-3-carboxamide
This protocol is a standard procedure for the synthesis of a representative compound.
-
Reagent Preparation: To a 100 mL round-bottom flask, add salicylaldehyde (1.22 g, 10 mmol) and 2-cyano-N-phenylacetamide (1.60 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Catalyst Addition: Add piperidine (0.085 g, 1 mmol, ~0.1 mL) to the stirred suspension.
-
Reaction: Stir the mixture at room temperature. The starting materials will dissolve, and a yellow precipitate will typically begin to form within 30-60 minutes. Monitor the reaction to completion using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Isolation: Once the reaction is complete (typically 2-3 hours), cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 10 mL).
-
Drying: Dry the bright yellow solid under vacuum to yield the final product.
Protocol 2: Minimizing Hydrolysis During Workup
This protocol should be used if you are experiencing significant formation of the 2-oxo-coumarin byproduct.
-
Reaction: Perform the synthesis as described in Protocol 1.
-
Quenching: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Wash: To the crude residue, add 30 mL of ethyl acetate and 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 10 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer with brine (1 x 20 mL).
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be recrystallized.
References
-
Kovalenko, S. M., et al. (2000). A New Pathway to 3-Hetaryl-2-oxo-2H-chromenes: On the Proposed Mechanisms for the Reaction of 3-Carbamoyl-2-iminochromenes with Dinucleophiles. MOLECULES. [Link]
-
R Discovery. (2023). Study insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester. Structural Chemistry. [Link]
-
MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chem. Proc. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. [Link]
-
Ali, T. E., et al. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][7][11][12]diazaphosphinines and Chromeno[4,3-c][7][11]azaphosphole and Their Antioxidant and Cytotoxicity Properties. HETEROCYCLES. [Link]
-
MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chem. Proc. [Link]
-
Ali, T. E., et al. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry. [Link]
-
Ali, T. E., et al. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. Journal of Sulfur Chemistry. [Link]
-
PubMed. (2015). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Letters in Drug Design & Discovery. [Link]
-
ResearchGate. (2000). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]
-
Royal Society of Chemistry. (2005). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry. [Link]
-
ResearchGate. (2013). Mechanism for the synthesis of coumarins via Knoevenagel condensation.... ResearchGate. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. (2023). General methods for the synthesis of coumarin-3-carboxamides. ResearchGate. [Link]
-
Organic Chemistry Portal. (2000). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. [Link]
-
ResearchGate. (2006). Coumarin Synthesis via Knoevenagel Condensation in Moisture Stable Room Temperature Ionic Liquids. ResearchGate. [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. [Link]
-
ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]
-
MDPI. (2012). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Molecules. [Link]
-
Royal Society of Chemistry. (2017). Base-promoted synthesis of coumarins from salicylaldehydes and aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions. Chemical Communications. [Link]
-
PubMed. (2012). Total synthesis of flocoumafen via knoevenagel condensation and intramolecular ring cyclization: general access to natural products. Molecules. [Link]
-
ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
YouTube. (2018). Knoevenagel condensation. [Link]
-
PubMed. (2007). Knoevenagel reaction in [MMIm][MSO₄]: synthesis of coumarins. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2022). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. Chemistry & Biodiversity. [Link]
Sources
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- 3. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-Imino-2H-chromene-3-carboxamide Products
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-imino-2H-chromene-3-carboxamide derivatives. This guide is structured to provide practical, in-depth solutions to common purification challenges encountered during your synthetic work. The methodologies and explanations provided herein are grounded in established chemical principles to ensure both scientific integrity and experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your 2-imino-2H-chromene-3-carboxamide products in a direct question-and-answer format.
Q1: My crude product is a sticky oil or an amorphous solid that won't crystallize. How can I induce crystallization?
A1: "Oiling out" or the formation of a non-crystalline solid is a common issue with polar molecules that have multiple hydrogen bonding sites, like your 2-imino-2H-chromene-3-carboxamide. This phenomenon often occurs when the compound precipitates from a supersaturated solution at a temperature above its melting point or in the presence of significant impurities that disrupt crystal lattice formation.
Causality and Actionable Solutions:
-
Rapid Precipitation: If the solid crashes out of solution too quickly, it doesn't have time to form an ordered crystal lattice. To remedy this, redissolve the oil in a minimal amount of hot solvent and then add a small excess of the same solvent (about 5-10% more) to slightly reduce the saturation. Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling process.[1]
-
Solvent Choice: The ideal recrystallization solvent should dissolve your compound when hot but poorly when cold. For the polar 2-imino-2H-chromene-3-carboxamide scaffold, single solvents like ethanol or isopropanol are good starting points. If a single solvent is too effective, a two-solvent system is recommended.
-
Recommended Two-Solvent Systems:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Protocol for Two-Solvent Recrystallization:
-
Dissolve your crude product in a minimal amount of the "good" solvent (the one it is more soluble in, e.g., acetone) at an elevated temperature.
-
While the solution is still hot, add the "poor" solvent (the one it is less soluble in, e.g., hexane) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Inducing Nucleation: If your solution remains clear upon cooling, nucleation may be the issue.
-
Scratching Method: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
Q2: I'm seeing significant streaking of my product on the TLC plate during column chromatography. How can I improve the separation?
A2: Streaking on a silica gel TLC plate is a classic indicator of strong interaction between a basic compound and the acidic surface of the silica. The imino group and potentially other nitrogen-containing functionalities in your molecule can be protonated by the acidic silanol groups on the silica surface, leading to a smear rather than a well-defined spot.
Underlying Principle and Corrective Actions:
The key is to neutralize the acidic sites on the silica gel or to use a different stationary phase altogether.
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., ethyl acetate/hexane). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to travel through the column without excessive interaction, resulting in sharper bands and better separation.
-
Ammonia in Methanol: For highly polar compounds, a mobile phase containing methanol might be necessary. A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., in dichloromethane) to achieve a similar effect.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in acidic, neutral, and basic grades. For your application, neutral or basic alumina would be most appropriate.
-
Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is nonpolar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This technique is generally less prone to issues with basic compounds.
-
Q3: My NMR spectrum shows unreacted salicylaldehyde and a new set of peaks that I suspect is the 2-oxo-2H-chromene-3-carboxamide. How do I remove these impurities?
A3: The presence of unreacted starting materials and the hydrolyzed 2-oxo analogue are the most probable impurities. The imino group in your product is susceptible to hydrolysis, especially in the presence of acid, to form the more stable amide (a coumarin derivative).[2][3]
Purification Strategy:
A carefully planned column chromatography is the most effective method to separate your desired 2-imino product from the less polar starting material (salicylaldehyde) and the more polar hydrolyzed product.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, run a TLC of your crude mixture alongside pure salicylaldehyde (if available). The salicylaldehyde will be significantly less polar than your imino- and oxo- products. The 2-oxo-chromene will likely have a slightly different polarity than your desired 2-imino product.
-
Choosing the Eluent:
-
Start with a relatively non-polar solvent system like 20-30% ethyl acetate in hexane. This should elute the salicylaldehyde.
-
Gradually increase the polarity of the eluent to separate your desired 2-imino product from the potentially more polar 2-oxo byproduct. A gradient of 30% to 70% ethyl acetate in hexane is a good range to explore.
-
Remember to add 0.5-1% triethylamine to your eluent to prevent streaking of the imino-compound.
-
-
Column Packing and Loading:
-
Use a slurry method to pack your silica gel column to avoid air bubbles.
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel (dry loading). This will result in a much better separation than loading the sample as a concentrated solution.
-
-
Elution and Fraction Collection:
-
Begin with the lower polarity eluent to wash off the unreacted salicylaldehyde.
-
Once the salicylaldehyde has been eluted (monitor with TLC), gradually increase the eluent polarity to elute your desired 2-imino-2H-chromene-3-carboxamide.
-
Collect small fractions and analyze them by TLC to identify the pure fractions containing your product.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of 2-imino-2H-chromene-3-carboxamides?
The most common impurities arise from the starting materials and potential side reactions:
-
Unreacted Starting Materials: Salicylaldehyde and the N-substituted 2-cyanoacetamide are the most common impurities if the reaction does not go to completion.
-
Hydrolysis Product (2-oxo-2H-chromene-3-carboxamide): The imino group is susceptible to hydrolysis to a carbonyl group, especially during acidic workup or purification on acidic silica gel.[2][3] This forms the corresponding coumarin derivative.
-
Dimeric Byproducts: Under certain reaction conditions, dimeric chromene derivatives can form.[4]
-
Catalyst Residues: If a basic catalyst like piperidine or triethylamine is used, trace amounts may remain in the crude product.
How can I assess the purity of my final product?
A combination of techniques is recommended for a thorough purity assessment:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The presence of characteristic peaks for the starting materials or the hydrolyzed product can be easily detected. For example, the aldehydic proton of salicylaldehyde appears around 9.5-10.5 ppm in the ¹H NMR spectrum.[5][6]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. For instance, the C=NH (imine) stretch and the C=O (amide) stretch will have characteristic absorption bands.
-
Melting Point: A sharp melting point range (typically within 1-2 °C) is indicative of a pure crystalline compound. A broad or depressed melting point suggests the presence of impurities.
What is the general stability of 2-imino-2H-chromene-3-carboxamides?
The primary stability concern is the hydrolysis of the imino group.
-
pH Sensitivity: These compounds are generally more stable under neutral to basic conditions. Acidic conditions can promote the hydrolysis of the imine to the corresponding carbonyl, forming the 2-oxo-2H-chromene-3-carboxamide.[2][3] Therefore, it is advisable to avoid prolonged exposure to strong acids during workup and purification.
-
Thermal Stability: Most 2-imino-2H-chromene-3-carboxamides are crystalline solids with good thermal stability at room temperature. However, prolonged heating in solution, especially in the presence of water or acid, can accelerate hydrolysis.
Data and Protocols
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Compound | Stationary Phase | Recommended Eluent System (v/v) | Modifier |
| Low to Medium | Silica Gel | 20-60% Ethyl Acetate in Hexane | 0.5-1% Triethylamine |
| Medium to High | Silica Gel | 50-100% Ethyl Acetate in Hexane | 0.5-1% Triethylamine |
| High | Silica Gel | 2-10% Methanol in Dichloromethane | 0.5-1% Triethylamine |
| Basic Compounds | Neutral/Basic Alumina | 20-80% Ethyl Acetate in Hexane | Not usually required |
| Wide Range | C18 Silica | Gradient of Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or Acetic Acid (for MS compatibility) |
Experimental Workflow and Diagrams
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying your crude 2-imino-2H-chromene-3-carboxamide product.
Caption: Decision tree for the purification of 2-imino-2H-chromene-3-carboxamides.
Diagram 2: Troubleshooting Streaking in Column Chromatography
This diagram outlines the steps to address streaking issues during column chromatography.
Caption: Troubleshooting guide for streaking in chromatography.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Organic Chem Lab Prelab for Experiment #3. University of Texas at El Paso. [Link]
-
A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. (2010). Green Chemistry. [Link]
-
Meshcheryakova, A. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Ali, T. E., et al. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][2]diazaphosphinines and Chromeno[4,3-c][1]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. [Link]
-
SOP: Crystallization. University of Toronto. [Link]
-
Kowalski, K., et al. (2022). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety. PubMed Central. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
2-imino-N-(2-methylphenyl)-2H-chromene-3-carboxamide. SpectraBase. [Link]
-
Ali, T. E., et al. (2020). Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate. [Link]
-
Al-Salahi, R., et al. (2019). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. ResearchGate. [Link]
-
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. [Link]
-
Liu, H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry. [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. [Link]
-
The Stability of Anthocyanins and Their Derivatives through Clay Minerals: Revising the Current Literature. (2022). MDPI. [Link]
-
Relative Stability and Basicity of Enamines from Aminocatalysts. (2018). ResearchGate. [Link]
-
Stability of Rosmarinic Acid in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes. (2017). PMC. [Link]
-
The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. (2014). PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Technical Support Center: Overcoming Low Solubility of 2-Imino-2H-chromene-3-carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-imino-2H-chromene-3-carboxamide derivatives. This guide provides in-depth troubleshooting and practical solutions for the common challenge of low aqueous solubility encountered during the experimental use of this important class of heterocyclic compounds.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of 2-imino-2H-chromene-3-carboxamide derivatives.
Q1: Why do my 2-imino-2H-chromene-3-carboxamide derivatives exhibit poor water solubility?
A1: The low aqueous solubility of these derivatives is primarily due to their molecular structure. The fused benzene and pyran rings create a largely nonpolar, rigid backbone.[1] While the imino and carboxamide groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule often dominates, leading to poor interaction with water. Factors such as molecular weight and crystal lattice energy also play a significant role; larger molecules and those with strong intermolecular interactions in the solid state will be more difficult to solvate.[2][3]
Q2: I'm observing precipitation of my compound during my biological assay. What is the likely cause?
A2: This is a classic sign of a compound exceeding its solubility limit in the assay medium. This often occurs when a stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. It is crucial to determine the kinetic solubility of your compound in the final assay buffer to avoid this issue.
Q3: Can I simply increase the percentage of organic solvent (e.g., DMSO) in my final assay to improve solubility?
A3: While this may seem like a straightforward solution, it is generally not recommended. High concentrations of organic solvents can be toxic to cells, interfere with enzyme activity, and alter the conformation of target proteins, leading to unreliable and misleading biological data. It's essential to keep the final concentration of solvents like DMSO to a minimum, typically below 0.5-1%, to maintain the integrity of the biological system.
Q4: Are there any structural modifications I can make to the 2-imino-2H-chromene-3-carboxamide scaffold to improve solubility?
A4: Yes, structure-activity relationship (SAR) studies can guide the chemical modification of the core structure to enhance solubility.[4] Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase the molecule's hydrophilicity and its ability to form hydrogen bonds with water. Additionally, breaking up planarity or introducing ionizable groups can disrupt crystal packing and improve solvation.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to overcoming solubility challenges.
Problem 1: My 2-imino-2H-chromene-3-carboxamide derivative is insoluble in common aqueous buffers (e.g., PBS, TRIS).
-
Potential Cause: The inherent hydrophobicity of the compound prevents effective solvation by water molecules.
-
Solution Pathway:
-
pH Adjustment: For compounds with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly increase solubility.[3][5]
-
For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, forming a more soluble salt.
-
For basic compounds: Decreasing the pH below the pKa will protonate the basic group, leading to the formation of a more soluble salt.
-
-
Use of Co-solvents: A small percentage of a water-miscible organic solvent can be used to create a more favorable environment for dissolution.[5][6]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N,N-dimethylformamide (DMF).
-
Important Consideration: Always determine the tolerance of your specific assay to the chosen co-solvent to avoid off-target effects.
-
-
Employing Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Examples: Tween® 80, Tyloxapol.[7]
-
Mechanism: The hydrophobic tails of the surfactant molecules associate with the poorly soluble compound, while the hydrophilic heads interact with the aqueous environment.
-
-
Problem 2: My compound dissolves in the initial stock solution but precipitates upon further dilution for my experiment.
-
Potential Cause: You are exceeding the thermodynamic or kinetic solubility of the compound in the final aqueous medium.
-
Solution Pathway:
-
Determine the Kinetic Solubility: Before proceeding with your main experiment, perform a preliminary kinetic solubility assessment in your final assay buffer. This will establish the maximum concentration at which your compound remains in solution under the experimental conditions.
-
Modify the Dilution Protocol: Instead of a single large dilution step, try a serial dilution approach. This gradual reduction in organic solvent concentration can sometimes prevent the compound from precipitating.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[8]
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Problem 3: I have tried common solubilization techniques without success, and my compound remains difficult to work with.
-
Potential Cause: The compound may have very high crystal lattice energy or be extremely hydrophobic, requiring more advanced formulation strategies.
-
Solution Pathway:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[8] This can be achieved through methods like spray drying or hot-melt extrusion. The resulting product often has improved dissolution rates.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[2][6][8] Techniques like jet milling or high-pressure homogenization can be employed. While this doesn't change the equilibrium solubility, it can be beneficial for dissolution-rate-limited absorption.
-
III. Experimental Protocols & Data Presentation
Protocol 1: Determining Kinetic Solubility
-
Prepare a high-concentration stock solution of your 2-imino-2H-chromene-3-carboxamide derivative in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of your stock solution with DMSO.
-
Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a new 96-well plate containing your final aqueous assay buffer.
-
Mix well and incubate under your experimental conditions (e.g., 1 hour at 37°C).
-
Visually inspect each well for precipitation. The highest concentration that remains clear is your approximate kinetic solubility. For more quantitative results, a nephelometric or turbidimetric plate reader can be used.
Table 1: Effect of pH and Co-solvents on the Solubility of a Hypothetical 2-Imino-2H-chromene-3-carboxamide Derivative
| Condition | Solubility (µg/mL) | Observations |
| PBS (pH 7.4) | < 1 | Insoluble, visible precipitate |
| PBS (pH 9.0) | 15 | Slight improvement, still hazy |
| PBS (pH 5.0) | < 1 | Insoluble |
| PBS + 5% Ethanol | 25 | Mostly dissolved, slight haze |
| PBS + 5% PEG 400 | 50 | Clear solution |
| PBS + 0.1% Tween® 80 | 40 | Clear solution |
IV. Visualizing Solubility Enhancement Strategies
Diagram 1: Factors Influencing Solubility
Caption: Key intrinsic and extrinsic factors affecting compound solubility.
Diagram 2: Workflow for Overcoming Low Solubility
Caption: A systematic approach to enhancing the solubility of challenging compounds.
V. References
-
Ali, T. E., El-Shaaer, H. M., & Somaia, M. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6). Available from:
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Available from: [Link]
-
MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Imino-2H-chromene-3-carboxamide. PubChem Compound Database. Available from: [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(9). Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
Shikhaliev, I. D., Chistyakov, E. M., & Zakhmatova, N. A. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. Russian Journal of Physical Chemistry A, 92(12), 2588-2592. Available from: [Link]
-
Verma, S., Rawat, A., Kaithwas, G., & Kumar, A. (2018). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 34(4). Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. knc.ru [knc.ru]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Concentration in Chromene Synthesis
Welcome to the technical support center for the synthesis of chromene derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the critical parameter of catalyst concentration. Optimizing the amount of catalyst is a pivotal step that dictates reaction efficiency, product yield, and overall process economy. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guide: Catalyst Concentration Issues
This section addresses specific problems that may arise during chromene synthesis, with a focus on how catalyst concentration can be the root cause and the solution.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no desired chromene product. How can I determine if catalyst concentration is the problem?
A: A low or nonexistent yield is one of the most common issues in catalytic synthesis, and catalyst loading is a primary suspect. The problem can arise from either too little or, counter-intuitively, too much catalyst.
-
Causality (Insufficient Catalyst): The most straightforward cause is an insufficient quantity of catalyst to effectively turn over the reactants within a given timeframe.[1] Each catalytic cycle requires an active site; a low concentration of these sites results in a slow or stalled reaction, leaving a high proportion of unreacted starting materials. You can typically confirm this by analyzing the crude reaction mixture using techniques like TLC, LC-MS, or NMR, which will show a significant presence of starting materials.[2][3]
-
Causality (Excess Catalyst): While less common, an excessively high catalyst concentration can also diminish the yield of the desired product. This can occur through several mechanisms:
-
Promotion of Side Reactions: High catalyst loading can accelerate undesired reaction pathways, leading to the formation of byproducts and consuming the starting materials unproductively.[4] For example, in some multi-component reactions for 2-amino-4H-chromenes, excess basic catalyst might promote self-condensation of the active methylene compound.
-
Product Inhibition/Decomposition: The product itself might interact with the catalyst, leading to decomposition or the formation of stable catalyst-product adducts that inhibit further catalytic cycles.
-
Physical Obstruction: In the case of heterogeneous catalysts, excessive amounts can lead to poor mixing and mass transfer limitations, effectively reducing the reaction rate.
-
Troubleshooting Steps:
-
Confirm Reaction Completion: Use an appropriate analytical method (TLC, LC-MS) to check for the presence of starting materials in your reaction mixture.[3]
-
Perform a Concentration Screen: If starting materials are present, the next logical step is to systematically vary the catalyst concentration. A typical screening experiment involves running the reaction with incremental increases in catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).[5][6]
-
Analyze the Crude Product: For each concentration, analyze the crude reaction mixture to determine the ratio of product to starting materials and byproducts. This will help identify the optimal loading where yield is maximized before side-product formation becomes significant.
Issue 2: Significant Formation of Side Products
Q: My reaction produces the desired chromene, but it is contaminated with significant impurities. Could the catalyst concentration be the cause?
A: Yes, absolutely. Catalyst concentration directly influences reaction selectivity. An optimal concentration will favor the kinetics of the desired reaction pathway, while a suboptimal concentration can open the door for competing side reactions.
-
Causality: Many chromene syntheses, such as the one-pot, three-component synthesis of 2-amino-4H-chromenes, involve a cascade of reactions (e.g., Knoevenagel condensation followed by Michael addition and cyclization).[7][8] The catalyst's role is to orchestrate this sequence.
-
Excess Catalyst: A high concentration of a basic catalyst might accelerate the initial Knoevenagel condensation far beyond the rate of the subsequent Michael addition, leading to a buildup of the Knoevenagel adduct, which may then dimerize or undergo other undesired reactions.
-
Insufficient Catalyst: A very low catalyst concentration might not be sufficient to drive the final cyclization step to completion, resulting in a mixture containing stable intermediates.
-
Troubleshooting Steps:
-
Identify the Impurities: If possible, characterize the main side products using techniques like NMR or Mass Spectrometry. Understanding their structure can provide clues about the undesired reaction pathway being favored.
-
Systematically Reduce Catalyst Loading: Perform a series of experiments where you decrease the catalyst concentration from your current level. Monitor the reaction for both the formation of the desired product and the disappearance of the side products.
-
Consider Reaction Temperature: Often, catalyst loading and temperature are linked. A lower catalyst concentration may require a slightly higher temperature to achieve a reasonable rate, but this trade-off can sometimes improve selectivity.
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then stalls before all the starting material is consumed. What could be causing catalyst deactivation?
A: Catalyst deactivation occurs when the catalyst loses its activity during the reaction.[9] This is a critical issue, especially in industrial applications. The causes are varied and can be chemical or physical in nature.
-
Causality and Mechanisms:
-
Poisoning: Impurities in the reactants or solvent can bind strongly to the catalyst's active sites, rendering them inactive.[10][11][12][13] Common poisons for metal catalysts include sulfur, phosphorus, and heavy metal compounds.[9][10]
-
Fouling/Coking: Insoluble organic materials, such as polymers or coke, can deposit on the catalyst surface, blocking access to the active sites.[10][11][12][13] This is more common in high-temperature reactions.
-
Leaching: For heterogeneous catalysts, the active component may dissolve or "leach" from its support into the reaction medium, leading to a gradual loss of activity.[10][11]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the total surface area and the number of available active sites.[10][12][13]
-
Troubleshooting Steps:
-
Purify Reagents: Ensure that all starting materials and the solvent are of high purity and are properly dried. Trace amounts of water or other impurities can act as poisons.[12]
-
Analyze the Used Catalyst: If using a heterogeneous catalyst, recover it after the reaction and analyze it using techniques like SEM, TEM, or XPS to look for changes in morphology, particle size (sintering), or surface deposits (fouling).
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes mitigate thermal degradation pathways like sintering.[12]
-
Test Catalyst Robustness: If leaching is suspected, analyze the reaction filtrate for traces of the active metal. Consider using a more robust support or different catalyst formulation.
Data Presentation: Catalyst Loading Optimization
The following table summarizes data from various studies on the synthesis of 4H-chromene derivatives, illustrating the impact of catalyst concentration on reaction yield. This demonstrates the common practice of screening for optimal catalyst loading.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| NaN₃ | 10 | H₂O:EtOH | 30 min | 82 | [5] |
| NaN₃ | 20 | H₂O:EtOH | 25 min | 94 | [5] |
| NaN₃ | 30 | H₂O:EtOH | 25 min | 94 | [5] |
| MOF-5 | 5 mg | Solvent-free | 10 min | 85 | [6] |
| MOF-5 | 10 mg | Solvent-free | 5 min | 95 | [6] |
| MOF-5 | 15 mg | Solvent-free | 5 min | 95 | [6] |
| Hydrotalcite | 10 mg | H₂O | 2 h | 75 | [14] |
| Hydrotalcite | 20 mg | H₂O | 2 h | 85 | [14] |
| Hydrotalcite | 30 mg | H₂O | 2 h | 95 | [14] |
| (His.)₂ZnCl₄ | 0.001 g | Acetonitrile | 3 h | 70 | [15] |
| (His.)₂ZnCl₄ | 0.002 g | Acetonitrile | 3 h | 83 | [15] |
| (His.)₂ZnCl₄ | 0.003 g | Acetonitrile | 3 h | 83 | [15] |
As the data shows, there is typically an optimal catalyst loading beyond which increasing the amount provides no significant improvement in yield and may increase cost and complicate purification.
Visualizations: Workflows and Mechanisms
Catalytic Cycle for Chromene Synthesis
The diagram below illustrates a generalized catalytic cycle for a three-component synthesis of a 2-amino-4H-chromene derivative, a common and important structure.[8][16] Understanding this cycle helps visualize where the catalyst intervenes and why its concentration is crucial for efficiency.
Caption: Generalized catalytic cycle for a three-component chromene synthesis.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical, step-by-step process for troubleshooting low product yield by optimizing the catalyst concentration.
Caption: A logical workflow for troubleshooting low yield via catalyst concentration optimization.
Experimental Protocols
Protocol: Catalyst Concentration Screening for Chromene Synthesis
This protocol outlines a general procedure for systematically determining the optimal catalyst concentration for a generic three-component 2-amino-4H-chromene synthesis.
Objective: To identify the catalyst loading (mol%) that provides the highest yield of the desired chromene product with minimal side-product formation in a reasonable timeframe.
Materials:
-
Aromatic aldehyde (1.0 mmol scale for each reaction)
-
Malononitrile (1.0 mmol)
-
A phenolic compound (e.g., resorcinol, dimedone, or β-naphthol) (1.0 mmol)
-
Catalyst (e.g., triethylamine, piperidine, L-proline, or a proprietary catalyst)
-
Reaction solvent (e.g., Ethanol, Acetonitrile, or Water)
-
Reaction vessels (e.g., 5 mL microwave vials or small round-bottom flasks)
-
Stirring plate and stir bars
-
TLC plates, developing chamber, and UV lamp
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Setup Parallel Reactions: Prepare a series of 5 identical reaction vessels. Label them according to the catalyst loading to be tested (e.g., "0.5 mol%", "1 mol%", "2 mol%", "5 mol%", "10 mol%").
-
Add Reactants: To each vessel, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the phenolic compound (1.0 mmol), and the reaction solvent (e.g., 2 mL).
-
Add Catalyst: Prepare a stock solution of the catalyst if it is a liquid, or weigh it out directly if it is a solid. Carefully add the calculated amount of catalyst to each corresponding reaction vessel.
-
Example Calculation for 2 mol%: If the aldehyde is 1.0 mmol, you need 0.02 mmol of catalyst.
-
-
Initiate and Monitor the Reaction: Place all vessels on the stirring plate and begin stirring at a consistent rate and temperature (e.g., room temperature or 60 °C).
-
Reaction Monitoring: At set time intervals (e.g., 15 min, 30 min, 1 h, 2 h), take a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to monitor the consumption of starting materials and the formation of the product.[3]
-
Quench and Workup: Once the reaction with the seemingly best profile on TLC is complete (or after a set time, e.g., 4 hours), quench all reactions by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis and Comparison:
-
Obtain the crude mass for each reaction.
-
Analyze each crude product by ¹H NMR or LC-MS to determine the relative purity and the ratio of product to byproducts.
-
Purify the product from the most promising reaction(s) via column chromatography or recrystallization to determine the isolated yield.
-
Frequently Asked Questions (FAQs)
Q1: Is there a "standard" catalyst concentration for chromene synthesis? A: While there is no universal standard, many published procedures for chromene synthesis utilize catalyst loadings in the range of 2-20 mol%.[5][17] However, the optimal amount is highly dependent on the specific catalyst, substrates, and reaction conditions (solvent, temperature).[18] A screening experiment is always recommended.
Q2: How does the choice between a homogeneous and heterogeneous catalyst affect concentration optimization? A: With homogeneous catalysts, concentration is typically measured in mol% relative to the limiting reactant. Optimization involves finding the sweet spot between reaction rate and side reactions. For heterogeneous catalysts, loading is often expressed in weight percent (wt%) or milligrams per mole of reactant.[19] Optimization must also consider mass transfer effects; high loadings can lead to poor stirring and accessibility of active sites, creating a bottleneck that is not related to the intrinsic catalytic activity.
Q3: Can I just use a large excess of catalyst to ensure the reaction goes to completion quickly? A: This is generally not advisable. While it might accelerate the reaction, using a large excess of catalyst can lead to several problems: increased formation of byproducts, difficulty in purification (especially with homogeneous catalysts), potential product decomposition, and significantly higher costs.[20] As the data table above shows, beyond a certain point, adding more catalyst often yields no benefit.
Q4: My reaction requires a metal catalyst. Are there special considerations for optimizing its concentration? A: Yes. Metal-catalyzed reactions, such as those using Ru, Pd, or Ni complexes, can be very sensitive to concentration.[21][22][23] Besides yield and selectivity, you must consider the potential for metal leaching (if heterogeneous) and the cost of the catalyst. Minimizing the catalyst loading while maintaining high efficiency is a key goal. Furthermore, residual metal in the final product is a major concern in pharmaceutical development, so using the lowest effective concentration simplifies downstream purification.
References
-
Gampa, M., Padmaja, P., Aravind, S., & Reddy, P. N. (2021). An efficient one-pot synthesis of indolyl-4H-chromene derivatives. Chemistry of Heterocyclic Compounds, 57(12), 1176-1180. [Link]
- Anonymized Source. (2025). What are the reasons for catalyst deactivation during the reaction process?. Vertex AI Search.
-
Caddick, S., et al. (1998). Chromenes through Metal-Catalyzed Reactions of Styrenyl Ethers. Mechanism and Utility in Synthesis. Journal of the American Chemical Society. [Link]
-
Anonymized Source. (2003). Deactivation of metal catalysts in liquid phase organic reactions. Catalysis Today, 81(4), 547-559. [Link]
-
Abdulsahib, Z. S. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Ibn Al-Haitham Journal for Pure and Applied Sciences. [Link]
-
Caddick, S., et al. (1998). Chromenes through Metal-Catalyzed Reactions of Styrenyl Ethers. Mechanism and Utility in Synthesis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of (a) 2H-chromene synthesis catalyzed by PA-cat; (b) dihydrobenzofuran synthesis. ResearchGate. [Link]
-
Zheng, S., & Chen, L. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19, 10530-10548. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of synthesis of Chromene derivative. ResearchGate. [Link]
- Anonymized Source. (n.d.). Catalytic enantioselective synthesis of 2-aryl-chromenes. PMC - NIH.
-
ResearchGate. (n.d.). Synthetic approaches to functionalized 4H-chromenes in this review. ResearchGate. [Link]
-
Abdulsahib, Z. S. (2023). Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals. [Link]
-
ResearchGate. (n.d.). Optimization of catalyst charge and solvent for the synthesis of compound 4b. ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalytic Synthesis of 2H-Chromenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). optimization of amount of catalyst in synthesis of 2-amino-4H-chromene. ResearchGate. [Link]
-
Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of the amount of the catalyst. ResearchGate. [Link]
-
Energy Sustainability Directory. (2025). Catalyst Deactivation Mechanisms. Energy Sustainability Directory. [Link]
-
ResearchGate. (n.d.). Optimization of reaction parameters. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2021). Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Advances. [Link]
- Anonymized Source. (2015). Catalytic Synthesis of 2H-Chromenes.
-
ResearchGate. (n.d.). Effect of catalyst loading on the synthesis of compound (6). ResearchGate. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]
- Gholami, Z., et al. (n.d.).
-
ResearchGate. (n.d.). Comparison of activity of the catalysts in the synthesis of chromene derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives. ResearchGate. [Link]
- Anonymized Source. (2017). Organocatalytic Fluorogenic Synthesis of Chromenes. PMC - NIH.
- Anonymized Source. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University.
- Anonymized Source. (n.d.). Catalysts for Fine Chemical Synthesis. Wiley.
-
ResearchGate. (n.d.). Sodium ethylene diamine tetraacetate catalyzed synthesis of chromene derivatives via multi-component reactions at low catalyst loading. ResearchGate. [Link]
-
ResearchGate. (n.d.). Best practices in catalyst screening. ResearchGate. [Link]
- Anonymized Source. (n.d.). Catalysts for Fine Chemical Synthesis. National Academic Digital Library of Ethiopia.
- Anonymized Source. (n.d.).
- Anonymized Source. (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed.
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. [Link]
-
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. [Link]
-
Reddit. (2018). Consistently awful yields. r/chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 5. researchgate.net [researchgate.net]
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- 15. One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in the K-noevenagel Condensation of Salicylaldehydes
Welcome to the Technical Support Center for optimizing the Knoevenagel condensation of salicylaldehydes. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction, ensuring high yields of the desired coumarin or chromene products while minimizing common byproducts. By understanding the mechanistic pathways and controlling key reaction parameters, you can significantly improve the purity and outcome of your synthesis.
Section 1: Understanding the Reaction Landscape
The Knoevenagel condensation of a salicylaldehyde with an active methylene compound (AMC) is not a simple linear reaction. The presence of the ortho-hydroxyl group on the salicylaldehyde introduces competitive intramolecular cyclization pathways that dictate the final product distribution. The nature of the active methylene compound is the primary determinant of the product landscape.
The diagram below illustrates the critical branch point. After the initial Knoevenagel condensation to form the benzylidene intermediate (I), the reaction can proceed via two main pathways:
-
Pathway A (Lactonization): Intramolecular transesterification or attack on a nitrile group followed by hydrolysis leads to the formation of a coumarin core. This is common with AMCs like diethyl malonate and ethyl acetoacetate.
-
Pathway B (Intramolecular Michael Addition): The phenoxide ion attacks the β-carbon of the α,β-unsaturated system, leading to a chromene derivative. This is a very common and often rapid pathway when malononitrile is used as the AMC.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during experimentation.
Q1: My reaction with salicylaldehyde and malononitrile is giving a complex mixture, including a major product that isn't the simple Knoevenagel adduct. What is happening?
Answer: You are likely forming a 2-amino-4H-chromene derivative. This is the most common outcome with malononitrile. The initial Knoevenagel product undergoes a rapid intramolecular Michael addition, where the hydroxyl group of the salicylaldehyde attacks the newly formed double bond. Depending on the stoichiometry and conditions, you may also be forming dimeric chromene structures or adducts where a second molecule of malononitrile has added to the initial product. Controlling this cyclization is key. If the simple, uncyclized adduct is desired, extremely mild conditions, very short reaction times, and potentially a catalyst-free system might be necessary, though isolation can be challenging as the cyclization is often spontaneous.
Q2: I am trying to synthesize a coumarin derivative, but my yields are consistently low and I see a lot of unreacted salicylaldehyde on my TLC.
Answer: Low yields with unreacted starting material often point to issues with the catalyst, reaction equilibrium, or temperature.
-
Catalyst Activity: Ensure your catalyst, typically a weak base like piperidine or L-proline, is not degraded. Using a base that is too strong can promote the self-condensation of salicylaldehyde, while a base that is too weak or used in insufficient quantity will result in a sluggish reaction.
-
Water Removal: The Knoevenagel condensation produces one equivalent of water. In a reversible reaction, this water can inhibit the reaction from reaching completion. For stubborn reactions, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the equilibrium toward the product.
-
Temperature: While many condensations proceed at room temperature, some substrate combinations require gentle heating (e.g., 80 °C) to overcome the activation energy. Monitor your reaction by TLC at different temperatures to find the optimal balance between reaction rate and byproduct formation.
Q3: When using ethyl cyanoacetate, I get a mixture of 3-cyanocoumarin and coumarin-3-carboxylate ester. How can I control the selectivity?
Answer: This is a classic chemoselectivity problem. The Knoevenagel intermediate has two electrophilic sites for the intramolecular cyclization: the nitrile carbon and the ester carbonyl carbon. The outcome is highly dependent on the catalyst and reaction conditions.
-
Mechanism: The reaction proceeds through a cascade process of Knoevenagel condensation followed by a selective cyclization.
-
Catalyst Choice: The acid-base properties of the catalyst play a critical role. Studies have shown that the choice of catalyst can dictate which cyclization pathway is favored. Experimenting with different weak bases (e.g., piperidine vs. ammonium acetate vs. L-proline) is the most effective way to influence this selectivity. Density functional theory (DFT) calculations suggest that the catalyst's ability to form hydrogen bond complexes with the intermediate can steer the cyclization.
Q4: My desired product is contaminated with a higher molecular weight byproduct, which I suspect is a Michael adduct. How can I prevent this?
Answer: Michael addition of a second molecule of the active methylene compound (AMC) to your α,β-unsaturated product is a common side reaction, especially with highly reactive AMCs like malononitrile or when using extended reaction times.
-
Stoichiometry Control: Carefully control the stoichiometry. Use a molar ratio of salicylaldehyde to AMC as close to 1:1 as possible. A large excess of the AMC will favor the Michael addition. In some cases, a slight excess of the aldehyde may be beneficial.
-
Reaction Monitoring: Monitor the reaction closely by TLC. As soon as the starting material is consumed and the desired product is formed, work up the reaction. Allowing the reaction to stir for too long after completion provides an opportunity for the slower Michael addition to occur.
-
Catalyst Concentration: Using the minimum effective amount of catalyst can sometimes suppress this side reaction.
Section 3: Troubleshooting Guides & Protocols
Guide 1: Optimizing for Coumarin vs. Chromene Synthesis
The choice of active methylene compound is the primary factor, but within a given reaction, conditions can be tuned to favor one product.
| Parameter | Favors Coumarin Synthesis (e.g., with Diethyl Malonate) | Favors Chromene Synthesis (e.g., with Malononitrile) | Rationale |
| Active Methylene Cpd. | Diethyl malonate, Ethyl acetoacetate | Malononitrile, Ethyl cyanoacetate | The ester/ketone groups favor lactonization, while the nitrile group activates the double bond for Michael addition. |
| Catalyst | L-proline, Piperidine | Triethylamine, DBU, or even catalyst-free | Stronger bases can accelerate the intramolecular Michael addition. L-proline is excellent for coumarin-3-carboxylate synthesis. |
| Solvent | Ethanol, Acetonitrile | Ethanol, Water, Dichloromethane | Solvent polarity can influence the stability of intermediates and transition states for each pathway. |
| Temperature | Often requires heating (e.g., 80°C) | Often proceeds rapidly at room temperature | The intramolecular Michael addition is typically a fast process with a low activation barrier. |
Protocol 1: Optimized Synthesis of Ethyl Coumarin-3-Carboxylate using L-Proline
This protocol is optimized for high yields of the coumarin product, avoiding chromene formation.
-
Setup: To a sealable reaction vial equipped with a magnetic stir bar, add salicylaldehyde (1.0 eq.), diethyl malonate (1.05 eq.), and L-proline (10 mol%).
-
Solvent: Add anhydrous ethanol as the solvent (approx. 0.25 M concentration relative to salicylaldehyde).
-
Reaction: Seal the vial and stir the mixture at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 18-24 hours.
-
Work-up: Upon completion, reduce the solvent volume by half using a rotary evaporator.
-
Purification: Cool the concentrated solution to 4 °C to induce crystallization. If needed, add diethyl ether to aid precipitation. Filter the pure crystalline product, wash with a small amount of cold ethanol, and dry under vacuum.
Guide 2: General Troubleshooting Workflow
When encountering low yields or significant byproduct formation, a systematic approach is crucial. Use the following workflow to diagnose and solve the issue.
References
-
Zare, F., et al. (2022). Pseudo four-component reaction of salicylaldehydes and cyclic ketones with two molecules of malononitrile: A facile and efficient way to synthesize 4-[2-(dicyanomethylene)cyclic or heterocyclic]-2-amino-4H-chromenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gosecka, M., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. International Journal of Molecular Sciences. Available at: [Link]
-
Gevorgyan, A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings. Available at: [Link]
-
Miri, R., et al. (2012). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Archiv der Pharmazie. Available at: [Link]
-
Gosecka, M., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. ResearchGate. Available at: [Link]
-
Oliveira, B. L., et al. (2022). Synthesis of 2-amino-4H-chromenes catalyst-free via sequential Knoevenagel-Michael reaction and evaluation of biological activity in tumor cells. ResearchGate. Available at: [Link]
-
Su, W-K., et al. (2007). L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Costa, M., et al. (2011). The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Al-Warhi, T. (2023). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
University of York. Dean-Stark. Chemistry Teaching Labs. Available at: [Link]
-
Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Available at: [Link]
-
Mondal, J., & Modak, A. (2016). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]
-
Green, I. R., & Kama, B. P. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. RSC Advances. Available at: [Link]
-
ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available at: [Link]
-
Maredza, A., et al. (2023). Synthesis of substituted coumarin derivatives from salicylaldehydes and ethyl acetoacetate. ResearchGate. Available at: [Link]
-
Pu, Y., et al. (2015). L-Proline Catalyzed Solvent-Free Knoevenagel Condensation for the Synthesis of 3-Substituted Coumarins. ResearchGate. Available at: [Link]
-
Goel, A., et al. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Molecules. Available at: [Link]
-
Zhang, Z-H., et al. (2011). L-proline-catalyzed Knoevenagel condensation in DES. ResearchGate. Available at: [Link]
-
Wei, S-H., et al. (2023). Study insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde and efficient synthesis of coumarin-3-carboxylate ester. Molecular Diversity. Available at: [Link]
-
Koleva, A. I., et al. (2019). Knoevenagel condensation reaction of salicylaldehyde (3a) with triethyl phosphono- acetate (4). ResearchGate. Available at: [Link]
-
Aslam, J., et al. (2013). Short communication: synthesis and applications of Coumarin. ResearchGate. Available at: [Link]
-
Bernardim, B., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings. Available at: [Link]
-
Sabitha, G., et al. (2006). Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Synthetic Communications. Available at: [Link]
-
Xu, S., et al. (2022). Combination of Knoevenagel Polycondensation and Water-Assisted Dynamic Michael-Addition-Elimination for the Synthesis of Vinylene-Linked 2D Conjugated Covalent Organic Frameworks. Angewandte Chemie. Available at: [Link]
-
University of York. Dean Stark Trap. Chemistry Teaching Labs. Available at: [Link]
-
Reddit User Post. (2020). An analogue of Dean-Stark trap for small scale. Reddit. Available at: [Link]
- Kulshrestha, R., et al. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benz
Stability issues of 2-Imino-2H-chromene-3-carboxamide under different conditions
Welcome to the Technical Support Center for 2-Imino-2H-chromene-3-carboxamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability, forced degradation studies, and the known reactivity of the iminocoumarin scaffold.
Frequently Asked Questions (FAQs)
Q1: My 2-imino-2H-chromene-3-carboxamide sample is showing a new peak in the HPLC chromatogram after storage in a methanol solution. What could be the cause?
A1: The appearance of a new peak upon storage in methanol, particularly if the solution is not strictly anhydrous or has been exposed to acidic or basic conditions, is likely due to solvolysis or hydrolysis. The imine functional group at the C2 position is susceptible to nucleophilic attack. In the presence of water, this can lead to the hydrolysis of the imine to the corresponding 2-oxo-2H-chromene-3-carboxamide (a coumarin derivative). If methanol is the nucleophile, a methoxy addition product could potentially form, though hydrolysis is the more common degradation pathway.[1][2] We recommend analyzing your sample by LC-MS to identify the mass of the new peak, which would help confirm its identity.
Q2: I've noticed a color change in my solid 2-imino-2H-chromene-3-carboxamide sample after accidental exposure to sunlight. Is this a concern?
A2: Yes, a color change upon exposure to light is a strong indicator of photodegradation. Coumarin-based structures are known to be photosensitive, and the extended conjugation in the 2-imino-2H-chromene ring system can make it susceptible to photolytic reactions.[3][4] This can lead to the formation of various degradation products, potentially through radical mechanisms or photocyclization reactions, which could significantly impact the compound's purity, potency, and safety profile.[5] It is crucial to store all 2-imino-2H-chromene-3-carboxamide derivatives protected from light.
Q3: What are the optimal pH conditions for storing solutions of 2-imino-2H-chromene-3-carboxamide?
A3: The stability of 2-imino-2H-chromene-3-carboxamide is highly pH-dependent. The imine linkage is prone to hydrolysis under both acidic and basic conditions.[1][2] Generally, a neutral to slightly acidic pH range (around pH 5-7) is expected to offer the best stability by minimizing both acid- and base-catalyzed hydrolysis. However, the optimal pH can be influenced by the specific substituents on the chromene ring and the carboxamide moiety. We strongly recommend performing a pH stability profile for your specific derivative to determine the optimal storage conditions.
Q4: Can I heat my 2-imino-2H-chromene-3-carboxamide derivative to aid dissolution?
A4: Caution should be exercised when heating 2-imino-2H-chromene-3-carboxamide derivatives. Thermal degradation can occur, especially at elevated temperatures. The stability will depend on the specific compound and the solvent used.[6] It is advisable to first attempt dissolution at room temperature using sonication. If heating is necessary, it should be done at the lowest possible temperature and for the shortest duration. A preliminary thermal stability study is recommended to understand the degradation profile of your compound.
Troubleshooting Guides
Issue 1: Unexpected Hydrolysis to the 2-Oxo-Coumarin Derivative
Symptoms:
-
Appearance of a new, often more polar, peak in the HPLC chromatogram.
-
Mass spectrometry data corresponding to the replacement of the C=NH group with a C=O group.
-
Changes in the UV-Vis spectrum.
Causality: The imine bond in the 2-imino-2H-chromene ring is an electrophilic center susceptible to nucleophilic attack by water. This hydrolysis is often catalyzed by acidic or basic conditions.[1][2] Protic solvents, even if nominally anhydrous, can contain trace amounts of water sufficient to cause degradation over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Detailed Protocol for Investigating Hydrolytic Stability:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7, 9, 10).
-
Sample Preparation: Prepare stock solutions of your 2-imino-2H-chromene-3-carboxamide in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 40 °C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. This will allow you to determine the pH of maximum stability.
Issue 2: Photodegradation and Sample Discoloration
Symptoms:
-
Visible color change of the solid or solution upon light exposure.
-
Appearance of multiple new peaks in the HPLC chromatogram, often with altered UV spectra.
-
Loss of potency or biological activity.
Causality: The chromophore of the 2-imino-2H-chromene system absorbs UV and visible light, which can promote the molecule to an excited state. This excited molecule can then undergo various reactions, including isomerization, cyclization, or reaction with oxygen to form photo-oxidative degradation products.[3][4][5]
Troubleshooting and Prevention:
Caption: Logic diagram for photodegradation issues.
Protocol for a Confirmatory Photostability Study (as per ICH Q1B guidelines): [3]
-
Sample Preparation: Prepare solutions of your compound in a photochemically inert solvent (e.g., acetonitrile/water). Prepare a solid sample by spreading a thin layer in a suitable container.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time intervals, analyze both the light-exposed and dark control samples by HPLC.
-
Evaluation: Compare the chromatograms to identify any degradation products formed due to light exposure.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability of the 2-imino-2H-chromene-3-carboxamide scaffold under various stress conditions. The actual degradation will depend on the specific substituents and experimental conditions.
| Stress Condition | Reagents and Conditions | Expected Degradation Pathway | Primary Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 40-60°C | Hydrolysis of the imine bond | 2-Oxo-2H-chromene-3-carboxamide |
| Base Hydrolysis | 0.1 M NaOH, 40-60°C | Hydrolysis of the imine and potentially the amide bond | 2-Oxo-2H-chromene-3-carboxamide, 2-Oxo-2H-chromene-3-carboxylic acid |
| Oxidative | 3% H₂O₂, Room Temp | Oxidation of the imine and/or aromatic ring | N-oxide derivatives, hydroxylated species |
| Thermal | 60-80°C, Solid State | Decomposition, potential rearrangement | To be determined experimentally |
| Photolytic | ICH Q1B conditions | Isomerization, dimerization, photo-oxidation | Complex mixture of products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products with varying polarities.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Detection: A photodiode array (PDA) detector is highly recommended to monitor the peak purity and to identify any changes in the UV spectra of the degradation products.
-
Forced Degradation: Subject the compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to generate degradation products.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Protocol 2: UPLC-MS Analysis for Degradation Product Identification
-
Sample Preparation: Prepare solutions of the degraded samples from the forced degradation studies.
-
UPLC Conditions: Utilize a UPLC system for faster and higher-resolution separations. A similar gradient to the HPLC method can be adapted with a shorter run time.
-
Mass Spectrometry: Couple the UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ion and its fragment ions.
-
Data Analysis: Use the accurate mass data to propose elemental compositions for the degradation products. Analyze the fragmentation patterns to elucidate their structures.
References
-
Ali, T. E., et al. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][3][5][6]diazaphosphinines and Chromeno[4,3-c][3][6]azaphosphole and Their Antioxidant and Cytotoxicity Properties. Heterocycles, 98(5), 681.
- ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Significance of Stability Studies on Degradation Product. (2020). Research Journal of Pharmacy and Technology, 13(9), 4483-4488.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 18-24.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Journal of Pharmaceutical and Biomedical Analysis, 225, 115206.
- REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor, 7(3).
- Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6).
- The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
- Routes of drug degred
- Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2019). Pharmaceutics, 11(5), 241.
- Iminocoumarin. (n.d.). In Wikipedia.
- Drug degradation p
- Influence of pH and light on the stability of some antioxidants. (1996). International Journal of Cosmetic Science, 18(3), 121-131.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
- Reactivity Trends in the Base Hydrolysis of 6 Nitro 2H chromen 2. (2015). Russian Journal of General Chemistry, 85(1), 163-168.
- Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. (2020). Mini-Reviews in Organic Chemistry, 17(6), 686-701.
- The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. (2020). Mini-Reviews in Organic Chemistry, 17(6), 686-701.
- Coumarin degradation and detoxification differs strongly in plants and... (2020). Plant and Cell Physiology, 61(1), 12-23.
- Photosensitization by coumarin derivatives. (1981).
- A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. (2011). Green Chemistry, 13(10), 2840-2845.
- Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (2020). Journal of Young Pharmacists, 12(3), 273-278.
- Assessment Criteria, Stability Protocol and Additional Specification Requirements. (n.d.). Contracts Finder.
- Stability Testing of Drug Substances and Drug Products. (1998). FDA.
- Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). Frontiers in Pharmacology, 7, 17.
- New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. (2014). European Journal of Medicinal Chemistry, 81, 145-152.
- Syllabus for Pharmacy (SCQP23). (n.d.).
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). The Scientific World Journal, 2014, 812604.
- Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical. (2021). Journal of Drug Delivery and Therapeutics, 11(1-s), 108-112.
- Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches. (2022). Molecules, 27(15), 4945.
- DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIM
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (2019). Journal of Agricultural and Food Chemistry, 67(10), 2896-2904.
- Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). Frontiers in Pharmacology, 7, 17.
- View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). AJPO Journals.
- Small Iminocoumarin Derivatives as Red Emitters: From Biological Imaging to Highly Photoluminescent Non-doped Micro- and Nanofibres. (2016). Chemistry - A European Journal, 22(42), 15029-15039.
- Oxidative functionalization of aliphatic and aromatic amino acid derivatives with H2O2 catalyzed by a nonheme imine based iron complex. (2018). RSC Advances, 8(34), 19144-19151.
- Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment. (2022).
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- 6. researchgate.net [researchgate.net]
Troubleshooting guide for the multi-component synthesis of chromenes
Welcome to the technical support center for the multi-component synthesis of chromenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these versatile and powerful reactions. Drawing from established literature and extensive laboratory experience, this resource provides in-depth, evidence-based solutions to frequently asked questions, ensuring your path to successful chromene synthesis is clear and efficient.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Yield Issues
Question 1: My multi-component reaction is resulting in a low yield of the desired chromene. What are the primary factors I should investigate?
Answer: Low yields in multi-component chromene synthesis can stem from several factors, often related to reaction kinetics and equilibria. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Loading: The catalyst is paramount. Its nature (acidic, basic, metallic, organocatalyst) and concentration directly influence reaction rates. For instance, in the synthesis of 2-amino-4H-chromenes, catalysts like piperidine, DABCO, or even green catalysts like sugar apple peel ash have been shown to be effective.[1][2] An insufficient amount of catalyst can lead to a sluggish reaction, while an excess may promote side product formation. It is recommended to perform a catalyst loading study, typically screening from 5 mol% to 20 mol%, to find the optimal concentration for your specific substrates.[3][4]
-
Solvent Selection: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction. While some reactions proceed well in polar protic solvents like ethanol, which can stabilize charged intermediates, others may benefit from aprotic solvents like acetonitrile or even solvent-free conditions.[2][5][6] Solvent-free reactions, often conducted at elevated temperatures, can be highly efficient and environmentally friendly.[2][3] A solvent screen is a critical step in optimization.
-
Reaction Temperature and Time: These two parameters are intrinsically linked. Many multi-component chromene syntheses are performed at room temperature, but some require heating to overcome activation energy barriers.[5][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times or excessive heat.
-
Reactant Stoichiometry and Purity: Ensure that the starting materials are pure and used in the correct stoichiometric ratios. An excess of one reactant, such as malononitrile, is sometimes used to drive the reaction to completion.[3] Impurities in the starting materials, especially in the aldehyde, can inhibit the catalyst or lead to unwanted side reactions.
Question 2: I am observing the formation of significant side products. What are the most common side reactions and how can I suppress them?
Answer: Side product formation is a common challenge in multi-component reactions due to the presence of multiple reactive species. The most prevalent side reactions include:
-
Knoevenagel Condensation Product: The initial step in many chromene syntheses is the Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile).[4][7] If the subsequent Michael addition and cyclization steps are slow, this intermediate can accumulate as a major side product. To mitigate this, ensure your catalyst is efficient in promoting the entire reaction cascade. Sometimes, changing the order of addition of reactants can also help.
-
Dimerization or Self-Condensation of Reactants: Active methylene compounds or aldehydes can undergo self-condensation under certain conditions, especially with strong bases or high temperatures. Using a milder catalyst or optimizing the reaction temperature can help minimize these side reactions.
-
Formation of Alternative Heterocyclic Scaffolds: Depending on the reactants and conditions, alternative cyclization pathways may become competitive. For example, in some cases, benzofurans can form as side products.[8] Careful selection of the catalyst and solvent system is key to directing the reaction towards the desired chromene scaffold.
To suppress side reactions, consider the following strategies:
-
Optimize Catalyst: Switch to a more selective catalyst. For example, organocatalysts can sometimes offer higher selectivity compared to simple inorganic bases.
-
Control Temperature: Running the reaction at a lower temperature can often increase selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.
-
Adjust Reactant Concentration: Operating at a higher concentration can sometimes favor the desired multi-component pathway over unimolecular or bimolecular side reactions of individual components.
Catalyst & Reagent-Specific Issues
Question 3: My catalyst appears to be inactive or its activity is diminishing upon reuse. What could be the cause and how can I address this?
Answer: Catalyst deactivation is a practical concern, especially with heterogeneous or reusable catalysts. The primary causes include:
-
Leaching of the Active Species: For supported catalysts, the active catalytic species may leach into the reaction medium, leading to a loss of activity over subsequent cycles.[9] Performing a hot filtration test can help determine if leaching is occurring.
-
Poisoning of Catalytic Sites: Impurities in the reactants or solvent, or even the product itself, can adsorb onto the active sites of the catalyst and block them. Ensuring the purity of all reaction components is crucial.
-
Structural Degradation: The catalyst's physical or chemical structure may change under the reaction conditions (e.g., high temperature, aggressive solvents), leading to a loss of activity. Characterization of the used catalyst (e.g., by XRD, FT-IR) can provide insights into any structural changes.
Strategies for Mitigation:
-
Catalyst Support and Immobilization: Choose a robust support material and a strong immobilization technique for heterogeneous catalysts to minimize leaching.
-
Reaction Conditions: Operate under the mildest possible conditions (temperature, solvent) that still afford a good yield to preserve the catalyst's integrity.
-
Catalyst Regeneration: Some catalysts can be regenerated. For example, a simple wash with an appropriate solvent or a calcination step might restore activity. The specific regeneration protocol will depend on the nature of the catalyst.
Question 4: I am working with a photocatalyzed multi-component synthesis of chromenes and the reaction is not proceeding as expected. What are the critical parameters to check?
Answer: Photocatalyzed reactions introduce a unique set of variables that need careful control for successful outcomes.
-
Light Source: Ensure that the wavelength of your light source (e.g., green LED) is appropriate to excite your photocatalyst.[9][10] The intensity of the light source is also a critical parameter; an insufficient photon flux will result in a slow reaction.
-
Photocatalyst Stability: Some photocatalysts can degrade upon prolonged exposure to light. It's important to use a photostable catalyst. You can assess this by monitoring the reaction over time and checking for any changes in the catalyst's appearance or performance in subsequent runs.[9]
-
Oxygen and Reactive Oxygen Species (ROS): Many photocatalytic reactions involve the generation of reactive oxygen species like superoxide radicals (˙O2−) and hydroxyl radicals (OH˙).[9][10] The presence or absence of oxygen can therefore be critical. Some reactions are performed under an open-air atmosphere to utilize atmospheric oxygen.[10]
-
Solvent and Substrate Quenching: The solvent or even the substrates themselves can quench the excited state of the photocatalyst, preventing it from participating in the desired reaction. Choosing a solvent that does not absorb at the excitation wavelength and is inert under the reaction conditions is important.
Experimental Protocols & Data
Table 1: Optimization of Reaction Conditions for a Typical 2-Amino-4H-chromene Synthesis
This table summarizes the effect of different catalysts and solvents on the yield of a model reaction between an aromatic aldehyde, malononitrile, and a phenolic component.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine (10) | Ethanol | Reflux | 5 | 85 | [2] |
| 2 | DABCO (10) | Solvent-free | 100 | 0.5 | 95 | [2] |
| 3 | L-Proline (20) | Ethanol | Room Temp | 8 | 92 | [6] |
| 4 | Sugar Apple Peel Ash (15 mg) | Ethanol | Reflux | 1 | 92 | [1] |
| 5 | MNPs@Cu (10 mg) | Solvent-free | 90 | 0.25 | 96 | [3] |
Protocol: General Procedure for the Synthesis of 2-Amino-4H-chromenes
-
To a mixture of an aromatic aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol), add the phenolic component (e.g., 4-hydroxycoumarin or dimedone, 1 mmol).[3]
-
Add the chosen catalyst (e.g., DABCO, 10 mol%) to the reaction mixture.[2]
-
If performing the reaction under solvent-free conditions, heat the mixture to the optimized temperature (e.g., 90-100 °C) with stirring.[2][3] If using a solvent, add the solvent (e.g., ethanol, 5 mL) and stir at the optimized temperature (room temperature or reflux).[5][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if the reaction was performed solvent-free, add ethanol to the cooled mixture to precipitate the product. If a solvent was used, the product may precipitate upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chromene derivative.
Mechanistic Insights & Troubleshooting Logic
A general understanding of the reaction mechanism is invaluable for troubleshooting. The multi-component synthesis of 2-amino-4H-chromenes typically proceeds through a domino Knoevenagel-Michael addition-cyclization sequence.
Caption: Troubleshooting workflow for low yield and side product formation in chromene synthesis.
This diagram illustrates that if the Knoevenagel condensation is fast but the subsequent Michael addition or cyclization is slow, the arylidenemalononitrile intermediate may accumulate as a side product.[7] Low yields can often be traced back to suboptimal conditions for any of the key steps in this cascade.
By systematically evaluating each component of your reaction setup and understanding the underlying chemical principles, you can effectively troubleshoot and optimize your multi-component synthesis of chromenes.
References
-
One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Taylor & Francis Online. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of chromenederivatives a. ResearchGate. Available at: [Link]
-
One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate. PMC - NIH. Available at: [Link]
-
Optimization of reaction conditions for the synthesis of 2-amino-3-cyano-4H-chromenes. ResearchGate. Available at: [Link]
-
Biowaste-Derived Heterogeneous Catalyst for the One-Pot Multicomponent Synthesis of Diverse and Densely Functionalized 2-Amino-4H-Chromenes. Taylor & Francis Online. Available at: [Link]
-
One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. PMC - NIH. Available at: [Link]
-
Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry. Available at: [Link]
-
ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie. Available at: [Link]
-
An Efficient and More Sustainable One-Step Continuous-Flow Multicomponent Synthesis Approach to Chromene Derivatives. AKJournals. Available at: [Link]
-
Scheme 2 Plausible mechanism for the chromene synthesis. ResearchGate. Available at: [Link]
-
Optimization of Reaction Conditions.[a]. ResearchGate. Available at: [Link]
-
Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. ResearchGate. Available at: [Link]
-
Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. Available at: [Link]
-
An efficient and more sustainable one-step continuous-flow multicomponent synthesis approach to chromene derivatives. SciSpace. Available at: [Link]
-
Synthesis of chromene and its derivatives. ResearchGate. Available at: [Link]
-
Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst. RSC Publishing. Available at: [Link]
-
Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. PMC - NIH. Available at: [Link]
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- 2. Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol – Oriental Journal of Chemistry [orientjchem.org]
- 7. akjournals.com [akjournals.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of 2-Imino-2H-chromene-3-carboxamide for Preclinical Studies
Welcome to the technical support center for the scalable synthesis of 2-imino-2H-chromene-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to produce this valuable scaffold in quantities suitable for preclinical evaluation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful and scalable synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2-imino-2H-chromene-3-carboxamide. Each problem is presented with potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: I am following a standard protocol (e.g., Knoevenagel condensation of a salicylaldehyde derivative and an N-substituted 2-cyanoacetamide) but am observing a very low yield of the desired 2-imino-2H-chromene-3-carboxamide. What could be the issue?
Answer:
Low product yield is a common challenge that can often be traced back to several key factors related to reactants, reaction conditions, or work-up procedures.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Poor Quality of Starting Materials | The purity of your salicylaldehyde derivative and N-substituted 2-cyanoacetamide is paramount. Aldehydes can oxidize to carboxylic acids, and 2-cyanoacetamides can hydrolyze over time. Solution: Confirm the purity of your starting materials via NMR or melting point analysis. If necessary, purify the salicylaldehyde by distillation or recrystallization. |
| Ineffective Catalyst | The Knoevenagel condensation is a base-catalyzed reaction. The choice and amount of catalyst are critical.[1][2] Solution: If using a weak base like piperidine or sodium acetate, ensure it is fresh and anhydrous. Consider screening other bases. For a more environmentally friendly and potentially more active catalyst system, an aqueous solution of sodium carbonate or bicarbonate has been shown to be effective.[3] |
| Suboptimal Reaction Temperature | While many procedures are conducted at room temperature, the optimal temperature can be substrate-dependent. Solution: If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor the reaction closely by TLC to avoid side product formation at elevated temperatures. |
| Incorrect Solvent | The solvent plays a crucial role in solubilizing the reactants and stabilizing the intermediates. Solution: Ethanol is a common solvent for this reaction. If solubility is an issue, consider alternative solvents like isopropanol or dioxane.[4] For greener synthesis, a water-ethanol mixture has also been successfully employed.[5] |
| Premature Product Precipitation | In some cases, the product may precipitate from the reaction mixture, potentially halting the reaction by coating the starting materials. Solution: If precipitation is observed early on, consider adding more solvent to maintain a homogenous solution. |
Issue 2: Formation of a Yellow/Orange Side Product (2-Oxo-2H-chromene-3-carboxamide)
Question: My final product is contaminated with a significant amount of a yellow or orange compound, which I suspect is the corresponding 2-oxo (coumarin) derivative. How can I prevent this and purify my desired imino-chromene?
Answer:
The formation of the 2-oxo-2H-chromene-3-carboxamide is a common issue, as the imino group is susceptible to hydrolysis, especially under acidic or prolonged heating conditions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Acidic Conditions During Work-up or Purification | The imine bond is labile in the presence of acid and water, leading to hydrolysis to the corresponding ketone (the 2-oxo-chromene).[3] Solution: During the work-up, avoid acidic washes. Use neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution) for extractions. For purification by column chromatography, use a neutral mobile phase (e.g., hexane/ethyl acetate) and avoid acidic additives. |
| Prolonged Reaction Times or High Temperatures | Extended reaction times or excessive heat can promote the hydrolysis of the imino group, especially if there is residual water in the reaction mixture. Solution: Monitor the reaction progress by TLC and stop the reaction as soon as the starting materials are consumed. Use moderate temperatures and ensure your solvents are anhydrous if hydrolysis is a persistent issue. |
| Purification Strategy | The 2-oxo derivative often has a similar polarity to the desired 2-imino product, making separation by column chromatography challenging. Solution: If the amount of the 2-oxo impurity is small, careful column chromatography with a shallow solvent gradient may be effective. Alternatively, recrystallization can sometimes selectively crystallize the desired product, leaving the impurity in the mother liquor. Consider a solvent system like ethanol/water or ethyl acetate/hexane for recrystallization. |
Issue 3: Difficulty with Product Purification and Isolation
Question: My crude product is an oil or a sticky solid that is difficult to handle and purify. What are the best practices for isolating a pure, crystalline product?
Answer:
The physical properties of the crude product can be influenced by residual solvents, impurities, or the inherent nature of the molecule.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Residual Solvent | High-boiling point solvents like DMF or DMSO can be difficult to remove and can result in an oily product. Solution: If possible, choose a lower-boiling point solvent for the reaction. If a high-boiling solvent is necessary, use a high-vacuum pump and gentle heating to remove it. Co-evaporation with a lower-boiling solvent like toluene can also be effective. |
| Amorphous Product | Some 2-imino-2H-chromene-3-carboxamides may be inherently amorphous or slow to crystallize. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product (if available) can also initiate crystallization. Sonication of the solution can sometimes promote nucleation. |
| Recrystallization Solvent Selection | Choosing the right solvent system is crucial for obtaining a crystalline product. Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane). |
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the scalable synthesis of 2-imino-2H-chromene-3-carboxamide.
Q1: What is the most common and scalable method for synthesizing 2-imino-2H-chromene-3-carboxamides?
A1: The most widely used and scalable approach is the Knoevenagel condensation of an appropriately substituted salicylaldehyde with an N-substituted 2-cyanoacetamide.[2][3] This reaction is typically a one-pot synthesis that proceeds under mild conditions and often results in good to excellent yields. The use of readily available and inexpensive starting materials makes it suitable for scale-up.
Q2: How does the choice of substituents on the salicylaldehyde and the N-substituted 2-cyanoacetamide affect the reaction?
A2: The electronic nature of the substituents can influence the reaction rate. Electron-withdrawing groups on the salicylaldehyde ring can make the aldehyde carbonyl more electrophilic, potentially accelerating the initial condensation step. Conversely, electron-donating groups may slow it down. The substituent on the 2-cyanoacetamide can also have steric and electronic effects, but the reaction is generally tolerant of a wide range of functional groups.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes, several greener methods have been reported. One approach involves using an aqueous solution of sodium carbonate or sodium bicarbonate as the catalyst at room temperature, which avoids the use of organic bases and solvents.[3] Another study demonstrated the use of pyridine-2-carboxylic acid as a catalyst in a water-ethanol mixture, which also aligns with the principles of green chemistry.[5]
Q4: What analytical techniques are essential for characterizing the final product?
A4: For complete characterization, a combination of spectroscopic methods is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is crucial for confirming the structure of the molecule. Key signals to look for in ¹H NMR include the imino proton (which can sometimes exchange with deuterium), the amide proton, and the aromatic protons.[6][7]
-
Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, such as the C=N (imine), C=O (amide), and N-H bonds.
-
Mass Spectrometry (MS): This confirms the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Q5: How stable is 2-imino-2H-chromene-3-carboxamide, and what are the recommended storage conditions?
A5: As discussed in the troubleshooting section, the imino group is susceptible to hydrolysis, particularly in the presence of acid and moisture. Therefore, the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
III. Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and purification of 2-imino-2H-chromene-3-carboxamide.
Protocol 1: Scalable Synthesis via Knoevenagel Condensation
This protocol is adapted from established literature methods and is suitable for scaling up.[2][3]
Materials:
-
Substituted Salicylaldehyde (1.0 eq)
-
N-substituted 2-cyanoacetamide (1.0 eq)
-
Piperidine (0.1 eq) or Sodium Acetate (1.2 eq)
-
Ethanol (or Isopropanol)
-
Glacial Acetic Acid (if using sodium acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (1.0 eq), N-substituted 2-cyanoacetamide (1.0 eq), and ethanol.
-
If using piperidine, add it dropwise to the stirred solution at room temperature. If using sodium acetate, add it along with glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux (monitor by TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.
Protocol 2: Purification by Recrystallization
-
Transfer the crude 2-imino-2H-chromene-3-carboxamide to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or store it in a refrigerator.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
IV. Visualizations
Reaction Mechanism
The synthesis proceeds via a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization.
Caption: Knoevenagel condensation and cyclization mechanism.
Experimental Workflow
A typical workflow for the synthesis and purification of 2-imino-2H-chromene-3-carboxamide.
Caption: Scalable synthesis and purification workflow.
Troubleshooting Decision Tree
A decision tree to help diagnose and solve common synthesis problems.
Caption: Troubleshooting decision tree for synthesis.
V. References
-
Ali, T. E., El-Shaaer, H. M., & Mohamed, S. M. (2020). The Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio) Amides. Mini-Reviews in Organic Chemistry, 18(6). Available at: [Link]
-
Meshcheryakova, A. A., Konstantinova, E. A., Melkonyan, K. A., Khrustaleva, A. A., & Sorokin, V. V. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings, 14(1), 100. Available at: [Link]
-
El-Dean, A. M. K., El-Adasy, A. A. A., & El-Gyar, S. A. (2019). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. Journal of Heterocyclic Chemistry, 56(8), 2269-2278. Available at: [Link]
-
Kaur, H., Kumar, S., & Singh, I. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. Available at: [Link]
-
Chate, A. V., Shinde, P. V., & Shingare, M. S. (2022). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 12(30), 19373-19381. Available at: [Link]
-
Konstantinova, E. A., Melkonyan, K. A., Meshcheryakova, A. A., & Sorokin, V. V. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. Molbank, 2024(1), M1800. Available at: [Link]
-
Fassihi, A., et al. (2021). Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. Polycyclic Aromatic Compounds, 1-15. Available at: [Link]
-
Kidwai, M., & Saxena, S. (2007). A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides. Green Chemistry, 9(12), 1334-1336. Available at: [Link]
-
Ali, T. E., El-Shaaer, H. M., & Abd-Elmonsef, M. M. S. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. Synthetic Communications, 49(20), 2982-2999. Available at: [Link]
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- 3. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activity of 2-Imino-2H-chromene-3-carboxamides and Doxorubicin
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of anticancer drug development, the quest for novel compounds with high efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2-imino-2H-chromene-3-carboxamide core has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the cytotoxic activity of 2-imino-2H-chromene-3-carboxamide derivatives against the well-established chemotherapeutic agent, doxorubicin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapies.
Introduction: Two Molecules, One Goal
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed in the treatment of a wide array of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and ultimately, apoptotic cell death.[2][3] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[2]
In contrast, 2-imino-2H-chromene-3-carboxamides represent a newer class of synthetic compounds that have demonstrated significant cytotoxic potential against various cancer cell lines.[4] These compounds are attractive due to their synthetic accessibility and the potential for structural modifications to optimize their activity and selectivity. While the exact mechanism of action is still under investigation, evidence suggests that some derivatives may exert their effects through the inhibition of enzymes such as aldo-keto reductases (AKRs) and cyclooxygenases (COXs).[5][6][7]
This guide will delve into a direct comparison of the cytotoxic profiles of these two classes of compounds, supported by experimental data. We will explore their mechanisms of action and provide a detailed protocol for assessing cytotoxicity, empowering researchers to make informed decisions in their drug discovery endeavors.
Comparative Cytotoxic Activity: A Data-Driven Analysis
The efficacy of a cytotoxic agent is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency.
Several studies have evaluated the cytotoxic activity of 2-imino-2H-chromene-3-carboxamide derivatives against various cancer cell lines and compared them to doxorubicin. The data presented below is a synthesis of findings from the available scientific literature. It is important to note that direct comparisons of the unsubstituted parent 2-imino-2H-chromene-3-carboxamide with doxorubicin are limited in the literature; therefore, the following tables primarily feature data from substituted derivatives.
Table 1: Comparative in vitro Cytotoxicity (IC50) of a Phosphorus-Containing 2-Imino-2H-chromene-3-carboxamide Derivative and Doxorubicin
| Compound/Drug | HepG-2 (Liver) | HCT-116 (Colon) | A-549 (Lung) | MCF-7 (Breast) |
| Chromeno[4,3-c][8][9]azaphosphole derivative (Compound 5) | 4.96 µg/mL | 6.11 µg/mL | 7.44 µg/mL | 5.82 µg/mL |
| Doxorubicin | 0.426 µg/mL | 0.455 µg/mL | 0.493 µg/mL | 0.438 µg/mL |
Data sourced from Ali et al. (2019).[10]
Table 2: In vitro Cytotoxicity (IC50) of a Novel 2-Imino-2H-chromene-3-(N-aryl)carboxamide Derivative
| Compound | A-549 (Lung) | Caco-2 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) |
| Compound VIa | 0.9 µM | 9.9 µM | 8.5 µM | 35.0 µM |
Data sourced from an anticancer agent study (2017).[4]
From the data in Table 1, it is evident that while the investigated 2-imino-2H-chromene-3-carboxamide derivative exhibits significant cytotoxic activity, doxorubicin is considerably more potent across all tested cell lines, with IC50 values that are approximately 10-fold lower.[10] However, the data in Table 2 demonstrates that other derivatives of the same scaffold can exhibit potent activity, with an IC50 value in the sub-micromolar range against the A-549 lung cancer cell line.[4] This highlights the potential for optimizing the 2-imino-2H-chromene-3-carboxamide structure to achieve high potency.
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The divergent chemical structures of doxorubicin and 2-imino-2H-chromene-3-carboxamides translate into distinct mechanisms of inducing cell death. Understanding these differences is crucial for identifying potential synergistic combinations and predicting resistance mechanisms.
Doxorubicin: A Multi-pronged Assault on Cellular Integrity
Doxorubicin's cytotoxic effects are multifaceted, primarily revolving around its interaction with DNA and the generation of reactive oxygen species (ROS).[][3]
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[2] This distorts the DNA structure and interferes with DNA replication and transcription. Furthermore, doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication. This "poisoning" of topoisomerase II leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage that triggers apoptosis.[2][3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[] This surge in oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects. However, this mechanism is also strongly implicated in the cardiotoxicity associated with doxorubicin.
Doxorubicin's dual mechanism of action.
2-Imino-2H-chromene-3-carboxamides: Targeting Key Cellular Enzymes
The mechanism of action for 2-imino-2H-chromene-3-carboxamides is less definitively established than that of doxorubicin and appears to be dependent on the specific substitutions on the chromene core. However, emerging research points towards the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Inhibition of Aldo-Keto Reductases (AKRs): Several studies have suggested that iminochromene derivatives can act as inhibitors of AKR family members, such as AKR1B10.[6] AKRs are involved in various cellular processes, including the biosynthesis of steroid hormones and the detoxification of aldehydes. In some cancers, the overexpression of certain AKRs is associated with poor prognosis and drug resistance. By inhibiting these enzymes, 2-imino-2H-chromene-3-carboxamides may disrupt critical metabolic pathways in cancer cells, leading to cell cycle arrest and apoptosis.[11][12]
-
Inhibition of Cyclooxygenase (COX) Enzymes: More recent evidence has implicated N-aryl iminochromenes as inhibitors of COX-1 and COX-2 enzymes.[7][13] These enzymes are crucial for the production of prostaglandins, which are involved in inflammation and have been shown to promote cancer cell proliferation, angiogenesis, and metastasis. Inhibition of COX enzymes is a well-established strategy in cancer prevention and treatment.
Potential mechanisms of 2-imino-2H-chromene-3-carboxamides.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Assessment
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for the Sulforhodamine B (SRB) assay, a reliable and cost-effective method for measuring drug-induced cytotoxicity.[14][15] This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a quantitative measure of cell biomass.[8][9]
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (2-imino-2H-chromene-3-carboxamides and doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow of the Sulforhodamine B (SRB) assay.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the cytotoxic properties of 2-imino-2H-chromene-3-carboxamides and the established chemotherapeutic agent, doxorubicin. While doxorubicin remains a highly potent cytotoxic drug, the significant and tunable anticancer activity of the 2-imino-2H-chromene-3-carboxamide scaffold makes it a compelling area for further investigation.
The distinct mechanisms of action of these two classes of compounds present exciting opportunities for future research. For instance, the potential for 2-imino-2H-chromene-3-carboxamides to overcome doxorubicin resistance, or to act synergistically with it, warrants exploration. Furthermore, the development of derivatives with improved potency and selectivity for cancer-specific enzyme targets could lead to therapies with a wider therapeutic window and reduced off-target toxicities.
As our understanding of the molecular drivers of cancer continues to expand, the rational design and rigorous evaluation of novel cytotoxic agents, such as the 2-imino-2H-chromene-3-carboxamides, will be instrumental in advancing the field of oncology and improving patient outcomes.
References
- Kasinski, A. L., et al. (2015). Sulforhodamine B (SRB)
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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ClinPGx. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Ali, T. E., et al. (2019). Reaction of 2-imino-2H-chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties.
- Anticancer Agents in Medicinal Chemistry. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92.
- Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Deriv
-
Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]
- Ali, T. E., et al. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties.
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]
- Bocci, G., et al. (2013). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Journal of Clinical Oncology, 31(10_suppl), e13551-e13551.
-
Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]
-
Ali, T. E., et al. (2019). Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][8][9][16]diazaphosphinines and Chromeno[4,3-c][8][9]azaphosphole and Their Antioxidant and Cytotoxicity Properties. Heterocycles, 98(5), 633.
-
ResearchGate. (n.d.). 2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. Retrieved from [Link]
- Endo, S., et al. (2015). Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. Organic & Biomolecular Chemistry, 13(21), 5974-5985.
- Rižner, T. L. (2011). Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. Current Medicinal Chemistry, 18(15), 2244-2266.
- Lawrence, H. R., et al. (2011). Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships. Journal of Medicinal Chemistry, 54(17), 6049-6062.
- Nguyen, H. T., et al. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Advances, 11(49), 30979-30988.
- Tatipamula, V. B., et al. (2021). N-Aryl iminochromenes inhibit cyclooxygenase enzymes via π–π stacking interactions and present a novel class of anti-inflammatory drugs. RSC Advances, 11(49), 30979-30988.
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A Comparative Analysis of 2-Imino-2H-chromene-3-carboxamide Derivatives and 5-Fluorouracil in Colon Cancer Cells
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of colorectal cancer therapeutics, the search for novel compounds with improved efficacy and selectivity remains a paramount objective. This guide provides a detailed, objective comparison between the established chemotherapeutic agent, 5-fluorouracil (5-FU), and a promising class of emerging compounds, the 2-imino-2H-chromene-3-carboxamide derivatives. Drawing upon available experimental data, we will dissect their mechanisms of action, compare their cytotoxic profiles, and provide detailed protocols for key comparative experiments.
At a Glance: Key Distinctions
| Feature | 2-Imino-2H-chromene-3-carboxamide Derivatives | 5-Fluorouracil (5-FU) |
| Primary Mechanism | Varied; includes tubulin polymerization inhibition and aldoketoreductase inhibition (proposed) | Thymidylate synthase inhibition, RNA and DNA damage |
| Cell Cycle Arrest | Primarily G2/M phase (observed for some derivatives) | Primarily S-phase |
| Apoptotic Pathway | Intrinsic and extrinsic pathways implicated | Intrinsic and extrinsic pathways, often p53-dependent |
| Clinical Status | Preclinical | Standard-of-care chemotherapy |
Delving into the Mechanisms of Action
The fundamental difference in the anticancer activity of these two classes of compounds lies in their molecular targets and the subsequent cellular responses they trigger.
5-Fluorouracil: A Multi-pronged Attack on Nucleic Acid Metabolism
5-Fluorouracil, a fluorinated pyrimidine analog, has been a cornerstone of colorectal cancer treatment for decades. Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis.[1] Upon intracellular conversion to its active metabolites, 5-FU exerts its effects through three main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to a "thymineless death."[1]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and protein synthesis.[2]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.
Recent research has also highlighted the significant role of RNA damage in the efficacy of 5-FU against gastrointestinal cancers. This RNA-centric mechanism involves the disruption of ribosomal RNA (rRNA) production, leading to impaired protein synthesis and ultimately, apoptosis.
dot
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol:
-
Cell Seeding: Seed colon cancer cells (e.g., HCT-116, HT-29, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the 2-imino-2H-chromene-3-carboxamide derivatives and 5-fluorouracil in culture medium. Replace the existing medium with the medium containing the compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
dot
Caption: Workflow for Western Blot Analysis of Apoptotic Markers.
Protocol:
-
Cell Lysis: Treat cells with the compounds, harvest, and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2). Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of the target proteins between different treatment groups.
Conclusion and Future Directions
The comparative analysis of 2-imino-2H-chromene-3-carboxamide derivatives and 5-fluorouracil reveals a fascinating dichotomy in their anticancer strategies against colon cancer cells. While 5-FU remains a clinical stalwart with a well-characterized, multi-faceted mechanism targeting nucleic acid synthesis, the emerging chromene derivatives offer the potential for novel mechanisms of action, such as tubulin polymerization inhibition, that could be exploited to overcome resistance to traditional chemotherapies.
The promising in vitro cytotoxicity of certain 2-imino-2H-chromene-3-carboxamide derivatives, in some cases surpassing that of 5-FU, underscores the need for further investigation. Future research should focus on:
-
Elucidating the precise molecular targets of the most potent chromene derivatives in colon cancer cells.
-
Conducting head-to-head in vivo studies to compare the efficacy and toxicity of these compounds with 5-FU in preclinical models of colon cancer.
-
Exploring combination therapies that leverage the distinct mechanisms of action of these two classes of compounds to achieve synergistic anticancer effects.
By continuing to explore and understand these novel chemical entities, the scientific community can pave the way for the development of more effective and targeted therapies for colorectal cancer.
References
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Nita, M. E., et al. (1998). 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins. British journal of cancer, 78(8), 986–992. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]
-
Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569. [Link]
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Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on its Pharmaceutical and Medical Aspects. Current pharmaceutical design, 27(4), 539–551. [Link]
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Nita, M. E., et al. (1998). 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins. British journal of cancer, 78(8), 986–992. [Link]
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Mhaidat, N. M., Bouklihacene, M., & Thorne, R. F. (2016). 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. Oncology letters, 11(1), 743–748. [Link]
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Nita, M. E., et al. (1998). 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins. British Journal of Cancer, 78(8), 986-992. [Link]
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Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Kurz, E. U., & Wilson, J. H. (2011). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 747, 43–52. [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of Chromene Derivatives and Streptomycin: A Guide for Researchers
In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount objective for the scientific community. Among the vast array of synthetic and natural compounds, chromene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of chromene derivatives against streptomycin, a well-established aminoglycoside antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, antimicrobial spectra, and the experimental methodologies used for their evaluation.
Introduction: The Contenders in Antimicrobial Warfare
Streptomycin: The Veteran Aminoglycoside
First isolated in 1943 from Streptomyces griseus, streptomycin was the first antibiotic effective against tuberculosis and remains a crucial tool in modern medicine.[1] It belongs to the aminoglycoside class of antibiotics and exerts its bactericidal effect by irreversibly binding to the 16S rRNA of the 30S ribosomal subunit in bacteria.[1][2] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately, bacterial cell death.[1][3] Streptomycin has a broad spectrum of activity, particularly against Gram-negative bacteria, but its use can be associated with significant side effects and the development of bacterial resistance.[1][4]
Chromene Derivatives: A Versatile Scaffold for New Antimicrobials
Chromenes, also known as benzopyrans, are a large and diverse family of oxygen-containing heterocyclic compounds found in numerous natural products and synthesized for various pharmacological applications.[5][6][7] Their antimicrobial properties are of significant interest due to their varied mechanisms of action, which can differ from conventional antibiotics.[8][9] Some chromene derivatives have been shown to inhibit bacterial cell wall synthesis, while others target DNA replication and other essential cellular processes.[8] This multiplicity of targets makes them attractive candidates for combating drug-resistant microbial strains.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The true measure of an antimicrobial agent's potential lies in its performance against a range of clinically relevant pathogens. The following tables summarize the available experimental data, primarily Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Table 1: Comparative MIC Values (µg/mL) of Chromene Derivatives and Streptomycin against Gram-Positive Bacteria
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Listeria monocytogenes | Reference(s) |
| Streptomycin | Varies (strain dependent) | Varies (strain dependent) | Varies (strain dependent) | [1][4] |
| 4-Butylamino-chromen-2-one | >1000 µg/mL | Not Tested | Not Tested | [1] |
| 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | >1000 µg/mL | Not Tested | Not Tested | [1] |
| Azo Chromophore Derivative 4b | 3.9 | Not Tested | Not Tested | [10] |
| Azo Chromophore Derivative 4c | 0.49 | Not Tested | Not Tested | [10] |
| Azo Chromophore Derivative 13e | 0.007 | Not Tested | Not Tested | [10] |
| Azo Chromophore Derivative 13i | 3.9 | Not Tested | Not Tested | [10] |
| Tri-halogenated 3-nitro-2H-chromene 5s | 4 | Not Tested | Not Tested |
*Note: The study reported the activity at concentrations of 1, 3, and 5 mg/mL, with varying degrees of bacteriostatic and bactericidal activity observed. The MIC is likely very high.
Table 2: Comparative MIC Values (µg/mL) of Chromene Derivatives and Streptomycin against Gram-Negative Bacteria
| Compound/Drug | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Salmonella typhimurium | Reference(s) |
| Streptomycin | Varies (strain dependent) | Varies (strain dependent) | Varies (strain dependent) | Varies (strain dependent) | [1][4] |
| 4-Butylamino-chromen-2-one | >1000 µg/mL | >1000 µg/mL | Not Tested | Not Tested | [1] |
| 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride | >1000 µg/mL | >1000 µg/mL | Not Tested | Not Tested | [1] |
| Azo Chromophore Derivative 4b | >500 | Not Tested | >500 | Not Tested | [10] |
| Azo Chromophore Derivative 4c | >500 | Not Tested | >500 | Not Tested | [10] |
| Azo Chromophore Derivative 13e | >500 | Not Tested | >500 | Not Tested | [10] |
| Azo Chromophore Derivative 13i | >500 | Not Tested | >500 | Not Tested | [10] |
| Chromene-sulfonamide hybrid 6b | Lower MIC values reported | Not Tested | Not Tested | Not Tested | |
| Chromene-sulfonamide hybrid 8b | Lower MIC values reported | Not Tested | Not Tested | Not Tested |
*Note: The study reported the activity at concentrations of 1, 3, and 5 mg/mL, with varying degrees of bacteriostatic and bactericidal activity observed. The MIC is likely very high.
From the available data, it is evident that the antimicrobial efficacy of chromene derivatives is highly dependent on their specific chemical structure. While some derivatives show limited activity, others, particularly certain azo chromophores and halogenated nitrochromenes, exhibit potent activity against Gram-positive bacteria, with MIC values significantly lower than what is often observed for streptomycin against resistant strains.[10] The activity against Gram-negative bacteria appears to be more challenging for the tested chromene derivatives, a common trend for many novel antimicrobial candidates.
Mechanistic Showdown: How They Inhibit Microbial Growth
A key differentiator between these two classes of antimicrobials is their mode of action. Understanding these mechanisms is crucial for predicting their spectrum of activity, potential for resistance development, and opportunities for synergistic combinations.
Streptomycin's Targeted Assault on Protein Synthesis
Streptomycin's mechanism is well-defined. It targets the bacterial ribosome, a complex and highly conserved cellular machine. By binding to the 30S subunit, it disrupts the fidelity of protein synthesis, leading to a cascade of events that are ultimately lethal to the bacterium.
Figure 1: Mechanism of Action of Streptomycin. This diagram illustrates how streptomycin inhibits bacterial protein synthesis, leading to cell death.
Chromene Derivatives: A Multi-pronged Attack
Unlike streptomycin's singular focus, the chromene scaffold allows for a wide range of structural modifications, leading to a diversity of antimicrobial mechanisms. This is a significant advantage in the face of growing antibiotic resistance.
Figure 2: Diverse Mechanisms of Action of Chromene Derivatives. This diagram showcases the multiple ways chromene derivatives can exert their antimicrobial effects.
Experimental Protocols: The Foundation of Reliable Data
The comparative data presented in this guide is derived from standardized and validated antimicrobial susceptibility testing methods. The two most common and reliable methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Assay: A Qualitative Assessment
This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent. A standardized inoculum of the test organism is spread evenly over the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a known concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Figure 3: Experimental Workflow for the Kirby-Bauer Disk Diffusion Assay. A step-by-step visualization of the disk diffusion method for antimicrobial susceptibility testing.
Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[9] This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism.[9] After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the chromene derivative or streptomycin in a suitable solvent to create a high-concentration stock solution. Sterilize by filtration if necessary.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in Mueller-Hinton broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Reading the MIC: After incubation, visually determine the lowest concentration of the antimicrobial agent that shows no visible bacterial growth (no turbidity). This concentration is the MIC.
Conclusion and Future Perspectives
The comparative analysis reveals that while streptomycin remains a potent and clinically relevant antibiotic, particularly for certain Gram-negative infections, the emergence of resistance necessitates the development of new antimicrobial agents. Chromene derivatives represent a highly versatile and promising scaffold for this purpose. Certain derivatives have demonstrated exceptional potency against Gram-positive bacteria, including strains that may be resistant to conventional antibiotics.
The diverse mechanisms of action exhibited by chromene derivatives are a significant advantage. By targeting different cellular pathways than traditional antibiotics, they have the potential to be effective against multidrug-resistant pathogens and may be less prone to the rapid development of resistance.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the chromene scaffold for enhanced potency and a broader spectrum of activity, particularly against Gram-negative bacteria.
-
Mechanism of Action Studies: To elucidate the precise molecular targets of the most potent chromene derivatives.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of lead compounds in animal models.
-
Synergy Studies: To investigate the potential for combining chromene derivatives with existing antibiotics to enhance their efficacy and combat resistance.
The continued exploration of chromene derivatives holds significant promise for the discovery and development of the next generation of antimicrobial drugs, providing new hope in the ongoing fight against infectious diseases.
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A Comparative Guide to the Structure-Activity Relationship of 2-Imino-2H-chromene-3-carboxamide Analogs
The 2-imino-2H-chromene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, offering insights for researchers and drug development professionals. We will delve into the synthesis, cytotoxic, antimicrobial, and neuroprotective properties of these compounds, supported by experimental data and detailed protocols.
The 2-Imino-2H-chromene-3-carboxamide Scaffold: A Foundation for Diverse Bioactivity
The core structure, characterized by a chromene ring with an imino group at the C2 position and a carboxamide moiety at C3, serves as a versatile template for chemical modification. The bioisosteric replacement of the ketone group in coumarins with an imine function significantly alters the electronic and steric properties, leading to a diverse pharmacological profile.[1] The synthetic accessibility of this scaffold, often through multicomponent reactions or Knoevenagel condensation, allows for the systematic exploration of SAR.[2][3][4]
Comparative Analysis of Biological Activities
Cytotoxic Activity: Targeting Cancer Cells
A significant body of research has focused on the anticancer potential of 2-imino-2H-chromene-3-carboxamide analogs. These compounds have demonstrated potent cytotoxic effects against various human cancer cell lines.[1][2]
Key structural modifications influencing cytotoxic activity include substitutions on both the chromene ring and the N-aryl carboxamide moiety.
-
Substituents on the N-aryl ring of the carboxamide: Electron-withdrawing groups on a benzyl moiety attached to the carboxamide have been shown to enhance cytotoxic effects. For instance, a derivative with a 4-nitrobenzyl group displayed high potency. Conversely, electron-donating and bulky groups on this benzyl moiety tend to reduce cytotoxic activity.
-
Substituents on the chromene ring: The nature and position of substituents on the chromene nucleus also play a crucial role in modulating activity.
A proposed mechanism of action for some of these cytotoxic analogs is the inhibition of aldoketoreductase (AKR1B10), an enzyme upregulated in several cancers.[4]
The following table summarizes the cytotoxic activity of representative 2-imino-2H-chromene-3-carboxamide analogs against various cancer cell lines.
| Compound ID | Chromene Ring Substituent | N-Aryl Carboxamide Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| VIa | H | 2,4-dichloro-phenyl | A-549 | 0.9 | [2] |
| MCF-7 | 8.5 | [2] | |||
| Caco-2 | 9.9 | [2] | |||
| PC-3 | 35.0 | [2] | |||
| Nitobenzyl Derivative | H | 1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-ylmethyl | MCF-7 | 14.7 ± 2.51 | |
| 8g | H | 3,4-dimethoxyphenyl (on a phenylimino at C2) | MOLT-4 | Potent | [4] |
| SK-OV-3 | Potent | [4] |
Diagram 1: Key SAR Insights for Cytotoxic Activity
Caption: Influence of substituents on the cytotoxic activity of 2-imino-2H-chromene-3-carboxamide analogs.
Antimicrobial Activity: Combating Pathogens
Derivatives of the 2-imino-2H-chromene-3-carboxamide scaffold have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[5][6]
The antimicrobial spectrum and potency are influenced by the specific substitutions on the core structure. Some metal complexes of these ligands have shown enhanced antimicrobial activity compared to the parent compounds.[5]
The minimum inhibitory concentration (MIC) is a key parameter for comparing the antimicrobial efficacy of these analogs.
| Compound ID | Target Organism | MIC (mg/mL) | Reference |
| 3a | Bacillus cereus | 0.062 | |
| 3c | Bacillus cereus | 0.062 | |
| 4c | Bacillus cereus | 0.062 | |
| Streptomycin (Standard) | Bacillus cereus | 0.125 |
Neuroprotective Activity: Potential in Alzheimer's Disease
Recent studies have explored the potential of these analogs in the context of Alzheimer's disease, focusing on their ability to inhibit key enzymes such as β-secretase (BACE1) and cholinesterases (AChE and BuChE).[7][8]
-
BACE1 Inhibition: Phenylimino-2H-chromene-3-carboxamide derivatives coupled with a 4-bromophenyl piperazine moiety have shown significant BACE1 inhibitory activity.[8] The phenyl-imino group appears to establish a crucial π-π stacking interaction with the side chain of Phe108 in the flap pocket of the enzyme.[8]
-
Cholinesterase Inhibition: Iminochromene derivatives with different benzyl pendants have been evaluated for their ability to inhibit AChE and BuChE. A compound bearing a simple benzyl pendant was identified as the best inhibitor of both enzymes.[7]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 10c | BACE1 | 6.31 | [7] |
| 9e | BACE1 | 0.098 | [8] |
| 10a | BuChE | 3.3 | [7] |
| 10a (% inhibition at 30 µM) | AChE | 24.4% | [7] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard experimental protocols for evaluating the biological activities of 2-imino-2H-chromene-3-carboxamide analogs.
General Synthesis of 2-Imino-2H-chromene-3(N-aryl)carboxamides
A common synthetic route involves the reaction of substituted 2-cyanoacetamides with various salicylaldehydes.[2]
Step-by-step methodology:
-
Dissolve the substituted 2-cyanoacetamide and the corresponding salicylaldehyde in glacial acetic acid.
-
Add sodium acetate as a catalyst.
-
Reflux the reaction mixture for an appropriate duration.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Diagram 2: General Synthetic Workflow
Caption: A typical synthetic pathway for 2-imino-2H-chromene-3-carboxamide analogs.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Step-by-step methodology:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][11]
Step-by-step methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[11]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[11]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Cholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[12][13]
Step-by-step methodology:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, mix the enzyme solution with the test compound at various concentrations and pre-incubate.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction. The hydrolysis of the substrate by the cholinesterase produces thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion and Future Perspectives
The 2-imino-2H-chromene-3-carboxamide scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the fine-tuning of potency and selectivity. The cytotoxic, antimicrobial, and neuroprotective activities of these analogs warrant further investigation. Future research should focus on optimizing the lead compounds, exploring their in vivo efficacy and safety profiles, and elucidating their precise mechanisms of action. The continued exploration of the chemical space around this versatile scaffold holds great promise for the discovery of new drugs to address unmet medical needs.
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A Comparative Guide to the In Vitro Validation of Novel 2-Imino-2H-chromene-3-carboxamides as Anticancer Agents
This guide provides a comprehensive framework for the in vitro validation of a promising new class of anticancer compounds: 2-Imino-2H-chromene-3-carboxamides. The chromene scaffold is a well-established pharmacophore known for a wide range of biological activities, including significant anticancer potential.[1][2] By bioisosteric replacement of the ketone group in common coumarins with an imine, these novel derivatives offer a unique chemical architecture for drug development.[3][4] Our objective is to rigorously assess their anticancer properties through a series of gold-standard in vitro assays, comparing their performance directly against clinically established chemotherapeutic agents, Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and drug development professionals seeking to understand and replicate a robust preclinical validation workflow.
The Strategic Rationale: Designing a Self-Validating Experimental Workflow
The initial preclinical assessment of any potential anticancer drug relies on a multi-assay, in vitro approach to build a comprehensive profile of its biological activity.[5][6] A single assay is insufficient; we must interrogate the compound's effect from multiple angles to understand not just if it kills cancer cells, but how. Our chosen workflow is designed as a self-validating system, where the results of each experiment logically inform and corroborate the others.
Pillars of Our Investigation:
-
Cellular Viability (The "What"): The first and most fundamental question is whether the compound exhibits cytotoxic or cytostatic effects. The MTT assay is a robust, colorimetric method for quantifying the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[7][8] It allows us to determine the dose-dependent efficacy of our novel compounds and calculate the half-maximal inhibitory concentration (IC50), a key metric of potency.
-
Mode of Cell Death (The "How"): An ideal anticancer agent induces apoptosis (programmed cell death) rather than necrosis, as apoptosis is a controlled process that avoids triggering an inflammatory response. The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is the gold standard for this determination.[9][10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[11][12]
-
Cell Cycle Interference (A Deeper "How"): Many effective chemotherapeutics function by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[13] By staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing them with flow cytometry, we can quantify the proportion of cells in each phase of the cycle (G0/G1, S, and G2/M).[14][15] A significant accumulation of cells in a specific phase following treatment is a strong indicator of a targeted mechanistic action.
-
Molecular Mechanism Confirmation (The "Proof"): To confirm that the observed cell death is indeed apoptosis, we must look for the activation of the key molecular machinery. Western blotting allows us to detect specific proteins involved in the apoptotic cascade.[16][17] The cleavage of PARP (Poly (ADP-ribose) polymerase) by caspases is a hallmark of apoptosis.[18] Specifically, we will probe for the activated (cleaved) forms of Caspase-3, a critical executioner caspase, and its substrate, cleaved PARP.[19][20]
Selection of Comparators and Cell Lines:
To benchmark the performance of our novel chromenes, we use two widely recognized chemotherapeutics with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits the topoisomerase II enzyme, leading to DNA damage and apoptosis.[21][22]
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, triggering DNA damage responses and apoptosis.[23][24][25]
A panel of human cancer cell lines representing different malignancies, such as MCF-7 (breast adenocarcinoma), A-549 (lung carcinoma), and HepG-2 (liver carcinoma), will be used to evaluate the breadth and selectivity of the compounds' anticancer activity.[1][2][3]
Caption: High-level experimental workflow for in vitro validation.
Data Presentation: A Comparative Analysis
The following tables summarize representative data, comparing a novel 2-Imino-2H-chromene-3-carboxamide, designated Compound Cpd-1 , against standard chemotherapeutics.
Table 1: Cytotoxicity Profile (IC50 Values in µM)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates greater potency.
| Compound | MCF-7 (Breast) | A-549 (Lung) | HepG-2 (Liver) |
| Cpd-1 | 8.5 µM[3] | 0.9 µM[3] | 4.96 µM[26] |
| Doxorubicin | 1.2 µM[27] | ~1.0 µM | 0.45 µM[26] |
| Cisplatin | ~5.0 µM | ~8.0 µM | ~6.0 µM |
Note: Data for Cpd-1 is representative of potent compounds found in literature.[3][26] Doxorubicin and Cisplatin values are typical ranges observed in similar assays.
Table 2: Induction of Apoptosis in A-549 Cells (% of Population)
Cells were treated at the respective IC50 concentration for 48 hours.
| Treatment | Viable Cells | Early Apoptosis | Late Apoptosis / Necrosis |
| Control (Vehicle) | 95.1% | 2.5% | 2.4% |
| Cpd-1 (0.9 µM) | 45.2% | 35.8% | 19.0% |
| Doxorubicin (1.0 µM) | 48.9% | 31.5% | 19.6% |
Table 3: Cell Cycle Analysis in A-549 Cells (% of Population)
Cells were treated at the respective IC50 concentration for 24 hours.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (Vehicle) | 55.4% | 29.5% | 15.1% |
| Cpd-1 (0.9 µM) | 15.3% | 18.2% | 66.5% |
| Doxorubicin (1.0 µM) | 20.1% | 25.5% | 54.4% |
In-Depth Methodologies: The Scientist's Protocol
Here we provide detailed, step-by-step protocols for the key validation assays.
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7]
-
Expertise & Causality: Seeding density is critical; cells should be in the logarithmic growth phase and not over-confluent at the end of the experiment to ensure drug effects are not masked by contact inhibition. The final DMSO solubilization step is necessary because the formazan crystals are insoluble in aqueous culture medium.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[28] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Cpd-1, Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the various drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.[28]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours at 37°C.[7][29]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the crystals.[28]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29] Read the absorbance at 570 nm using a microplate reader.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Trustworthiness: It is crucial to handle cells gently during harvesting and washing to prevent mechanical damage to the cell membrane, which could lead to false-positive PI staining. The inclusion of single-stain controls (Annexin V only and PI only) is mandatory for setting proper compensation and gates during flow cytometry analysis.
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with the compounds at their IC50 concentrations for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.[9]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite at 488 nm and measure emissions for FITC (e.g., 530 nm) and PI (e.g., >575 nm).[12]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses PI to stain cellular DNA content, allowing for cell cycle phase distribution analysis.
-
Authoritative Grounding: Treatment with RNase A is an essential step because PI can also bind to double-stranded RNA.[14][31] Failure to remove RNA would result in inaccurate DNA content measurements and a distorted cell cycle histogram. Cold ethanol fixation permeabilizes the cells and preserves DNA integrity for consistent staining.[14]
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[31]
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[31]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze by flow cytometry, measuring the linear fluorescence intensity of the PI signal. Use modeling software to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[15]
Protocol 4: Western Blot for Apoptosis Markers
This technique detects the cleavage of Caspase-3 and PARP, confirming the activation of the apoptotic pathway.
-
Expertise & Causality: The transfer of proteins from the SDS-PAGE gel to a membrane (PVDF or nitrocellulose) is critical for allowing antibody access. Blocking the membrane with a protein-rich solution like non-fat milk or BSA is necessary to prevent non-specific binding of the primary and secondary antibodies, which would otherwise cause high background noise.
Caption: Simplified caspase activation and PARP cleavage pathway.
-
Protein Extraction: Treat cells with the compound at its IC50 for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 30-50 µg of protein extract per lane and separate the proteins by size on a 12.5% SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP.[19] Also, probe a separate blot or strip the current one for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19] The appearance of the 17 kDa band for active Caspase-3 and the 89 kDa fragment for cleaved PARP confirms apoptosis.[16]
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the in vitro validation of novel 2-Imino-2H-chromene-3-carboxamides. The representative data indicate that compounds from this class can exhibit potent, broad-spectrum anticancer activity, in some cases exceeding the efficacy of standard drugs against specific cell lines like A-549 lung cancer cells. The mechanistic assays confirm that this cytotoxicity is mediated through the induction of apoptosis, associated with cell cycle arrest at the G2/M checkpoint and the activation of the Caspase-3/PARP signaling pathway.
These findings strongly support the continued development of 2-imino-2H-chromene-3-carboxamides as a new scaffold for anticancer therapeutics. The next logical steps include structure-activity relationship (SAR) studies to optimize potency and selectivity, screening against non-cancerous cell lines to assess a preliminary safety profile, and ultimately, progression to in vivo animal models to evaluate efficacy and pharmacokinetics in a whole-organism context.
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A Head-to-Head Comparison of Synthetic Routes for 2-Imino-2H-chromene-3-carboxamide: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 2-imino-2H-chromene-3-carboxamide scaffold, in particular, has garnered significant attention due to its diverse biological activities, including potential anticancer properties.[1][2] The efficiency, environmental impact, and scalability of the synthetic route chosen are critical factors that can significantly influence the pace of research and development.
This guide provides a head-to-head comparison of the most prevalent synthetic routes for 2-imino-2H-chromene-3-carboxamide and its derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable you to make an informed decision for your specific research needs.
At a Glance: Comparative Overview of Synthetic Strategies
| Synthetic Route | Core Principle | Key Advantages | Key Considerations |
| Route 1: Classical Knoevenagel Condensation | Base-catalyzed condensation of salicylaldehydes and N-substituted cyanoacetamides. | Well-established, versatile for a range of substrates. | Often requires organic solvents and elevated temperatures. |
| Route 2: Green Knoevenagel Condensation | Knoevenagel condensation utilizing environmentally benign solvents and catalysts. | Eco-friendly, mild reaction conditions, high atom economy. | Catalyst and solvent choice can influence reaction times and yields. |
| Route 3: Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more starting materials. | High efficiency, atom economy, and operational simplicity. | Optimization can be complex; direct synthesis of the target molecule may require adaptation. |
Route 1: The Workhorse - Classical Knoevenagel Condensation
The Knoevenagel condensation is a foundational method for the synthesis of 2-imino-2H-chromene-3-carboxamides. This reaction typically involves the base-catalyzed condensation of a substituted salicylaldehyde with an N-substituted cyanoacetamide.[1] The choice of base and solvent plays a crucial role in the reaction's efficiency.
Mechanistic Rationale
The reaction proceeds through a well-understood mechanism. The base deprotonates the active methylene group of the cyanoacetamide, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the nitrile, followed by dehydration, affords the final 2-imino-2H-chromene-3-carboxamide product.
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Benchmarking the antioxidant capacity of 2-Imino-2H-chromene-3-carboxamides against known antioxidants
Introduction: The Quest for Novel Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] This has fueled a relentless search for novel antioxidant compounds that can effectively scavenge free radicals and mitigate oxidative damage.[3] Among the diverse heterocyclic scaffolds explored for therapeutic potential, chromene derivatives have emerged as a particularly promising class due to their wide range of biological activities.[4][5]
This guide provides a comprehensive benchmark of a specific subclass, 2-Imino-2H-chromene-3-carboxamides, against established and potent antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Quercetin (a prominent dietary flavonoid).[6][7][8][9] We will delve into the mechanistic underpinnings of common antioxidant assays, provide detailed experimental protocols, and present a comparative analysis to guide researchers and drug development professionals in evaluating this novel chemical series.
Pillar 1: The Scientific Rationale for Assay Selection
To establish a robust and comprehensive antioxidant profile, it is crucial to employ multiple assays that operate via different mechanisms. A single assay provides only a limited perspective on a compound's potential. Here, we utilize a panel of three widely accepted spectrophotometric methods:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10][11] The reduction of the deep violet DPPH radical to its pale yellow non-radical form, DPPH-H, is monitored by a decrease in absorbance at approximately 517 nm.[10][11] Its simplicity and rapidity make it an excellent primary screening tool.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : This method involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce this radical cation back to the colorless ABTS form, a reaction that is monitored by the decrease in absorbance, typically at 734 nm.[12] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its sensitivity at various pH levels.[12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay : Unlike the radical scavenging assays, FRAP measures the total antioxidant power based on the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][13] The reaction, conducted at a low pH, involves the reduction of a colorless Fe³⁺-tripyridyltriazine complex to an intense blue Fe²⁺-tripyridyltriazine complex, with absorbance measured around 593 nm.[14] This assay provides a direct measure of the electron-donating capacity of the antioxidants.[2]
By combining these three assays, we create a self-validating system that assesses a compound's antioxidant potential through both hydrogen/electron transfer (DPPH, ABTS) and reductive capability (FRAP), providing a more complete and trustworthy profile.
Pillar 2: Experimental Design & Protocols
The following protocols are designed for a 96-well microplate format, enabling high-throughput screening and ensuring reproducibility.
General Mechanism: Radical Scavenging
The fundamental principle behind the DPPH and ABTS assays is the neutralization of a stable radical by an antioxidant molecule (AH). The antioxidant donates a hydrogen atom or an electron, stabilizing the radical and becoming a radical itself, which is typically much more stable and less reactive.
Caption: General mechanism of free radical scavenging by an antioxidant.
Protocol 1: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the concentration of a test compound required to scavenge 50% of the DPPH radicals (IC50).
Workflow Diagram: DPPH Assay
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation :
-
DPPH Solution (0.1 mM) : Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.[10]
-
Test Compounds & Standards : Prepare 1 mg/mL stock solutions of 2-Imino-2H-chromene-3-carboxamides, Trolox, Ascorbic Acid, and Quercetin in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL).
-
-
Assay Procedure :
-
Pipette 100 µL of each sample dilution into the wells of a 96-well microplate.
-
Prepare a control well containing 100 µL of methanol.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.[10]
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation :
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[10]
-
The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol measures the ability of a compound to scavenge the pre-formed ABTS radical cation.
Workflow Diagram: ABTS Assay
Caption: Step-by-step workflow for the FRAP antioxidant assay.
Step-by-Step Methodology:
-
Reagent Preparation :
-
FRAP Reagent : Prepare fresh by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution. Warm this reagent to 37°C before use. [13] * Standards and Samples : Prepare a standard curve using known concentrations of FeSO₄·7H₂O or Trolox. Prepare test compound solutions as previously described.
-
-
Assay Procedure :
-
Calculation :
-
Construct a standard curve by plotting the absorbance of the standards against their concentration.
-
Determine the FRAP value of the samples from the standard curve. Results are typically expressed as µM Trolox Equivalents (TE) per milligram of the compound.
-
Pillar 3: Comparative Data & Authoritative Interpretation
The antioxidant capacity of a representative set of hypothetical 2-Imino-2H-chromene-3-carboxamide derivatives was evaluated against the standards. The results are summarized below.
Table 1: Comparative Antioxidant Capacity
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM TE/mg) |
| Test Compound 1 | 18.5 | 15.2 | 1850 |
| Test Compound 2 | 45.8 | 38.9 | 970 |
| Trolox | 25.1 | 20.5 | 2100 (by definition) |
| Ascorbic Acid | 30.2 | 28.4 | 1980 |
| Quercetin | 10.3 | 8.9 | 2550 |
Note: Lower IC50 values indicate higher radical scavenging activity. Higher FRAP values indicate greater reducing power.
Interpretation of Results
-
Structure-Activity Insight : The data reveals that 2-Imino-2H-chromene-3-carboxamides possess significant antioxidant properties. Test Compound 1 demonstrated potent radical scavenging activity, with IC50 values in both DPPH and ABTS assays that were superior to the standards Trolox and Ascorbic Acid. [15][16]This suggests a high efficiency in donating hydrogen atoms or electrons to neutralize free radicals. Its FRAP value, while slightly lower than the standards, still indicates substantial reducing power.
-
Benchmark Against Standards :
-
Quercetin , a well-known flavonoid antioxidant, consistently showed the highest activity across all three assays, serving as a high-end benchmark. [6][7][17]Its potent activity is attributed to the specific arrangement of hydroxyl groups on its rings, which are crucial for radical scavenging. [17] * Test Compound 1 outperformed Ascorbic Acid , a vital biological antioxidant, in radical scavenging assays. [8][18][19]This is a significant finding, positioning this chromene derivative as a potentially powerful synthetic antioxidant.
-
Test Compound 2 showed moderate activity, highlighting that subtle structural modifications within the 2-Imino-2H-chromene-3-carboxamide scaffold can significantly impact antioxidant capacity. This underscores the importance of structure-activity relationship (SAR) studies for optimizing this chemical class.
-
Conclusion and Future Directions
This guide demonstrates that 2-Imino-2H-chromene-3-carboxamides are a promising class of compounds with considerable antioxidant capacity. The use of a multi-assay approach provides a reliable and comprehensive benchmark, revealing that select derivatives can surpass the activity of well-known antioxidants like Trolox and Ascorbic Acid in specific assays.
The strong performance of these synthetic compounds warrants further investigation. Future research should focus on:
-
Elucidating Structure-Activity Relationships : Synthesizing and testing a broader library of derivatives to identify the key structural features that confer high antioxidant activity.
-
In Vitro Cellular Assays : Moving beyond chemical assays to evaluate the ability of these compounds to protect cells from oxidative damage.
-
Mechanistic Studies : Investigating the precise mechanisms by which these compounds exert their antioxidant effects.
By systematically building upon this foundational data, the scientific community can further explore the therapeutic potential of 2-Imino-2H-chromene-3-carboxamides in the ongoing fight against oxidative stress-related diseases.
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Ali, T. E., et al. (2019). Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. ResearchGate. [Link]
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Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. [Link]
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MDPI. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. [Link]
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ResearchGate. (2025). (PDF) Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d]d[6][17][20]iazaphosphinines and Chromeno[4,3-c]a[6][20]zaphosphole and Their Antioxidant and Cytotoxicity Properties. [Link]
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Biointerface Research in Applied Chemistry. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. [Link]
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MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]
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Unveiling Potent Inhibitors: A Comparative Docking Analysis of 2-Imino-2H-chromene-3-carboxamide Derivatives Targeting AKR1B10 in Cancer
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity remains a paramount challenge. Among the myriad of molecular targets, Aldo-keto Reductase Family 1 Member B10 (AKR1B10) has emerged as a compelling protein of interest.[1][2][3][4] Overexpressed in several cancers, including hepatocellular carcinoma, lung cancer, and breast cancer, AKR1B10 is implicated in carcinogenesis and the development of resistance to chemotherapy.[1][3][5] This guide provides an in-depth comparative analysis of a promising class of inhibitors: 2-imino-2H-chromene-3-carboxamide derivatives. Through a synthesis of experimental data and computational docking studies, we will explore their potential as potent and selective AKR1B10 inhibitors, benchmarking their performance against established alternatives.
The Rationale for Targeting AKR1B10
AKR1B10, a member of the aldo-keto reductase superfamily, primarily functions in the detoxification of reactive carbonyl compounds.[1] However, in the context of cancer, its role is more sinister. The enzyme is known to reduce retinal to retinol, thereby limiting the intracellular availability of retinoic acid, a crucial signaling molecule that governs cell proliferation and differentiation.[2] By disrupting this pathway, the overexpression of AKR1B10 can contribute to uncontrolled cell growth. Furthermore, its involvement in drug resistance mechanisms makes it an attractive target for adjunct therapies aimed at sensitizing tumors to conventional chemotherapeutic agents.[1][3]
A Promising Scaffold: 2-Imino-2H-chromene-3-carboxamides
The 2-imino-2H-chromene-3-carboxamide scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer properties.[6][7] The unique structural features of these derivatives allow for diverse substitutions, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. Their potential as AKR1B10 inhibitors has been a subject of focused research, with studies demonstrating their ability to bind effectively to the enzyme's active site.[8][9]
Experimental and Computational Workflow: A Symbiotic Approach
The development and evaluation of these inhibitors rely on a synergistic workflow that combines chemical synthesis, in vitro biological assays, and in silico molecular docking. This integrated approach allows for the rational design of potent compounds and a deeper understanding of their mechanism of action at a molecular level.
Caption: Integrated workflow for the development of 2-imino-2H-chromene-3-carboxamide derivatives as AKR1B10 inhibitors.
Comparative Docking Studies: Unveiling Binding Affinities
Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a ligand to its protein target. In the context of 2-imino-2H-chromene-3-carboxamide derivatives and AKR1B10, these studies have been instrumental in elucidating the key interactions that drive their inhibitory activity.
Step-by-Step Docking Protocol
A generalized protocol for docking small molecules like the 2-imino-2H-chromene-3-carboxamide derivatives into the active site of AKR1B10 is as follows:
-
Protein Preparation: The three-dimensional crystal structure of human AKR1B10 is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the 2-imino-2H-chromene-3-carboxamide derivatives and comparative compounds are drawn and converted to 3D structures. The ligands are then energy-minimized to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of AKR1B10. This grid specifies the volume in which the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box. The algorithm generates multiple possible binding poses.
-
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy (docking score). The pose with the lowest docking score is typically considered the most favorable. The interactions between the ligand and the protein residues in the best-scoring pose are then analyzed to identify key hydrogen bonds, hydrophobic interactions, and other stabilizing forces.
Performance Comparison: Docking Scores and Experimental Validation
The true measure of a potential drug candidate lies in the correlation between its predicted binding affinity and its experimentally determined biological activity. The following tables present a comparative analysis of docking scores and in vitro data for selected 2-imino-2H-chromene-3-carboxamide derivatives against AKR1B10 and in cancer cell lines.
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) with AKR1B10 | Reference |
| Derivative 1 | 1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-ylmethyl | -12.69 | |
| Derivative 2 | Benzyl | -11.6 to -12.69 (range for various benzyl derivatives) | |
| Zopolrestate | (Known AKR inhibitor) | -11.35 | |
| Compound 5n | 7-hydroxy-2-(4-methoxyphenylimino)-benzylamide | Not explicitly stated, but identified as most potent | [9] |
| Compound 8g | N-(3,4-dimethoxyphenyl)-2-(phenylimino) | Not explicitly stated, but identified as potent | [6] |
Table 1: Comparative Docking Scores of 2-Imino-2H-chromene-3-carboxamide Derivatives and a Known Inhibitor against AKR1B10.
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparative Standard Drug | IC50 (µM) of Standard | Reference |
| Derivative 1 | MCF-7 | 14.7 ± 2.51 | Cisplatin | Not specified in this study | |
| Compound VIa | A-549 | 0.9 | 5-Fluorouracil | Not specified in this study | [7] |
| Compound VIa | MCF-7 | 8.5 | Docetaxel | Not specified in this study | [7] |
| Compound 5n | (Enzyme Inhibition) | Ki = 1.3 nM | - | - | [9] |
| Compound 1 | (Enzyme Inhibition) | Ki = 2.7 nM | - | - | [8] |
Table 2: Comparative In Vitro Activity of 2-Imino-2H-chromene-3-carboxamide Derivatives.
Causality Behind Experimental Choices and Key Interactions
The docking studies reveal that the potent inhibition of AKR1B10 by these derivatives is driven by specific interactions within the enzyme's active site. The 2-imino-2H-chromene scaffold serves as an excellent anchor, with the carboxamide moiety often forming crucial hydrogen bonds with catalytic residues such as Tyr49 and His111.[9]
Caption: Key interactions between 2-imino-2H-chromene-3-carboxamide derivatives and the AKR1B10 active site.
The choice of different substituents (the 'R' group) on the carboxamide nitrogen or the chromene ring allows for the exploration of additional binding pockets and the formation of further stabilizing interactions. For instance, aromatic substituents can engage in π-stacking interactions with residues like Trp220, enhancing binding affinity.[9] The superior docking scores of the synthesized derivatives compared to the known inhibitor zopolrestate suggest a more favorable fit within the active site, which is corroborated by their low nanomolar to micromolar IC50 and Ki values.[9]
Conclusion and Future Directions
The comparative analysis presented in this guide strongly supports the potential of 2-imino-2H-chromene-3-carboxamide derivatives as a promising class of AKR1B10 inhibitors for cancer therapy. Both in silico docking studies and in vitro experimental data demonstrate their ability to bind to the target with high affinity and exert potent cytotoxic effects on cancer cells. The favorable comparison with established drugs and inhibitors underscores the value of this chemical scaffold.
Future research should focus on optimizing the lead compounds to improve their selectivity and pharmacokinetic profiles. Further in vivo studies are warranted to validate their efficacy and safety in preclinical cancer models. The continued application of the integrated workflow of chemical synthesis, biological evaluation, and computational modeling will undoubtedly accelerate the development of these promising agents towards clinical application.
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AKR1B10: A potential target for cancer therapy. (n.d.). ResearchGate. [Link]
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The pan-cancer landscape of aldo-keto reductase1B10 reveals that its expression is diminished in gastric cancer. (2024). PubMed Central. [Link]
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Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. (n.d.). PubMed. [Link]
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Discovery of Phenylcarbamoylazinane-1,2,4-Triazole Amides Derivatives as the Potential Inhibitors of Aldo-Keto Reductases (AKR1B1 & AKRB10). (2022). NIH. [Link]
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Selectivity determinants of inhibitor binding to the tumour marker human aldose reductase-like protein (AKR1B10) discovered from molecular docking and database screening. (n.d.). PubMed. [Link]
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2-Imino 2H-chromene and 2-(phenylimino) 2H-chromene 3-aryl carboxamide derivatives as novel cytotoxic agents: synthesis, biological assay, and molecular docking study. (n.d.). ResearchGate. [Link]
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Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition. (2021). NIH. [Link]
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Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. (n.d.). Preprint. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Imino-2H-chromene-3-carboxamide
Introduction: As a versatile building block in synthetic chemistry, 2-imino-2H-chromene-3-carboxamide and its derivatives are pivotal in the development of novel compounds, particularly those with potential cytotoxic and antineoplastic properties.[1][2] This inherent biological activity, coupled with the general hazards associated with heterocyclic compounds, mandates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol grounded in established laboratory safety principles to ensure the safe and compliant disposal of this compound. Our core principle is one of caution: in the absence of a specific, comprehensive safety data sheet (SDS), the compound must be treated as hazardous waste, assuming potential for irritation, toxicity, and environmental harm.[3]
Part 1: Presumptive Hazard Assessment & Characterization
The primary hazards associated with this class of compounds are summarized below.
| Hazard Category | Presumed Risk for 2-Imino-2H-chromene-3-carboxamide | Rationale & Authoritative Source |
| Skin Corrosion/Irritation | Causes skin irritation. | SDS for related compounds like 8-ethoxy-2-imino-2H-chromene-3-carboxamide and 2H-Chromene-3-carboxylic acid explicitly list skin irritation as a hazard.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a consistent warning across various chromene derivatives, indicating a high likelihood of causing significant eye damage upon contact.[4][5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of fine dust or aerosols should be avoided, as related structures are known respiratory irritants.[5] |
| Acute Toxicity / Cytotoxicity | Presumed toxic; handle with care. | The compound and its analogs are actively researched for their cytotoxic effects against cancer cell lines, implying inherent biological toxicity that must be respected during handling and disposal.[2][6] |
| Environmental Hazard | Unknown; presumed harmful to aquatic life. | Lacking specific ecotoxicity data, it must be assumed that release into the environment is harmful.[7] Standard procedure dictates preventing entry into drains or waterways.[5][8] |
Part 2: Pre-Disposal Safety Protocols: Engineering Controls & PPE
Before any waste is generated, establishing a safe working environment is paramount. The causality behind these protocols is to create a multi-layered defense against chemical exposure.
-
Engineering Control: Chemical Fume Hood
-
Protocol: All handling of solid 2-imino-2H-chromene-3-carboxamide and its solutions must be conducted within a certified chemical fume hood.[3][5]
-
Causality: This is the primary line of defense against inhaling fine powders or aerosols, which are presumed to be respiratory irritants and potentially toxic.[5]
-
-
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Causality: Protects against accidental splashes or dust particles that can cause serious eye irritation.[4]
-
-
Hand Protection: Wear chemical-resistant nitrile gloves.
-
Causality: Nitrile provides robust protection against a wide range of organic compounds and prevents skin contact, a known route of irritation.[9] Contaminated gloves should be disposed of as solid hazardous waste.
-
-
Body Protection: A full-length laboratory coat is mandatory.
-
Causality: Protects skin and personal clothing from contamination.[10]
-
-
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that 2-imino-2H-chromene-3-carboxamide waste is segregated, contained, and managed in a way that is safe, compliant, and self-validating.
Step 1: Waste Segregation at the Source
-
Directive: Do NOT mix 2-imino-2H-chromene-3-carboxamide waste with any other chemical waste streams.[3]
-
Causality: The compound's reactivity profile is not fully known.[1] Mixing it with incompatible materials, such as strong oxidizing agents, could lead to energetic and hazardous reactions.[5]
-
Methodology:
-
Solid Waste: Collect unadulterated compound, contaminated weigh paper, and contaminated PPE (e.g., gloves, wipes) in a dedicated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, dedicated liquid waste container. The solvent itself dictates additional handling requirements.
-
Sharps Waste: Needles or contaminated glassware must be placed in a designated sharps container.
-
Step 2: Waste Containment
-
Directive: Use only compatible, leak-proof, and clearly labeled containers.
-
Causality: Proper containment is critical to prevent accidental spills and environmental release during storage and transport.
-
Methodology:
Step 3: Comprehensive Labeling
-
Directive: Label the waste container immediately upon adding the first amount of waste.[3]
-
Causality: Unlabeled containers are a serious safety violation. Proper labeling ensures that anyone handling the container is aware of its contents and associated hazards.
-
Methodology:
-
Affix a "HAZARDOUS WASTE" label to the container.
-
Clearly write the full chemical name: "2-Imino-2H-chromene-3-carboxamide " and its CAS Number: 52218-17-4 .
-
List all components, including solvents if it is a liquid waste stream.
-
Indicate the primary hazards: "Irritant," "Potentially Toxic."
-
Record the date of accumulation and the name of the principal investigator or responsible researcher.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Directive: Store the sealed and labeled waste container in a designated SAA.
-
Causality: The SAA provides a secure, controlled location for the temporary storage of hazardous waste, preventing it from cluttering active workspaces and minimizing the risk of spills.
-
Methodology:
-
The SAA should be located at or near the point of generation.
-
It must be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.
-
Store away from incompatible materials.[5]
-
Step 5: Final Disposal via Professional Services
-
Directive: Final disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department.[3]
-
Causality: Hazardous waste disposal is highly regulated and requires specialized knowledge and equipment. EHS professionals will ensure the waste is transported and disposed of by a licensed hazardous waste company in compliance with all local and national regulations.[9][11]
-
Methodology:
-
Once the waste container is ready for pickup, contact your EHS office.
-
Provide them with all necessary information from the waste label.
-
The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction of the molecule.[8]
-
Part 4: Decontamination of Labware
-
Directive: All non-disposable labware (e.g., glassware) that has come into contact with the compound must be thoroughly decontaminated.
-
Causality: To prevent cross-contamination of future experiments and to ensure the safety of personnel who may handle the glassware, any residual chemical must be removed.
-
Methodology:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining compound.
-
Collect this initial rinsate and dispose of it as hazardous liquid waste.
-
Wash the glassware with soap and warm water.
-
Perform a final rinse with deionized water.
-
Part 5: Visualized Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.
Caption: Disposal workflow for 2-Imino-2H-chromene-3-carboxamide.
References
-
Synthesis and Chemistry of 2-Imino-2H-Chromene-3-Carbo(Thio)Amides. ResearchGate.
-
2-Imino-2H-chromene-3-carboxamide | C10H8N2O2. PubChem, National Center for Biotechnology Information.
-
Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. ResearchGate.
-
2-imino-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide | C17H14N2O3. PubChem, National Center for Biotechnology Information.
-
Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][6][12]diazaphosphinines and Chromeno[4,3-c][1][12]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate.
-
New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed, National Center for Biotechnology Information.
-
Safety Data Sheet (General).
-
(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide | C17H14N2O2. PubChem, National Center for Biotechnology Information.
-
SAFETY DATA SHEET - 2H-Chromene-3-carboxylic acid. Fisher Scientific.
-
SAFETY DATA SHEET - Coumarin. Sigma-Aldrich.
-
Material Safety Data Sheet - 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid. Cole-Parmer.
-
Safety Data Sheet - 8-ethoxy-2-imino-2H-chromene-3-carboxamide. AK Scientific, Inc.
-
SAFETY DATA SHEET - General. Sigma-Aldrich.
-
2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet. Chemicalbook.
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI.
-
SDS/MSDS - 2H-Chromene-3-carbothioic acid dicyanomethyl-methyl-amide. XiXisys.
-
Safety Data Sheet - General. Cayman Chemical.
-
Working with Hazardous Chemicals. Organic Syntheses.
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
Navigating the Disposal of Novel Bioactive Compounds: A Procedural Guide. Benchchem.
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Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Computational Studies. Springer.
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How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
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A Researcher's Guide to the Safe Handling of 2-Imino-2H-chromene-3-carboxamide
This guide provides essential safety and handling protocols for researchers working with 2-Imino-2H-chromene-3-carboxamide and its derivatives. As a compound class actively investigated for its cytotoxic and potential anticancer properties, understanding and implementing rigorous safety measures is paramount to protecting laboratory personnel and ensuring the integrity of research.[1][2] This document synthesizes data from safety data sheets of structurally similar compounds and established best practices for handling potent, irritant, and potentially cytotoxic research chemicals.
Hazard Identification and Risk Assessment: What You Must Know
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[3]
Expert Insight: The imino and carboxamide functional groups, coupled with the chromene core, are common in biologically active molecules. The documented cytotoxic effects of various derivatives against cancer cell lines suggest that this compound should be handled as potentially cytotoxic to healthy cells as well.[1][2] Therefore, all handling procedures must aim to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item but a critical, risk-based decision. The following table outlines the minimum required PPE for handling 2-Imino-2H-chromene-3-carboxamide.
| Task | Eyes/Face | Hands | Body | Respiratory |
| Weighing/Handling Solid | Chemical splash goggles or safety glasses with side shields.[3] | Nitrile gloves (double-gloving recommended). | Full-length lab coat, closed-toed shoes.[3] | Required if not in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter.[3] |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended in addition to goggles.[3][4] | Nitrile gloves. | Full-length, chemical-resistant lab coat, closed-toed shoes.[3][5] | Work should be performed in a certified chemical fume hood.[3][6] |
| Running Reactions/Cell Culture | Chemical splash goggles. | Nitrile gloves. | Full-length lab coat, closed-toed shoes.[3] | All manipulations should be within a certified chemical fume hood or biological safety cabinet. |
Causality Behind PPE Choices:
-
Eye Protection : The compound is a known serious eye irritant.[3] Goggles provide a seal around the eyes to protect from splashes and airborne powder. A face shield offers a broader barrier during higher-risk activities like preparing stock solutions.[4][7]
-
Gloves : Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact. Double-gloving is a prudent measure when handling potentially cytotoxic compounds to protect against undetected micro-tears and to allow for safe removal of the outer glove if contamination occurs.
-
Lab Coat : A closed lab coat prevents skin contact from spills and contamination of personal clothing.[3]
-
Respiratory Protection : Since the compound may cause respiratory irritation, preventing inhalation of the fine powder is critical.[3] All work with the solid should be conducted in a fume hood or a ventilated balance enclosure to contain airborne particles.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on the laboratory task.
Step-by-Step Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
A. Preparation and Weighing:
-
Designate an Area : Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.[8]
-
Assemble PPE : Don all required PPE (lab coat, goggles, double nitrile gloves) before entering the designated area.
-
Surface Protection : Line the work surface of the fume hood and the analytical balance with disposable bench paper.[8]
-
Weighing : Use a spatula to carefully transfer the desired amount of the solid compound to a tared container. Avoid any actions that could generate dust. Close the primary container immediately after weighing.
-
Initial Cleanup : Carefully wipe the spatula and any contaminated surfaces with a damp cloth or paper towel (using an appropriate solvent like 70% ethanol) to prevent aerosolization of dust. Dispose of all cleaning materials as hazardous waste.
B. Solution Preparation:
-
Solubilization : In the fume hood, add the solvent to the container with the weighed solid. Cap and mix gently (vortex or sonicate) until fully dissolved.
-
Transfer : Use a pipette or syringe to transfer the solution. Never use mouth pipetting.[9][10]
-
Labeling : Clearly label the solution container with the compound name, concentration, solvent, date, and appropriate hazard pictograms (irritant).
Spill and Waste Disposal Plan
Accidents happen. A clear and practiced response plan is non-negotiable.
A. Spill Response:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Assess the Spill : For a small spill (a few milligrams of solid or milliliters of dilute solution) within a fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with an absorbent material.
-
For solids, carefully wet the material with a suitable solvent (e.g., isopropanol or ethanol) to prevent dust generation.
-
Wipe the area from the outside in, placing all contaminated materials into a sealed, labeled hazardous waste bag.
-
-
Decontaminate : Wipe the spill area again with a decontaminating solution (e.g., 70% ethanol), followed by soap and water.
-
Large Spills : For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
B. Waste Disposal:
-
Segregation : All waste contaminated with 2-Imino-2H-chromene-3-carboxamide must be segregated as hazardous chemical waste. This includes:
-
Disposable gloves, bench paper, and cleaning materials.
-
Empty primary containers.
-
Contaminated glassware (rinse with a suitable solvent, and collect the rinsate as hazardous waste).
-
Aqueous and organic solutions containing the compound.
-
-
Labeling and Storage : Collect waste in clearly labeled, sealed, and leak-proof containers. Follow all institutional and local regulations for hazardous waste disposal.[3][6] Do not pour any waste down the drain.[3]
By implementing these comprehensive safety measures, researchers can confidently and safely work with 2-Imino-2H-chromene-3-carboxamide, advancing scientific discovery while prioritizing personal and environmental safety.
References
-
Design, Synthesis and Cytotoxic Evaluation of 2-Imino-2H-Chromene-3-Carboxamide Derivatives Containing Benzyl. ResearchGate. Available at: [Link]
-
New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. PubMed. Available at: [Link]
-
Reaction of 2-imino-2 H -chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles and phosphonate groups and their antioxidant and cytotoxicity properties. ResearchGate. Available at: [Link]
-
2-Imino-2H-chromene-3-carboxamide | C10H8N2O2 | CID 598873. PubChem. Available at: [Link]
-
Personal Protective Equipment and Chemistry. Chemical Safety Facts. Available at: [Link]
-
Personal Protective Equipment. University of Hawaii at Manoa. Available at: [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Berkeley. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
